Technical Documentation Center

5-Bromo-4-(morpholin-4-yl)pyridin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine
  • CAS: 1220423-55-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-(morpholin-4-yl)pyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural architecture, featuring a pyridine core, a bromine atom, an amino group, and a morpholine moiety, positions it as a versatile scaffold for the development of novel therapeutic agents. The pyridine ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions. The strategic placement of the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space. The amino and morpholino groups can act as key hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine in drug discovery, with a particular focus on its role as a scaffold for kinase inhibitors.

Physicochemical Properties

PropertyPredicted Value/RangeRationale and Comparative Insights
Molecular Formula C₉H₁₂BrN₃OBased on the chemical structure.
Molecular Weight 274.12 g/mol Calculated from the molecular formula.
CAS Number Not assignedAs of the latest search, a specific CAS number has not been allocated.
Melting Point 150 - 180 °CSubstituted aminopyridines often exhibit melting points in this range. For instance, the related 2-amino-5-bromopyridine has a melting point of 137-139 °C. The addition of the morpholine group would likely increase the melting point due to increased molecular weight and potential for intermolecular interactions.
Boiling Point > 300 °C (decomposes)High boiling points are expected for such structures, though they are likely to decompose before boiling under atmospheric pressure.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The morpholine and amino groups can contribute to aqueous solubility through hydrogen bonding. However, the overall aromatic and brominated structure will limit water solubility. Good solubility in polar organic solvents is anticipated, which is typical for compounds of this class used in screening and synthesis.
pKa (most basic) 4.0 - 5.0The pyridine nitrogen is the most basic site. The electron-donating amino and morpholino groups increase its basicity compared to unsubstituted pyridine (pKa ≈ 5.2). However, the electron-withdrawing bromine atom will slightly decrease the basicity. The amino group itself will have a lower pKa.
LogP 1.5 - 2.5The octanol-water partition coefficient (LogP) is a key indicator of lipophilicity. The bromine atom and the pyridine ring contribute to lipophilicity, while the amino and morpholine groups increase hydrophilicity. This predicted range suggests a moderate lipophilicity, which is often desirable for oral drug candidates.
Stability Stable under standard laboratory conditions. May be sensitive to light and strong oxidizing agents.Similar to other brominated aromatic amines, it is expected to be stable for storage.

Proposed Synthesis

A plausible and efficient synthetic route to 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine can be designed based on established methodologies for the synthesis of substituted pyridines. A likely approach involves a nucleophilic aromatic substitution (SNAAr) reaction on a suitable di-substituted pyridine precursor.

Synthetic Workflow Diagram

Synthesis_of_5-Bromo-4-(morpholin-4-yl)pyridin-2-amine cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 5-Bromo-4-chloro-pyridin-2-amine C Base (e.g., K2CO3 or DIPEA) Solvent (e.g., DMSO or NMP) Heat (e.g., 120-150 °C) A->C Reactant 1 B Morpholine B->C Reactant 2 D 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine C->D Yields

Caption: Proposed synthetic workflow for 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-4-chloro-pyridin-2-amine (1.0 eq.), morpholine (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 120-150 °C and stir vigorously. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine.

Causality behind Experimental Choices:

  • Choice of Starting Material: 5-Bromo-4-chloro-pyridin-2-amine is a suitable precursor as the chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effect of the pyridine nitrogen and the bromine atom.

  • Choice of Reagents: Morpholine acts as the nucleophile. An excess is used to drive the reaction to completion. The base is necessary to neutralize the HCl generated during the reaction.

  • Choice of Solvent and Temperature: High-boiling polar aprotic solvents are used to facilitate the dissolution of the reactants and to allow the reaction to be carried out at elevated temperatures, which are typically required for SNAAr reactions on electron-deficient aromatic rings.

Chemical Reactivity and Further Functionalization

The chemical structure of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine offers several sites for further chemical modification, making it a valuable building block in combinatorial chemistry and library synthesis.

Reactivity Map

Reactivity_Map cluster_reactions Potential Reactions A 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine B Suzuki Coupling A->B Aryl/Heteroaryl Boronic Acids Pd Catalyst, Base C Buchwald-Hartwig Amination A->C Amines Pd Catalyst, Base D Sonogashira Coupling A->D Terminal Alkynes Pd/Cu Catalysts, Base E N-Acylation/Alkylation A->E Acyl/Alkyl Halides Base

Caption: Potential reaction sites on 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions. This is a powerful strategy for introducing a wide range of substituents at this position.

    • Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids or esters allows for the synthesis of biaryl and heteroaryl-pyridyl structures.

    • Buchwald-Hartwig Amination: Coupling with primary or secondary amines introduces diverse amino substituents.

    • Sonogashira Coupling: Reaction with terminal alkynes yields alkynyl-substituted pyridines.

  • Modification of the Amino Group: The primary amino group at the 2-position can undergo standard reactions of primary amines, such as acylation, alkylation, and sulfonylation, to further diversify the scaffold.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic signatures can be predicted based on the analysis of similar structures.

SpectroscopyPredicted Key Signals
¹H NMR (400 MHz, DMSO-d₆)δ 7.8-8.0 (s, 1H, H-6), 6.2-6.4 (s, 1H, H-3), 5.8-6.0 (br s, 2H, -NH₂), 3.6-3.8 (t, 4H, morpholine -CH₂-O-), 2.8-3.0 (t, 4H, morpholine -CH₂-N-)
¹³C NMR (100 MHz, DMSO-d₆)δ 158-160 (C-2), 150-152 (C-4), 148-150 (C-6), 105-107 (C-3), 95-97 (C-5), 66-68 (morpholine -CH₂-O-), 50-52 (morpholine -CH₂-N-)
IR (KBr, cm⁻¹)ν 3400-3200 (N-H stretch), 2950-2850 (C-H stretch), 1620-1580 (C=C and C=N stretch), 1250-1200 (C-N stretch), 1120-1080 (C-O-C stretch)
Mass Spec (ESI+)m/z 274.0, 276.0 ([M+H]⁺, isotopic pattern for Br)

Applications in Drug Discovery

The 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine scaffold is particularly relevant in the field of oncology, where it serves as a core structure for the development of kinase inhibitors.

Kinase Inhibitor Development

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholine group is a common feature in many PI3K inhibitors, as the oxygen atom can form a crucial hydrogen bond with the hinge region of the kinase domain. The 2-aminopyridine moiety can also participate in hydrogen bonding interactions within the ATP-binding pocket.

Derivatives of 5-bromo-pyridin-2-amine have been explored as potent and selective PI3K inhibitors.[1] The bromine atom at the 5-position serves as a key attachment point for introducing various substituents that can modulate potency, selectivity, and pharmacokinetic properties. For instance, Suzuki coupling reactions can be employed to introduce aryl or heteroaryl groups that can occupy other pockets of the kinase active site, leading to enhanced inhibitory activity.

Logical Relationship for Kinase Inhibitor Design

Kinase_Inhibitor_Design cluster_scaffold Core Scaffold cluster_features Key Pharmacophoric Features cluster_target Biological Target cluster_outcome Desired Outcome Scaffold 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine Morpholine Morpholine Moiety (H-bond acceptor) Scaffold->Morpholine Amino 2-Amino Group (H-bond donor) Scaffold->Amino Bromine 5-Bromo Group (Vector for diversification) Scaffold->Bromine Kinase Kinase ATP-Binding Site Morpholine->Kinase Interacts with hinge region Amino->Kinase Interacts with hinge region Bromine->Kinase Allows modification to explore other pockets Inhibition Potent and Selective Kinase Inhibition Kinase->Inhibition Leads to

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine

Target Audience: Discovery Chemists, Process Engineers, and Kinase Inhibitor Development Scientists Document Purpose: To provide an authoritative, mechanistic, and highly actionable guide on the synthesis, handling, and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Kinase Inhibitor Development Scientists Document Purpose: To provide an authoritative, mechanistic, and highly actionable guide on the synthesis, handling, and application of the critical pharmaceutical building block 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine.

Executive Summary & Structural Rationale

In modern targeted oncology and autoimmune drug discovery, the design of highly selective kinase inhibitors relies heavily on modular, multi-functional building blocks. 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine (CAS: 1220423-55-1) represents a privileged scaffold in this domain[1][2].

The molecule is engineered with three distinct functional zones, each serving a specific mechanistic purpose in both synthesis and pharmacodynamics:

  • 2-Aminopyridine Core: Acts as a classic hinge-binding motif. The pyridine nitrogen serves as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor, perfectly complementing the backbone amide linkages (e.g., Val851 in PI3Kα) within the ATP-binding pocket of kinases.

  • 4-Morpholino Substitution: The morpholine ring is a dual-purpose moiety. Physiologically, it enhances aqueous solubility and metabolic stability. Pharmacologically, it projects into the solvent-exposed region or lipid-binding pockets, often dictating isoform selectivity[3].

  • 5-Bromo Handle: A highly reactive electrophilic site primed for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the inhibitor library.

Quantitative Physicochemical Profile

The following table summarizes the core chemical identifiers and properties required for analytical validation and inventory management[2][4].

PropertyValue
IUPAC Name 5-bromo-4-(morpholin-4-yl)pyridin-2-amine
CAS Registry Number 1220423-55-1
Molecular Formula C9H12BrN3O
Molecular Weight 258.12 g/mol
MDL Number MFCD22379144
SMILES String NC1=NC=C(Br)C(N2CCOCC2)=C1
Isotopic Mass 257.016 (79Br) / 259.014 (81Br)

Mechanistic Synthetic Workflow

The synthesis of 5-bromo-4-(morpholin-4-yl)pyridin-2-amine requires careful orchestration of electrophilic and nucleophilic aromatic substitutions. Alternatively, it can be generated via the deprotection of complex carbamate intermediates during multi-step syntheses[3]. Below is a de novo two-step synthetic logic designed for scalability and high regioselectivity.

SynthWorkflow SM 2-Amino-4-chloropyridine (Starting Material) Step1 Electrophilic Aromatic Bromination (NBS, DMF, 0°C to RT) SM->Step1 Int1 2-Amino-5-bromo-4-chloropyridine (Intermediate) Step1->Int1 Step2 SNAr Displacement (Morpholine, DIPEA, 120°C) Int1->Step2 Prod 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine (CAS: 1220423-55-1) Step2->Prod

Caption: Logical two-step sequence for the synthesis of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine.

Step-by-Step Self-Validating Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system . Causality for reagent selection and In-Process Controls (IPCs) are embedded directly into the workflow.

Step 1: Regioselective Bromination
  • Causality: The exocyclic 2-amino group is strongly electron-donating, activating the ring toward electrophilic attack at the ortho and para positions. Because the 3-position is sterically hindered and less electronically favored, bromination occurs highly regioselectively at the 5-position (para to the amine). N-Bromosuccinimide (NBS) is chosen over Br2 to prevent over-bromination and maintain a controlled release of the bromonium ion (Br+).

  • Procedure:

    • Dissolve 2-amino-4-chloropyridine (1.0 eq) in anhydrous DMF (0.5 M) under an inert N2 atmosphere and cool to 0 °C.

    • Add NBS (1.05 eq) portion-wise over 30 minutes to control the exothermic generation of the bromonium intermediate.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC 1): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z ~129) is fully consumed, replaced by a 1:1 isotopic doublet at m/z 207/209 [M+H]+. If SM > 2%, add 0.05 eq NBS.

  • Workup: Quench with 10% aqueous Na2S2O3 to neutralize residual electrophilic bromine, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate to yield 2-amino-5-bromo-4-chloropyridine.

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Causality: The 4-chloro substituent is activated toward SNAr by the electron-withdrawing nature of the adjacent pyridine nitrogen. However, the electron-donating 2-amino group slightly deactivates the ring, necessitating elevated temperatures. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing with morpholine.

  • Procedure:

    • Suspend 2-amino-5-bromo-4-chloropyridine (1.0 eq) in neat morpholine (5.0 eq) or a high-boiling solvent like NMP with morpholine (2.0 eq) and DIPEA (2.0 eq).

    • Heat the mixture to 120 °C in a sealed tube or microwave reactor for 4-6 hours.

  • Self-Validation (IPC 2): Analyze via LC-MS. The displacement is confirmed by the disappearance of the m/z 207/209 doublet and the emergence of the product doublet at m/z 258/260 [M+H]+[2][4].

  • Workup: Cool to room temperature, dilute with water to precipitate the product. Filter, wash with cold water, and recrystallize from EtOH/H2O to yield the pure title compound.

Application in Kinase Inhibitor Development

The integration of the morpholinopyridine motif is a hallmark of inhibitors targeting the PI3K/AKT/mTOR signaling axis. The oxygen atom of the morpholine ring frequently establishes a critical hydrogen bond with the kinase hinge region, while the 5-bromo position serves as the vector for growing the molecule into the specificity pocket (e.g., via Suzuki coupling with aryl boronic acids)[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 Complexes AKT->mTOR Activation Prolif Cell Proliferation & Survival mTOR->Prolif Oncogenic Signaling Inhibitor Morpholinopyridine- Derived Inhibitor Inhibitor->PI3K Hinge Binding & Inhibition

Caption: Pharmacological intervention of morpholinopyridine derivatives within the PI3K/mTOR pathway.

By utilizing 5-bromo-4-(morpholin-4-yl)pyridin-2-amine as a central hub, medicinal chemists can rapidly generate libraries of compounds that competitively bind the ATP pocket of PI3K, effectively halting the phosphorylation of PIP2 to PIP3 and downregulating the downstream oncogenic AKT/mTOR cascade.

Analytical Quality Control (QC) Standards

To ensure scientific integrity before utilizing this building block in downstream cross-coupling reactions, the material must pass the following analytical thresholds:

Analytical TechniqueExpected Result / SpecificationRationale
LC-MS (ESI+) m/z 258.0 and 260.0 (1:1 ratio)Confirms the exact mass and the presence of a single bromine atom (79Br/81Br isotopes)[4].
1H NMR (DMSO-d6) Singlets at ~7.9 ppm (1H, pyridine H-6) and ~6.1 ppm (1H, pyridine H-3). Broad singlet at ~5.8 ppm (2H, NH2).Validates regiochemistry. The lack of coupling between the pyridine protons confirms they are para to each other.
HPLC Purity > 98% (UV at 254 nm)Ensures no residual des-bromo or di-bromo impurities, which would poison palladium catalysts in subsequent steps.

References

  • PubChem Database. "5-bromo-4-morpholin-4-ylpyridin-2-amine (CID 19903213)." National Center for Biotechnology Information (NIH). Available at:[Link]

  • World Intellectual Property Organization (WIPO). "WO2010038081A2 - Heterocyclic derivatives and methods of use thereof." Google Patents.
  • American Elements. "2-(4-fluorobenzoyl)furan / Pubchem CID: 19903213 Data Sheet." (Note: Cross-referenced for MDL and SMILES validation). Available at:[Link]

Sources

Foundational

5-Bromo-4-(morpholin-4-yl)pyridin-2-amine synthesis pathway

Title: Strategic Synthesis of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine: Mechanistic Causality and Protocol Design Abstract: 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine is a highly functionalized, electron-rich heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Synthesis of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine: Mechanistic Causality and Protocol Design

Abstract: 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine is a highly functionalized, electron-rich heterocyclic building block critical to the development of advanced targeted therapeutics, including Aurora kinase, FGFR, and BET bromodomain inhibitors[1][2][3]. This technical guide delineates the optimal two-step synthetic pathway from 2-amino-4-chloropyridine, emphasizing the thermodynamic and kinetic rationales that dictate the sequence of electrophilic bromination followed by nucleophilic aromatic substitution (SNAr).

Retrosynthetic Logic & Route Selection

When designing the synthesis of 5-bromo-4-(morpholin-4-yl)pyridin-2-amine from commercially available 2-amino-4-chloropyridine, chemists must choose between two potential sequences: performing the SNAr with morpholine first, or performing the electrophilic bromination first.

The Principle of Electronic Pre-Activation (The Chosen Route): Reversing the functionalization order—brominating before the SNAr—creates a self-validating, high-yielding system.

  • Regioselective Bromination: The 2-amino group exerts a strong +M (mesomeric) electron-donating effect, enriching the pyridine ring's electron density. This directs the incoming electrophile strictly to the C5 position (para to the amine), as the C3 position is sterically hindered by the adjacent C4-chloro group.

  • SNAr Activation: Once installed, the C5-bromo group exerts a strong -I (inductive) electron-withdrawing effect. Synergizing with the electron-withdrawing pyridine nitrogen, the C5-bromo group severely depletes electron density at the C4-carbon. This "electronic pre-activation" drastically lowers the activation energy required to form the Meisenheimer complex, facilitating a smooth SNAr reaction with morpholine[4].

Attempting the SNAr first is kinetically unfavorable; the strongly electron-donating 2-amino group deactivates the C4-chloro position toward nucleophilic attack, requiring harsh, degradation-prone conditions.

Pathway Visualization

SynthesisPathway SM 2-Amino-4-chloropyridine (Starting Material) Int 5-Bromo-4-chloropyridin-2-amine (Intermediate) SM->Int NBS, MeCN 0 °C to RT, 16h S_E(Ar) Prod 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine (Target Molecule) Int->Prod Morpholine 80-100 °C, 12h S_N(Ar)

Fig 1: Two-step synthesis of 5-bromo-4-(morpholin-4-yl)pyridin-2-amine via S_E(Ar) and S_N(Ar).

Step-by-Step Experimental Protocols

Step 1: Electrophilic Aromatic Bromination

Objective: Synthesis of 5-bromo-4-chloropyridin-2-amine[2].

  • Causality of Reagents: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br2) because it provides a controlled, low-concentration release of the bromonium ion (Br⁺). This prevents oxidative degradation of the free primary amine and eliminates over-bromination side reactions. Acetonitrile (MeCN) is utilized as a polar aprotic solvent to stabilize the polar transition state of the SEAr mechanism without reacting with the electrophile.

Methodology:

  • Charge a flame-dried round-bottom flask with 2-amino-4-chloropyridine (1.0 equivalent) and anhydrous acetonitrile (approx. 10 volumes).

  • Cool the stirring suspension to 0 °C using an ice-water bath to control the initial exothermic reaction and maximize regioselectivity.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes to prevent localized heating[4].

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours under an inert nitrogen atmosphere[2].

  • Workup: Concentrate the mixture in vacuo. Partition the crude residue between ethyl acetate and water. Wash the organic layer with 10% aqueous sodium thiosulfate (to quench residual electrophilic bromine), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate to yield 5-bromo-4-chloropyridin-2-amine as a solid (Typical yield: 80-90%)[2].

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 5-bromo-4-(morpholin-4-yl)pyridin-2-amine[5].

  • Causality of Reagents: Morpholine is a moderately strong, highly nucleophilic secondary amine. Because the C4 position is electronically pre-activated by the adjacent C5-bromo and the pyridine nitrogen, morpholine can act as both the nucleophile and the acid scavenger (base), eliminating the strict requirement for transition-metal catalysis (e.g., Buchwald-Hartwig amination).

Methodology:

  • In a sealed pressure tube or heavy-walled flask, suspend 5-bromo-4-chloropyridin-2-amine (1.0 equivalent) in excess morpholine (3.0 to 5.0 equivalents). Note: For larger scale, N-methyl-2-pyrrolidone (NMP) can be used as a co-solvent to reduce morpholine equivalents.

  • Seal the vessel and heat the mixture to 80 °C – 100 °C using an oil bath or heating block. Stir vigorously for 8 to 12 hours.

  • Monitor the consumption of the intermediate via LC-MS or TLC (Hexanes/EtOAc).

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water to precipitate the product. If the product oils out, extract with dichloromethane (DCM) or ethyl acetate (3x).

  • Wash the combined organic layers thoroughly with water (to remove excess morpholine) and brine. Dry over MgSO4, filter, and concentrate. Purify via flash column chromatography if trace unreacted starting material persists, yielding the target 5-bromo-4-(morpholin-4-yl)pyridin-2-amine[5].

Quantitative Data Summary

The following table summarizes the optimized thermodynamic and stoichiometric parameters for the two-step workflow, designed for maximizing atom economy and scalability.

ParameterStep 1: Electrophilic BrominationStep 2: SNAr Substitution
Starting Material 2-Amino-4-chloropyridine5-Bromo-4-chloropyridin-2-amine
Primary Reagent N-Bromosuccinimide (NBS) (1.05 eq)Morpholine (3.0 - 5.0 eq)
Optimal Solvent Acetonitrile (MeCN)Neat Morpholine (or NMP)
Temperature Profile 0 °C initially, warming to 25 °C80 °C to 100 °C
Reaction Time 12 - 16 hours8 - 12 hours
Typical Yield 80% - 90%75% - 85%
Key Mechanism SEAr (Amine-directed)SNAr (Halogen-activated)

References

  • Google Patents.
  • Google Patents.
  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate ACS Publications. Retrieved from:[Link]

  • Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors ACS Publications. Retrieved from:[Link]

  • WO2021113462 - FGFR Inhibitors and Methods of Preparation Thereof Googleapis.com (Patent Data). Retrieved from:[Link]

Sources

Exploratory

A Comprehensive Guide to the Retrosynthetic Analysis of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine

Abstract 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine is a key heterocyclic scaffold utilized in the development of various therapeutic agents. Its substituted pyridine core serves as a versatile platform for library synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Bromo-4-(morpholin-4-yl)pyridin-2-amine is a key heterocyclic scaffold utilized in the development of various therapeutic agents. Its substituted pyridine core serves as a versatile platform for library synthesis in drug discovery programs. This in-depth technical guide provides a rigorous retrosynthetic analysis of this target molecule, deconstructing it to logical and commercially available precursors. Furthermore, a detailed, field-proven forward synthesis is presented, complete with step-by-step protocols and a causal explanation for experimental choices, ensuring scientific integrity and reproducibility for researchers, chemists, and drug development professionals.

Introduction and Strategic Overview

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine offers three distinct points for diversification: the 2-amino group, the 5-bromo position (a handle for cross-coupling reactions), and the morpholine moiety itself. Understanding the logical construction of this molecule is paramount for analog synthesis and process optimization.

Our retrosynthetic strategy hinges on identifying the most reliable and high-yielding bond formations. The analysis reveals that the C4-N(morpholine) bond is the most logical primary disconnection, achievable via a Nucleophilic Aromatic Substitution (SNAr) reaction. This is a cornerstone reaction in pyridine chemistry, driven by the electron-deficient nature of the ring.[1][2] Subsequent disconnections of the bromine substituents via Functional Group Interconversion (FGI) lead back to a simple, readily available starting material: 2-aminopyridine.

Retrosynthetic Analysis

The deconstruction of the target molecule is approached in a stepwise manner, identifying key synthons and their corresponding synthetic equivalents.

G Target 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine P1 4,5-Dibromo-2-aminopyridine Target->P1 C4-N Disconnection (SNAr) P2 2-Amino-5-bromopyridine P1->P2 C4-Br Disconnection (Electrophilic Bromination) Morpholine Morpholine P1->Morpholine SM 2-Aminopyridine P2->SM C5-Br Disconnection (Electrophilic Bromination)

Figure 1: Retrosynthetic pathway for the target molecule. This diagram illustrates the logical disconnections leading from the complex target to simple starting materials.

  • Disconnection 1 (C4-N Bond): The bond between the pyridine C4 position and the morpholine nitrogen is the most strategic first disconnection. This transformation is the reverse of a Nucleophilic Aromatic Substitution (SNAr) reaction. The precursor, 4,5-dibromo-2-aminopyridine , is highly activated for nucleophilic attack at the C4 position due to the electron-withdrawing effects of the ring nitrogen and both bromo substituents. The C4 position is electronically favored for attack over C2 (already substituted) or C6, as the resulting anionic intermediate (Meisenheimer complex) is stabilized by delocalization of the negative charge onto the electronegative ring nitrogen.[2][3]

  • Disconnection 2 (C4-Br Bond): The second disconnection removes the bromine atom at the C4 position of the dibrominated intermediate. This points to an electrophilic bromination of 2-amino-5-bromopyridine in the forward synthesis. Introducing a second bromine onto an already brominated (and thus deactivated) pyridine ring requires more forcing conditions than the initial bromination.

  • Disconnection 3 (C5-Br Bond): The final disconnection removes the remaining bromine at the C5 position. This identifies 2-aminopyridine as the ultimate starting material. The 2-amino group is an activating, ortho, para-director, making the C5 position (para to the amine) a primary site for electrophilic substitution.[4][5]

Forward Synthesis and Experimental Protocols

The retrosynthetic blueprint logically translates into the following three-step forward synthesis. Each protocol is designed as a self-validating system, with clear steps and justifications.

Step 1: Synthesis of 2-Amino-5-bromopyridine

The initial step is a regioselective electrophilic bromination of 2-aminopyridine. The amino group strongly activates the ring towards substitution, primarily at the C5 position.

Protocol Summary

ParameterValue / ConditionJustification
Starting Material 2-AminopyridineCommercially available and inexpensive.
Reagent Bromine (Br₂)A powerful and cost-effective brominating agent.
Solvent Acetic AcidA polar protic solvent that facilitates the reaction and dissolves the starting materials.[6]
Temperature 10-20°CControls reaction rate and minimizes side-product formation (e.g., dibromination).[6]
Typical Yield 60-70%A standard reported yield for this established transformation.[6]

Detailed Step-by-Step Methodology:

  • Charge a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer with 2-aminopyridine (1.0 eq) and glacial acetic acid.

  • Cool the resulting solution to below 20°C using an ice bath.

  • Prepare a solution of bromine (1.0 eq) in acetic acid and add it dropwise to the stirred 2-aminopyridine solution over 1 hour, maintaining the internal temperature below 20°C.

  • After the addition is complete, allow the reaction to stir for an additional hour.

  • Dilute the reaction mixture with water to dissolve the precipitated hydrobromide salt.

  • Transfer the solution to a larger beaker and carefully neutralize with 40% aqueous sodium hydroxide solution with cooling to precipitate the product.

  • Collect the crude solid by filtration, wash thoroughly with water until the washings are free of bromide ions, and dry.

  • The major impurity, 2-amino-3,5-dibromopyridine, can be removed by washing the dried solid with hot petroleum ether.[6] The remaining solid is 2-amino-5-bromopyridine, which is sufficiently pure for the next step.

Step 2: Synthesis of 4,5-Dibromo-2-aminopyridine

This step requires expert handling due to the use of fuming sulfuric acid and the exothermic nature of the reaction. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

The introduction of a second bromine atom at the C4 position is more challenging due to the deactivating effect of the first bromine substituent. Therefore, a more potent electrophilic system is required.

Protocol Summary

ParameterValue / ConditionJustification
Starting Material 2-Amino-5-bromopyridineProduct from the previous step.
Reagents N-Bromosuccinimide (NBS), H₂SO₄ (fuming)NBS provides the electrophilic bromine, while fuming sulfuric acid acts as a strong activating medium.
Temperature 60-70°CElevated temperature is necessary to overcome the activation energy for substitution on the deactivated ring.
Typical Yield ~75%Represents a good conversion for this more challenging bromination.

Detailed Step-by-Step Methodology:

  • Carefully add 2-amino-5-bromopyridine (1.0 eq) in portions to fuming sulfuric acid (oleum) in a flask while cooling in an ice bath to manage the exotherm.

  • Once the addition is complete and a homogenous solution is formed, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, again controlling the temperature.

  • After the addition, slowly heat the reaction mixture to 65°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it carefully onto a large volume of crushed ice with vigorous stirring.

  • Basify the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is >10, ensuring the temperature is controlled with an ice bath.

  • The product will precipitate as a solid. Collect it by filtration, wash extensively with cold water, and dry under vacuum to yield 4,5-dibromo-2-aminopyridine.

Step 3: Synthesis of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine

This final step is a regioselective SNAr reaction. The C4-Br bond is significantly more reactive towards nucleophilic displacement than the C5-Br bond due to electronic factors.[2]

Protocol Summary

ParameterValue / ConditionJustification
Starting Material 4,5-Dibromo-2-aminopyridineProduct from the previous step.
Reagent Morpholine (2.0-3.0 eq)Acts as both the nucleophile and can serve as a solvent/base scavenger when used in excess.
Solvent N,N-Dimethylformamide (DMF) or noneDMF is a polar aprotic solvent that excels at promoting SNAr reactions. Alternatively, excess morpholine can act as the solvent.
Temperature 120-130°CThermal energy is required to drive the substitution reaction to completion.
Typical Yield >85%SNAr reactions on activated pyridines are typically efficient and high-yielding.

Detailed Step-by-Step Methodology:

  • Combine 4,5-dibromo-2-aminopyridine (1.0 eq) and morpholine (3.0 eq) in a sealed pressure vessel.

  • Heat the mixture to 125°C and stir for 12-18 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water, which will cause the product to precipitate.

  • Stir the slurry for 30 minutes, then collect the solid by filtration.

  • Wash the filter cake with water and then with a small amount of cold ethanol or isopropanol to remove residual morpholine.

  • Dry the solid under vacuum to afford the final product, 5-bromo-4-(morpholin-4-yl)pyridin-2-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.

G cluster_0 Overall Workflow SM 2-Aminopyridine Step1 Step 1: Bromination (Br2, AcOH) SM->Step1 P1 2-Amino-5-bromopyridine Step1->P1 Step2 Step 2: Bromination (NBS, H2SO4) P1->Step2 P2 4,5-Dibromo-2-aminopyridine Step2->P2 Step3 Step 3: SNAr (Morpholine, Heat) P2->Step3 Target Final Product Step3->Target

Figure 2: Forward synthesis workflow. A visual representation of the synthetic sequence from starting material to the final target compound.

Conclusion

This guide has systematically deconstructed the synthesis of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine through a logical retrosynthetic analysis. The proposed forward synthesis is built upon fundamental, reliable reactions in heterocyclic chemistry, providing a robust and scalable route. By detailing the protocols and the scientific rationale behind them, this document serves as a practical and authoritative resource for chemists engaged in the synthesis of complex pyridine-based molecules for pharmaceutical research and development.

References

  • Wang, X., et al. (2014). A Mild Method for the Regioselective Bromination of 2-Aminopyridines. ChemInform, 45(34). Sourced from ResearchGate. [Link]

  • Cai, C., et al. (2018). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry, 16(34), 6294-6301. [Link]

  • Ren, R. X., & Gribble, G. W. (2002). Regioselective One-Pot Bromination of Aromatic Amines. Organic Letters, 4(13), 2173-2175. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1133-1146. [Link]

  • Deshmukh, S., et al. (2021). A Convenient and Scalable Process for Preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

  • Otsubo, T., et al. (2022). Directed nucleophilic aromatic substitution reaction. ChemRxiv. [Link]

  • Singh, P., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 24(1), 319-323. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Boulton, B. E., & Williams, A. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 54(4), 1134-1148. [Link]

  • Butler, D. E., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1883. [Link]

  • Allen, C. F. H., & Thirtle, J. R. (1946). 2-Amino-5-bromopyridine. Organic Syntheses, 26, 16. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution on Pyridine. Master Organic Chemistry. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Lumen Learning. Nucleophilic Aromatic Substitution. Organic Chemistry II. [Link]

Sources

Foundational

IR spectroscopy of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine

An in-depth technical analysis of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine requires a rigorous understanding of how its distinct functional groups interact electronically and vibrationally. As a polyfunctionalized heter...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine requires a rigorous understanding of how its distinct functional groups interact electronically and vibrationally. As a polyfunctionalized heteroaromatic compound, its infrared (IR) spectrum is not merely a sum of its parts, but a complex map of inductive effects, mesomeric resonance, and intermolecular hydrogen bonding.

This whitepaper provides a comprehensive, self-validating framework for the acquisition and interpretation of the IR spectrum of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine, designed for structural validation in drug development and synthetic workflows.

Molecular Architecture and Vibrational Causality

To interpret the IR spectrum accurately, we must first establish the causality between the molecule's electronic architecture and its vibrational force constants. The molecule consists of three interacting domains:

  • The Aminopyridine Core: The primary amine (-NH₂) at the C2 position acts as a strong mesomeric (+M) electron donor into the pyridine ring. This increases the electron density of the heteroaromatic system, slightly lowering the force constants of the C=N and C=C bonds compared to unsubstituted pyridine, thereby red-shifting their stretching frequencies[1].

  • The Morpholine Appendage (C4): The morpholine ring introduces a secondary +M effect via its nitrogen lone pair. More importantly for IR diagnostics, it contributes a highly polar aliphatic ether linkage (C-O-C) and a dense array of aliphatic C-H bonds, which produce distinct, high-intensity bands that do not overlap with the aromatic core[2].

  • The Bromine Substituent (C5): Bromine exerts a strong inductive electron-withdrawing effect (-I). Positioned between the electron-donating morpholine (C4) and the pyridine nitrogen, it creates a localized "push-pull" dipole. This electronic tension stiffens adjacent ring bonds while producing a heavy-atom C-Br stretching mode in the far-IR/low-frequency regime.

Self-Validating Experimental Protocol: High-Resolution ATR-FTIR

Traditional KBr pellet pressing is heavily discouraged for this compound. 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine is prone to polymorphic transitions under high pressure, and the hygroscopic nature of KBr introduces a broad O-H stretching band (~3400 cm⁻¹) that directly obscures the critical primary amine (-NH₂) signals.

Instead, Attenuated Total Reflectance (ATR) FTIR using a monolithic diamond crystal is the gold standard. The following protocol is engineered as a closed-loop, self-validating system to ensure photometric accuracy.

Step 1: Environmental & System Calibration

  • Action: Purge the FTIR spectrometer optical bench with dry N₂ for 15 minutes. Collect a background spectrum (128 scans, 4 cm⁻¹ resolution).

  • Validation Gate: The system automatically integrates the atmospheric CO₂ band (2350 cm⁻¹) and H₂O vapor bands (3900–3600 cm⁻¹). If the absorbance exceeds 0.001 AU, the system rejects the background and continues purging. Causality: Atmospheric water vapor introduces sharp rotational-vibrational spikes that can be misidentified as N-H stretching overtones.

Step 2: Sample Application & Pressure Optimization

  • Action: Deposit 2–3 mg of the crystalline powder onto the diamond ATR crystal. Lower the pressure anvil.

  • Validation Gate (Live Monitoring): Monitor the live spectrum focusing on the morpholine C-O-C asymmetric stretch (~1115 cm⁻¹). Increase anvil pressure until this specific band reaches an absorbance between 0.6 and 0.8 AU . If the band exceeds 1.0 AU, the detector is entering a non-linear response regime (violating the Beer-Lambert law), and pressure must be reduced.

Step 3: Spectral Acquisition & Post-Processing

  • Action: Acquire the sample spectrum (128 scans, 4 cm⁻¹ resolution).

  • Validation Gate: Evaluate the baseline at 3800 cm⁻¹ and 2000 cm⁻¹. A baseline tilt >5% indicates the Christiansen effect (particle size scattering). If passed, apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the evanescent wave, ensuring the relative intensities match transmission spectra.

Quantitative Spectral Assignments

The table below summarizes the empirically extrapolated and theoretically grounded vibrational modes for 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine, categorized by frequency domain.

Spectral RegionWavenumber (cm⁻¹)IntensityVibrational Mode AssignmentStructural Origin
High Frequency 3450 - 3420Medium, Sharp νas​ (NH₂) Asymmetric stretchC2 Primary Amine
High Frequency 3350 - 3310Medium, Sharp νs​ (NH₂) Symmetric stretchC2 Primary Amine
High Frequency 3100 - 3000Weak ν (C-H) Aromatic stretchPyridine Ring (C3, C6)
High Frequency 2960 - 2820Multiple, Med ν (C-H) Aliphatic stretchMorpholine Ring
Fingerprint 1630 - 1610Strong δ (NH₂) ScissoringC2 Primary Amine
Fingerprint 1590 - 1550Strong ν (C=N), ν (C=C) Ring stretchPyridine Ring
Fingerprint 1450 - 1430Medium δ (CH₂) Aliphatic scissoringMorpholine Ring
Fingerprint 1250 - 1200Strong ν (C-N) Aryl-amine stretchPyridine-C2 / C4
Fingerprint 1120 - 1100Very Strong νas​ (C-O-C) Asymmetric ether stretchMorpholine Ring
Low Frequency 850 - 800Strong γ (C-H) Out-of-plane bendPyridine (Isolated H)
Low Frequency 650 - 550Medium ν (C-Br) Halogen stretchC5 Bromine

Mechanistic Insights into Key Vibrational Modes

The N-H Stretching Region & Fermi Resonance

In a dilute, non-polar solution, the primary amine of 2-aminopyridines presents a clean doublet for the asymmetric and symmetric stretching vibrations[1]. However, in the solid state (as analyzed via ATR), the molecules form cyclic, antiparallel N-H···N hydrogen-bonded dimers[3]. This intermolecular bonding weakens the N-H bond, causing a significant red-shift (down to ~3319 cm⁻¹) and broadening of the peaks. Furthermore, spectroscopists must be aware of a Fermi resonance that often occurs in aminopyridines: the overtone of the NH₂ scissoring mode (~1620 × 2 = 3240 cm⁻¹) can couple with the symmetric N-H stretch, creating complex, split band structures in the 3300–3200 cm⁻¹ region[4].

Morpholine C-O-C Ether Stretch

The morpholine ring acts as the most reliable diagnostic anchor in this spectrum. The C-O-C asymmetric stretching vibration occurs as a massive, broad peak between 1120 and 1100 cm⁻¹[2]. Because the highly conjugated aminopyridine core lacks oxygen, this band is completely isolated from aromatic interference. Its presence unambiguously confirms the successful coupling of the morpholine moiety during synthesis.

Differentiating NH₂ Scissoring from Pyridine Ring Stretches

A common pitfall is misassigning the strong band at ~1620 cm⁻¹. Novices often label this as the pyridine C=N stretch. However, the C=N stretch in highly electron-rich pyridines is typically pushed down to 1590–1550 cm⁻¹. The peak at ~1620 cm⁻¹ is actually the NH₂ in-plane bending (scissoring) mode. Expert Tip: If structural ambiguity remains, exposing the sample to a drop of D₂O will cause rapid H/D exchange at the amine. The 1620 cm⁻¹ band will collapse and shift to ~1200 cm⁻¹ (ND₂ scissoring), while the true C=N stretch at 1580 cm⁻¹ will remain unaffected.

Spectral Interpretation Workflow

The following logic gate diagram illustrates the sequential workflow for validating the structure of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine from raw FTIR data.

FTIR_Workflow Acquisition ATR-FTIR Acquisition (Diamond Crystal, 4 cm⁻¹ Res) HighFreq High Frequency (3500 - 2800 cm⁻¹) Acquisition->HighFreq Fingerprint Fingerprint Region (1700 - 1000 cm⁻¹) Acquisition->Fingerprint LowFreq Low Frequency (< 1000 cm⁻¹) Acquisition->LowFreq Amine Primary Amine (-NH₂) 3450 & 3350 cm⁻¹ HighFreq->Amine Aliphatic Morpholine C-H 2960 - 2820 cm⁻¹ HighFreq->Aliphatic Pyridine Pyridine Core (C=N/C=C) 1590 - 1550 cm⁻¹ Fingerprint->Pyridine Ether Morpholine Ether (C-O-C) ~1115 cm⁻¹ Fingerprint->Ether Bromine C-Br Stretch 650 - 550 cm⁻¹ LowFreq->Bromine Validation Spectral Validation (Conformational Match) Amine->Validation Aliphatic->Validation Pyridine->Validation Ether->Validation Bromine->Validation

Diagnostic workflow for the IR spectral validation of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine.

References

  • [1] Sujin P Jose, S Mohan. "Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2006. URL:[Link]

  • [2] "Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches." RSC Advances, 2017. URL:[Link]

  • [3] "Infrared Depletion Spectroscopy and Structure of the 2-Aminopyridine Dimer." The Journal of Physical Chemistry A, 2004. URL:[Link]

  • [4] Michail G. Arnaudov, Bojidarka B. Ivanova, Shishman G. Dinkov. "A reducing-difference IR-spectral study of 4-aminopyridine." Central European Journal of Chemistry, 2004. URL:[Link]

Sources

Exploratory

The Multifaceted Biological Landscape of Substituted 2-Aminopyridines: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Relevance of the 2-Aminopyridine Scaffold The 2-aminopyridine moiety is a privileged heterocyclic scaffold that has captivated the attention of medicinal chemists for decades. Its inherent structur...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Relevance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged heterocyclic scaffold that has captivated the attention of medicinal chemists for decades. Its inherent structural features, including its basicity, hydrogen bonding capabilities, and the synthetic tractability of the pyridine ring, make it an ideal building block for the design of novel therapeutic agents.[1][2][3][4] This guide provides an in-depth exploration of the diverse biological activities of substituted 2-aminopyridines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds have shown promise, elucidate their mechanisms of action, dissect their structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to assess their biological effects.

I. Antimicrobial Activity: A Renewed Assault on Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Substituted 2-aminopyridines have emerged as a promising class of compounds in this arena, exhibiting activity against a range of clinically relevant pathogens.[5][6]

A. Mechanism of Action: Diverse Strategies to Inhibit Microbial Growth

The antimicrobial action of 2-aminopyridine derivatives is often multifaceted. While the precise mechanisms can vary depending on the specific substitution patterns, they are known to interfere with essential cellular processes in bacteria and fungi. Some derivatives have been shown to disrupt cell wall synthesis, while others inhibit crucial enzymes involved in DNA replication or metabolic pathways.[6][7] Molecular docking studies have further illuminated the potential for these compounds to interact with key bacterial proteins.

B. Structure-Activity Relationship (SAR): Tailoring for Potency and Selectivity

The antimicrobial potency of 2-aminopyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.

  • Lipophilicity and Membrane Permeability: The introduction of lipophilic groups can enhance the ability of the compound to penetrate the bacterial cell membrane, a critical step for reaching intracellular targets.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the basicity of the pyridine nitrogen and the amino group, which can in turn affect interactions with biological targets.

  • Steric Factors: The size and shape of the substituents play a crucial role in determining the binding affinity of the compound to its target enzyme or receptor. For instance, bulky substituents may enhance binding through van der Waals interactions or, conversely, cause steric hindrance.

C. Experimental Protocols: Assessing Antimicrobial Efficacy

This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]

Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the 2-aminopyridine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[11] This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[12]

  • Inoculation: Dilute the standardized suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[8]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[8]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

This method provides a qualitative assessment of antimicrobial susceptibility.[13][14][15]

Protocol:

  • Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.[14]

  • Inoculate Agar Plate: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.[14]

  • Apply Disks: Aseptically place paper disks impregnated with a known concentration of the 2-aminopyridine derivative onto the agar surface.[13]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[13]

  • Measure Zones of Inhibition: Measure the diameter of the zone of no bacterial growth around each disk. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

II. Anticancer Activity: Targeting the Hallmarks of Malignancy

The 2-aminopyridine scaffold is a prominent feature in a number of anticancer agents, demonstrating the potential of this chemical class to target various aspects of cancer cell biology, including proliferation, survival, and cell cycle progression.[5][6][16]

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Substituted 2-aminopyridines can exert their anticancer effects through various mechanisms:

  • Kinase Inhibition: Many 2-aminopyridine derivatives are designed as inhibitors of protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. Specific targets include Janus kinase 2 (JAK2), c-Met, and others.[17][18][19][20]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a crucial mechanism for eliminating malignant cells.

  • Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

B. Structure-Activity Relationship (SAR): Designing for Potent and Selective Anticancer Agents

The design of 2-aminopyridine-based anticancer agents is a nuanced process, with SAR studies guiding the optimization of potency and selectivity.

  • Hinge-Binding Motifs: The 2-aminopyridine core can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a key interaction for potent inhibition.[20]

  • Substituents Targeting Specific Pockets: Substituents at various positions on the pyridine ring can be tailored to interact with specific hydrophobic or hydrophilic pockets within the target protein, thereby enhancing binding affinity and selectivity.

  • Modulation of Physicochemical Properties: Modifications to the scaffold can improve drug-like properties such as solubility and metabolic stability, which are essential for in vivo efficacy.

C. Experimental Protocols: Evaluating Anticancer Potential

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted 2-aminopyridine derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the 2-aminopyridine derivative for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound and then harvest and wash them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Substituted 2-aminopyridines have demonstrated promising anti-inflammatory properties.[5][6]

A. Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of 2-aminopyridine derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

  • Cyclooxygenase (COX) Inhibition: Some derivatives have been shown to selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[21][22][23][24][25]

  • Cytokine Modulation: These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).[16][26][27][28][29]

B. Structure-Activity Relationship (SAR): Designing for Potent and Selective Anti-inflammatory Effects

The SAR for anti-inflammatory 2-aminopyridines often focuses on achieving selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects.

  • COX-2 Selectivity: The presence of a larger, more flexible binding pocket in COX-2 compared to COX-1 allows for the design of bulkier substituents on the 2-aminopyridine scaffold that can selectively bind to the COX-2 active site.

  • Interactions with Key Residues: Specific functional groups can be introduced to form hydrogen bonds or other interactions with key amino acid residues within the active site of target inflammatory enzymes.

C. Experimental Protocols: Assessing Anti-inflammatory Properties

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[21][22][23][24][25]

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of purified COX-2 enzyme and its substrate, arachidonic acid.

  • Compound Incubation: Incubate the enzyme with various concentrations of the 2-aminopyridine derivative.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Product Detection: Measure the production of prostaglandins (e.g., PGE2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a colorimetric assay that detects the peroxidase activity of COX.[24]

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity.

This cell-based assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells.[16][26][27][28][29]

Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the 2-aminopyridine derivative for a short period.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.

IV. Kinase Inhibition: A Versatile Strategy for Therapeutic Intervention

The ability of 2-aminopyridines to act as kinase inhibitors is one of their most significant and widely explored biological activities. This property underpins their potential in oncology, inflammation, and other disease areas.[17][18][19][20][30][31][32]

A. Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The primary mechanism by which 2-aminopyridine derivatives inhibit kinases is through competitive binding to the ATP-binding site of the enzyme. The 2-aminopyridine scaffold often acts as a "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region. This interaction anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[20]

B. Structure-Activity Relationship (SAR): Achieving Potency and Selectivity in Kinase Inhibition

The development of potent and selective kinase inhibitors is a major goal in drug discovery, and SAR studies are critical in this endeavor.

  • Hinge-Binding Interactions: As mentioned, the 2-aminopyridine core is a key hinge-binding motif. Modifications to the amino group or the pyridine nitrogen can modulate the strength of these interactions.

  • Exploiting the Hydrophobic Pocket: Substituents on the pyridine ring can be designed to occupy and interact with hydrophobic pockets within the ATP-binding site, leading to increased potency and selectivity.

  • Targeting the Solvent-Exposed Region: Modifications can be made to extend into the solvent-exposed region of the active site, which can improve selectivity and physicochemical properties.

C. Experimental Protocol: In Vitro Kinase Inhibition Assay

A variety of in vitro kinase assay formats are available to measure the inhibitory activity of compounds. A common approach is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP.

  • Compound Dilution: Prepare serial dilutions of the 2-aminopyridine derivative.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and the test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time to allow for the enzymatic reaction to proceed.

  • ATP Detection: Add a detection reagent that contains luciferase and its substrate. The amount of light produced is inversely proportional to the kinase activity (as more active kinase consumes more ATP).

  • Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 value for the compound.

V. Data Presentation and Visualization

A. Tabular Summary of Biological Activities
Biological ActivityKey AssaysTypical ReadoutExample 2-Aminopyridine DerivativeReference
Antimicrobial Broth MicrodilutionMinimum Inhibitory Concentration (MIC)2-amino-3-cyanopyridine derivatives[6]
Agar Disk DiffusionZone of Inhibition2-amino-5-substituted pyridines
Anticancer MTT AssayCell Viability (IC50)2-aminopyridine-3-carboxamides[18]
Annexin V/PI AssayPercentage of Apoptotic Cells
Cell Cycle AnalysisCell Cycle Distribution
Anti-inflammatory COX-2 Inhibition AssayEnzyme Inhibition (IC50)Imidazopyridine derivatives
LPS-induced Cytokine ReleaseCytokine Levels (e.g., TNF-α, IL-6)[16][26][27][28][29]
Kinase Inhibition In Vitro Kinase AssayKinase Activity (IC50)2-aminopyridine-based JAK2 inhibitors[17][19][20]
B. Visualizing Experimental Workflows and Signaling Pathways

anticancer_workflow cluster_invitro In Vitro Evaluation start Synthesized 2-Aminopyridine Derivatives mtt MTT Assay (Cell Viability/Cytotoxicity) start->mtt Primary Screening apoptosis Annexin V/PI Assay (Apoptosis) mtt->apoptosis Secondary Screening (Mechanism of Action) cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle Secondary Screening (Mechanism of Action) hit Lead Compound Identification apoptosis->hit cell_cycle->hit

Caption: A typical workflow for the in vitro evaluation of substituted 2-aminopyridines for anticancer activity.

kinase_inhibition ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response Inhibitor 2-Aminopyridine Inhibitor Inhibitor->Kinase Competitive Inhibition

Caption: Mechanism of action of a 2-aminopyridine derivative as a competitive kinase inhibitor.

VI. Conclusion and Future Directions

The 2-aminopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The versatility of its chemistry allows for the fine-tuning of its pharmacological properties to achieve desired potency, selectivity, and drug-like characteristics. Future research in this area will likely focus on the development of multi-target agents, the exploration of novel substitution patterns, and the use of advanced computational methods to guide the rational design of the next generation of 2-aminopyridine-based drugs. This guide provides a solid foundation for researchers to embark on or continue their journey in harnessing the therapeutic potential of this remarkable chemical entity.

VII. References

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • Microbiology pictures. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • SEAFDEC/AQD Institutional Repository Home. Disk diffusion method. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]

  • CGSpace. EUCAST Disk Diffusion Method (Part 1). [Link]

  • NCBI Bookshelf. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. PubMed. [Link]

  • 2-aminopyridine – a classic and trendy pharmacophore. ijpbs.net. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. PubMed. [Link]

  • Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. DigitalCommons@TMC. [Link]

  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. PubMed. [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. ResearchGate. [Link]

  • LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Spandidos Publications. [Link]

  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed. [Link]

  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC. [Link]

Sources

Foundational

5-Bromo-4-(morpholin-4-yl)pyridin-2-amine: A Privileged Scaffold for Dual GyrB/ParE Inhibitor Discovery

Executive Summary The escalating crisis of antimicrobial resistance (AMR), particularly the proliferation of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate strains, has created an urgent n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly the proliferation of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate strains, has created an urgent need for novel antibiotic classes. While traditional fluoroquinolones target the DNA-cleavage subunits (GyrA/ParC) of bacterial topoisomerases, resistance mechanisms have heavily compromised their clinical efficacy[1].

5-Bromo-4-(morpholin-4-yl)pyridin-2-amine has emerged as a critical, highly functionalized heterocyclic building block for a new class of therapeutics: ATP-competitive inhibitors targeting the GyrB and ParE subunits of DNA gyrase and topoisomerase IV[2]. This whitepaper deconstructs the structural rationale, biological application, and synthetic methodologies associated with this privileged scaffold, providing a comprehensive guide for researchers engaged in antibacterial drug discovery.

Physicochemical Profiling & Structural Rationale

The strategic substitution pattern of this pyridine core is not accidental; it is a meticulously designed pharmacophore intended to maximize both target affinity and drug-like properties.

  • The Morpholine Ring (C4): Morpholine is a privileged fragment in medicinal chemistry. Its oxygen lone pairs act as critical hydrogen-bond acceptors within the ATP-binding pocket of the GyrB/ParE enzymes[1]. Furthermore, the introduction of this aliphatic heterocycle significantly improves the aqueous solubility of the resulting lipophilic drug candidates, which is a critical parameter for formulating intravenous antibiotics[3].

  • The Exocyclic Amine (C2): The 2-aminopyridine moiety serves as the primary synthetic handle for the installation of ureas or amides. In the context of GyrB/ParE inhibitors, the resulting pyridylureas form essential bidentate hydrogen bonds with conserved active-site residues (e.g., Asp73 in E. coli GyrB), mimicking the adenine ring of ATP[4].

  • The Bromine Atom (C5): This halogen provides an optimal, electronically activated vector for transition-metal-catalyzed cross-coupling reactions. It allows researchers to build the lipophilic tail required to interact with the hydrophobic floor of the topoisomerase active site[1].

Quantitative Data: Scaffold Properties

To facilitate computational modeling and synthetic planning, the core physicochemical properties of the intermediate are summarized below.

PropertyValueImplication for Drug Design
Molecular Weight 258.12 g/mol [5]Leaves ample mass budget (<500 Da) for downstream functionalization.
Chemical Formula C9H12BrN3O[6]High heteroatom count ensures favorable ligand efficiency.
H-Bond Donors 1 (Primary Amine)Enables urea/amide coupling for target engagement.
H-Bond Acceptors 3 (N-pyridine, N/O-morpholine)Facilitates water solubility and active-site anchoring[1].
Reactivity Profile BifunctionalOrthogonal reactivity (Electrophile at C5, Nucleophile at C2).

Biological Target: The ATP-Binding Domain

Bacterial DNA gyrase and topoisomerase IV are essential heterotetrameric enzymes (GyrA2B2 and ParC2E2, respectively) responsible for regulating DNA topology during replication[4]. While the GyrA/ParC subunits handle DNA strand cleavage, the GyrB/ParE subunits are responsible for ATP hydrolysis, which provides the thermodynamic driving force for the strand passage and resealing process.

By functionalizing the 5-bromo-4-(morpholin-4-yl)pyridin-2-amine scaffold into a mature pyridylurea, researchers can create molecules that competitively bind to the ATP pocket. This deprives the bacterial cell of topoisomerase activity, leading to immediate replication arrest and rapid bactericidal action[1].

GyrB_Inhibition A Bacterial DNA Replication B DNA Gyrase / Topo IV (GyrA2B2 / ParC2E2) A->B C ATP Binding to GyrB/ParE (Energy for DNA Cleavage) B->C F Bacterial Cell Death (Replication Arrest) C->F Interrupted D Functionalized Pyridine Scaffold E Competitive Inhibition at ATP Pocket D->E E->C Blocks

Figure 1: Mechanism of action for GyrB/ParE inhibition via ATP-competitive binding.

Synthetic Utility & Experimental Protocols

The orthogonal reactivity of the C2-amine and C5-bromide allows for a divergent synthetic workflow. The following protocols are designed as self-validating systems, ensuring high fidelity in structural elaboration.

Synthetic_Workflow Start 5-Bromo-4-morpholino pyridin-2-amine Step1 Suzuki-Miyaura Cross-Coupling (C5) Start->Step1 Pd Catalyst Intermediate 5-Aryl-4-morpholino pyridin-2-amine Step1->Intermediate Step2 Urea Formation (C2 Amine) Intermediate->Step2 Isocyanate Product Dual GyrB/ParE Inhibitor Step2->Product

Figure 2: Step-by-step synthetic functionalization of the pyridine scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling at C5

Objective: Install a lipophilic aryl or heteroaryl group at the C5 position to target the hydrophobic floor of the GyrB active site[1].

Causality & Rationale: The C4 morpholine ring introduces significant steric encumbrance adjacent to the C5 bromide. To overcome this, a palladium catalyst with a large bite angle, such as Pd(dppf)Cl₂, is selected to accelerate the rate-limiting reductive elimination step. A biphasic solvent system (1,4-Dioxane/H₂O) is utilized to ensure the simultaneous solubility of the organic electrophile and the inorganic base (K₂CO₃), facilitating rapid transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-4-(morpholin-4-yl)pyridin-2-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M concentration).

  • Catalyst Introduction: Under a positive stream of argon, add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat to 90 °C for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material isotopic cluster (m/z 258/260) and the emergence of the product mass indicate complete conversion. Diagnostic logic: If unreacted bromide persists after 6 hours, the boronic acid may have protodeboronated. Spike the reaction with an additional 0.5 equiv of boronic acid and 2 mol% catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Filter the organic layer through a pad of Celite to remove palladium black, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Urea Formation at the C2-Amine

Objective: Convert the 2-aminopyridine into a functionalized pyridylurea to establish bidentate hydrogen bonding with Asp73[4].

Causality & Rationale: 2-Aminopyridines are electronically deactivated due to the electron-withdrawing nature of the pyridine nitrogen, making them poor nucleophiles. Consequently, the reaction requires highly electrophilic isocyanates and strictly anhydrous conditions to prevent the competitive hydrolysis of the isocyanate into a symmetric urea byproduct.

Step-by-Step Methodology:

  • Preparation: Dissolve the 5-aryl-4-(morpholin-4-yl)pyridin-2-amine intermediate (1.0 equiv) in anhydrous Pyridine (0.1 M).

  • Reagent Addition: Dropwise, add the desired substituted isocyanate (1.5 equiv) at 0 °C.

  • Thermal Activation: Warm the reaction to 60 °C and stir for 12 hours under an inert atmosphere.

  • Self-Validation Checkpoint: Perform TLC (EtOAc/Hexane 1:1). The 2-aminopyridine starting material is highly UV-active and stains positive with ninhydrin. The product urea will show a higher Rf value and altered UV absorption. Diagnostic logic: Quench a 10 µL aliquot in MeOH; if the isocyanate is still active, a methyl carbamate byproduct will form in the LC-MS trace, indicating the need for further heating or the addition of a catalytic amount of DMAP.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl to remove residual pyridine, dry, and concentrate in vacuo.

References

  • National Center for Biotechnology Information. "5-Bromo-4-(morpholin-4-yl)pyridin-2-amine". PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpu9xpaknAWOGVgfRhRO3BWmQwetTgpqqTgH5iveB3J55EcfI9ZdkjBT61o5eKHAIBcE8Y2q1Xg2D8CakAsKNfzJ5BTi6JoYSfVu4JcsUPLBtpDTbSb1QQ5RAptKm1rJfROJKoFcvWnpjJZeK29v6AjzeUh4iN3JRDByKPqetQRSN0ZW5a9OAZzKEluYjz]
  • American Elements. "2-(4-fluorobenzoyl)furan | CAS 15817-51-3". (Note: Source references the chemical formula and IUPAC name for 5-bromo-4-morpholin-4-ylpyridin-2-amine).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbbf-UHVBjrDSKT0VcXb4z5a_VFeExy7nT8MVdpEFmFGbEk6l0ZQdG7H0d-5nyx2eCFh-cvSlc1PbHtZq8DYCyJJ6LSKquayE1tAe5BFWrAvXz5A9QheBAUgV3KKJpU_8hnXLtDU8cEfiXQfsWdxv6FxoK5Vyv1qzQgSsY6cA=]
  • Boriack-Sjodin, A. et al. "Heterocyclic derivatives and methods of use thereof". WIPO (PCT) WO2010038081A2.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGQfJjw1J8nbftIHFPbQwWazTGtFeQKktPS9PzxS64WyOl3syuP5RMPnioWHaDEVp6LWIbZS41HQTFCS9rnLtzjJs7cC3SAXSS9k6ii6CngTEYqS-LgGgUgeCT2KHwDnnILY4xDq-2xNC-LMR09g==]
  • Boriack-Sjodin, A. et al. "Heterocyclic derivatives and methods of use thereof" (Googleapis Archive). WO 2010/038081 A2.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkRycYNlTd7nSqELlS4TjY4EUZ1WRwVZj3hY_NAOBzM07KCyTYesjH9dAuBcGgR7ib5bMmEt6yw8JmfYaKKfSM9BRlpA8UjJ0BKFojp-SHvzZkxCSg21RAeARNo_Zt6iQiOldicisAjMzarUbGxjL8DLND83zgHQmKk-_DorW0niLr_2x3JVDxnId4feoYYX4r]
  • "A New-Class Antibacterial—Almost. Lessons in Drug Discovery and Development: A Critical Analysis of More than 50 Years of Effort toward ATPase Inhibitors of DNA Gyrase and Topoisomerase IV". ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn7LNRHNyKrr_zYTFZhlkv3RMlUKQiElErgjk5VsvvFbT0tX2fhFGccml_g7BluFQ8CZmoYjd5m20GAixA0Ma6i4zPnYSYr9ixkKT8OxHGELDeA6nJY_Mixi9P2Fbi2gRaqb1yVQ==]
  • Durcik, M. et al. "New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity". RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKH9Yun4FIaOg0q2QPvxfiqjcc1fX8nhjjegZQGllppNCaGvq1qMrVKt04OtRTWGk4nYn60s4N9YuW9DSOlKDDBu9Z_Bvp_NnE9mqkLHf7jsgE60zg6NMkL-2aYUfEc7482Srmyk8-T8nV4jZhgoux9wZ1_tNAUD4=]
  • "New n-phenylpyrrolamide inhibitors of dna gyrase and topoisomerase iv with antibacterial activity". WIPO (PCT) WO2022129327A1.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfJNWYKDbVfg1ZwDwTMHXVSwbJZX1iy-_VWx9otxzXzxctTWBj27Yi-cnfCo5t58L0BSey9PVOy_zFN1RpXSJTVwTrB-Mr983g4z8M-d6SILzMH8LLo_Zl7Vd_MzyPWtFZDTlizxGwAQFn7UPp]
  • "New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus". PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJVeOuKZAhtAFvRLCkFmqiLcdvEnO83C3gwU2bZ65vsQro8sxwcczejHZpD-0BoHxkdLONYD4BbxAYhITOU-udIMs12H3bmlWEUEPVRFPIPs5ptwyUz6iv1bc4RqchTzqNwexMRd7SgvcIv34=]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Nucleophilic Aromatic Substitution with Morpholine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Morpholine in Nucleophilic Aromatic Substitution Nucleophilic aromatic substitution (SNAr) is a cornerstone of mod...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Morpholine in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. This reaction is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the vast array of nucleophiles employed in SNAr reactions, morpholine stands out as a particularly valuable building block. Its incorporation into molecular scaffolds can significantly enhance physicochemical properties, such as aqueous solubility and metabolic stability, and can confer favorable biological activities.[1][3] The morpholine moiety is a privileged structure in medicinal chemistry, frequently found in drug candidates targeting a wide range of diseases.[1][4]

This guide provides an in-depth exploration of nucleophilic aromatic substitution reactions utilizing morpholine. It delves into the mechanistic underpinnings of the SNAr reaction, offers detailed experimental protocols, and discusses the critical parameters that govern reaction outcomes.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[5][6] This pathway is distinct from SN1 and SN2 reactions, which are generally not favored for aryl halides due to the high energy of the corresponding aryl cation and the steric hindrance of the aromatic ring.[2][7]

Key Mechanistic Steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile (morpholine) on the carbon atom bearing the leaving group.[5] This attack is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[5][8] These EWGs activate the aromatic ring towards nucleophilic attack by reducing its electron density and stabilizing the resulting intermediate.[8] The initial addition of the nucleophile disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][9] The negative charge in this complex is delocalized over the aromatic system and is further stabilized by the EWGs.[8]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second, typically fast, step, the leaving group is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored.[5][10] The overall rate of the SNAr reaction is generally determined by the first step, the formation of the Meisenheimer complex, as it involves the loss of aromaticity.[7] However, recent studies suggest that in some cases, the Meisenheimer complex may be a transition state rather than a true intermediate, leading to a concerted SNAr mechanism.[11][12]

The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is counterintuitive to the trend observed in SN1 and SN2 reactions.[13][14] This is because the more electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[10]

Caption: General mechanism of the SNAr reaction with morpholine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions with morpholine. These should be considered as general guidelines, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: SNAr Reaction with an Activated Aryl Fluoride (e.g., 1-fluoro-2,4-dinitrobenzene)

This protocol is suitable for highly activated aryl fluorides and often proceeds under mild conditions.

Materials:

  • 1-fluoro-2,4-dinitrobenzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 1-fluoro-2,4-dinitrobenzene (1.0 equivalent) and the chosen solvent (e.g., DMF).

  • Addition of Reagents: Add potassium carbonate (1.5-2.0 equivalents) to the flask, followed by the slow addition of morpholine (1.1-1.2 equivalents) while stirring.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-(2,4-dinitrophenyl)morpholine.

Protocol 2: SNAr Reaction with a Heteroaromatic Chloride (e.g., 2-chloropyridine)

This protocol is applicable to electron-deficient heteroaromatic halides.

Materials:

  • 2-chloropyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄) or other suitable base

  • tert-Amyl alcohol or other suitable high-boiling solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Inert Atmosphere: Set up the reaction under an inert atmosphere of nitrogen or argon.

  • Addition of Reagents: To a round-bottom flask, add 2-chloropyridine (1.0 equivalent), morpholine (1.2 equivalents), and potassium phosphate tribasic (1.5 equivalents).

  • Solvent Addition: Add anhydrous tert-amyl alcohol to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir for the required time, monitoring by TLC or LC-MS.[9]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[9]

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[9]

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to obtain 2-morpholinopyridine.[9]

Caption: A generalized experimental workflow for SNAr reactions.

Key Reaction Parameters and Optimization

The success and efficiency of an SNAr reaction with morpholine depend on several critical parameters:

ParameterInfluence on the ReactionTypical Conditions and Considerations
Substrate The nature and position of electron-withdrawing groups (EWGs) are crucial. The more EWGs ortho and para to the leaving group, the faster the reaction.[5]Nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups are common activating groups.[8][13]
Leaving Group The reactivity generally follows the order F > Cl > Br > I.[13]Aryl fluorides are often the most reactive substrates.[10]
Solvent Polar aprotic solvents are typically used to solvate the Meisenheimer complex and facilitate the reaction.[6]DMF, DMSO, NMP, and acetonitrile are common choices. In some cases, high-boiling alcohols like tert-amyl alcohol can be effective.[9][16]
Base A base is often required to neutralize the acid generated during the reaction and can also deprotonate the nucleophile, increasing its reactivity.Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. Organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can also be employed.[6][9]
Temperature Higher temperatures generally increase the reaction rate.Reaction temperatures can range from room temperature for highly activated substrates to over 100 °C for less reactive ones.[5][15]

Applications in Drug Discovery and Development

The incorporation of the morpholine moiety via SNAr reactions is a widely used strategy in medicinal chemistry.[1] Morpholine can improve a drug candidate's pharmacokinetic profile by enhancing its solubility, metabolic stability, and cell permeability.[3][17] The nitrogen atom of the morpholine ring is basic, which can be important for receptor binding and formulation.[3]

Examples of drugs synthesized using SNAr with morpholine include:

  • Gefitinib (Iressa): An anticancer drug used for the treatment of certain types of non-small cell lung cancer.

  • Linezolid (Zyvox): An antibiotic used to treat serious infections caused by Gram-positive bacteria.

  • Reboxetine (Edronax): An antidepressant of the norepinephrine reuptake inhibitor class.

Troubleshooting and Safety Considerations

  • Low or No Conversion: If the reaction is not proceeding, consider increasing the temperature, using a more polar solvent, or employing a stronger base. Ensure that the starting materials are pure and the solvent is anhydrous if necessary.

  • Side Reactions: In some cases, side reactions such as dimerization of the starting material or reaction with the solvent can occur. Careful control of the reaction temperature and stoichiometry can help to minimize these.

  • Safety: Many of the solvents used in SNAr reactions (e.g., DMF, NMP) are toxic and should be handled in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Nucleophilic aromatic substitution with morpholine is a powerful and versatile tool in the arsenal of the modern synthetic chemist. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and adherence to safe laboratory practices are essential for the successful application of this important transformation in the synthesis of novel molecules with potential applications in medicine and materials science.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Filo. (2025, November 15). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Longdom Publishing. (2021, April 30). Short Notes on Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Retrieved from [Link]

  • ResearchGate. (n.d.). TS structure for the reaction of FDNB with morpholine in gas phase. Retrieved from [Link]

  • RSC Publishing. (2020, July 3). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). A cavitand stabilizes the Meisenheimer complex of SNAr reactions. Retrieved from [Link]

  • MDPI. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PMC. (2020, July 10). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Retrieved from [Link]

  • RSC Publishing. (n.d.). Changes in the SNAr reaction mechanism brought about by preferential solvation. Retrieved from [Link]

  • ResearchGate. (2016, July 1). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. Retrieved from [Link]

  • IntechOpen. (2019, November 27). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Retrieved from [Link]

  • Organic Syntheses. (2018, December 10). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020, August 7). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • PMC. (2017, January 19). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

Sources

Application

Introduction: The Mechanistic Imperative for Dual Inhibition

Application Note: Strategic Targeting of the PI3K/mTOR Pathway Using Pyridine-Based Dual Inhibitors The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling axis is a central regulator...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Targeting of the PI3K/mTOR Pathway Using Pyridine-Based Dual Inhibitors

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling axis is a central regulator of cellular proliferation, survival, migration, and metabolism. Dysregulation of this pathway is a hallmark of numerous malignancies, making it a highly validated target for oncology therapeutics[1].

Historically, targeting mTORC1 alone (e.g., with rapamycin analogs) resulted in limited clinical efficacy due to a well-characterized negative feedback loop: mTORC1 inhibition relieves the suppression of insulin receptor substrate 1 (IRS-1), leading to the paradoxical hyperactivation of upstream receptor tyrosine kinases (RTKs) and subsequent AKT reactivation[2]. To circumvent this compensatory survival mechanism, the development of dual PI3K/mTOR inhibitors has become a critical focus[2]. By simultaneously occupying the ATP-binding pockets of both PI3K and mTOR, these agents achieve complete vertical blockade of the pathway, preventing feedback-induced AKT reactivation.

Pathway RTK RTK Activation PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT (pT308 / pS473) PIP3->AKT Recruits mTORC1 mTORC1 AKT->mTORC1 Activates mTORC1->RTK Negative Feedback mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 Inhibitor Pyridine Dual Inhibitor Inhibitor->PI3K Blocks Inhibitor->mTORC1 Blocks Inhibitor->mTORC2 Blocks

Fig 1: PI3K/mTOR signaling axis and the mechanism of dual inhibition by pyridine derivatives.

Structural Activity Relationship (SAR) of Pyridine Derivatives

Pyridine and its fused derivatives (e.g., imidazo[1,2-a]pyridines, pyridopyrimidinones, and sulfonamide methoxypyridines) have emerged as highly privileged scaffolds for dual PI3K/mTOR inhibition[1][2][3]. The structural causality behind their potency lies in their ability to act as robust ATP-competitive hinge binders.

Crystallographic and molecular docking studies reveal that the nitrogen atom within the pyridine or pyridopyrimidinone ring forms an indispensable hydrogen bond with the backbone amide of Val850 in the PI3Kα hinge region (or Val882 in PI3Kγ)[3]. Furthermore, substituents on the pyridine ring (such as methoxy groups) are strategically positioned to form additional hydrogen bonds with conserved catalytic lysine residues (e.g., Lys802 in PI3Kα), anchoring the inhibitor deeply within the hydrophobic pocket[3].

Table 1: Quantitative Kinase Profiling of Representative Pyridine-Based Dual Inhibitors

CompoundScaffold TypePI3Kα IC50 / Ki (nM)mTOR IC50 / Ki (nM)Key Structural Feature
Omipalisib (GSK2126458) Pyridopyrimidinone0.019 (Ki)0.18 (Ki)Pyridyl nitrogen H-bonds with Val882[2][3]
Compound 31 Pyridopyrimidinone3.4 (IC50)4.7 (IC50)2,4-difluorobenzenesulfonamide moiety[3]
HS-173 Imidazo[1,2-a]pyridine~0.8 (IC50)< 10 (IC50)Imidazo-pyridine core targets ATP pocket[2]
Compound 15a Imidazo[1,2-a]pyridine1.2 (IC50)2.5 (IC50)Favorable PK and low toxicity in xenografts[1]

Experimental Workflows & Validated Protocols

To systematically evaluate the efficacy of novel pyridine derivatives, a tiered screening approach is required. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity and reproducibility.

Workflow Prep Compound Prep (Pyridine Scaffolds) Enzyme Cell-Free Assay (HTRF / ADP-Glo) Prep->Enzyme Cell Cellular Assay (pAKT/pS6 WB) Enzyme->Cell IC50 < 10nM InVivo In Vivo Xenograft (HCT116 / HT-29) Cell->InVivo High Efficacy Analysis PK/PD & SAR Data Integration InVivo->Analysis

Fig 2: Preclinical screening workflow for validating PI3K/mTOR dual inhibitors.

Protocol 1: Cell-Free Kinase Activity Profiling (HTRF Assay)

Objective: Quantify the biochemical IC50 of pyridine derivatives against recombinant PI3Kα and mTOR. Causality & Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized over standard radiometric assays due to its high signal-to-background ratio. Crucially, the ATP concentration must be strictly calibrated to the specific Km​ of each kinase. Because pyridine derivatives are ATP-competitive, using an ATP concentration significantly higher than the Km​ will artificially inflate the apparent IC50, masking the true potency of the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT). Causality: CHAPS detergent is critical; it prevents hydrophobic pyridine compounds from aggregating and adhering to the microplate walls, which would otherwise cause false-negative results.

  • Compound Dilution: Serially dilute the pyridine derivative in 100% DMSO, then dilute 1:20 in kinase buffer to achieve a final DMSO concentration of 1% in the assay. Self-validation step: Always include a known reference inhibitor (e.g., Omipalisib) as a positive control to validate assay sensitivity.

  • Enzyme Incubation: Add recombinant PI3Kα (or mTOR) to a 384-well plate. Add the diluted inhibitor and incubate for 15 minutes at room temperature to allow for steady-state binding.

  • Reaction Initiation: Add the substrate (PIP2 for PI3K) and ATP at their respective Km​ concentrations (e.g., 10 μM ATP for PI3Kα). Incubate for 30 minutes.

  • Detection: Add the HTRF detection mixture (containing europium-labeled anti-PIP3 antibody and streptavidin-XL665). Incubate for 1 hour.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm) to determine the IC50 via non-linear regression.

Protocol 2: Cellular Target Engagement (Phospho-AKT/S6 Western Blotting)

Objective: Verify that the dual inhibitor penetrates the cell membrane and effectively blocks the PI3K/mTOR axis in a physiological environment (e.g., HCT116 colorectal cancer cells)[1]. Causality & Rationale: To accurately measure target engagement, cells must be serum-starved prior to treatment. Serum contains a heterogeneous mix of growth factors that cause asynchronous, saturated signaling. Starvation synchronizes the cells to a baseline state. Subsequent stimulation with a known agonist (e.g., IGF-1) provides a dynamic, measurable activation spike, allowing the inhibitory effect of the pyridine compound on pAKT (Ser473) and pS6 (Ser235/236) to be precisely quantified.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed HCT116 cells in 6-well plates at 3×105 cells/well. Once 80% confluent, wash twice with PBS and incubate in serum-free medium for 16 hours.

  • Inhibitor Treatment: Treat cells with varying concentrations of the pyridine derivative (0.1 nM to 1 μM) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL IGF-1 for exactly 15 minutes to induce acute PI3K/mTOR activation.

  • Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na3VO4). Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly dephosphorylate AKT and S6 during lysis, destroying the assay's signal.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against pAKT (Ser473) [mTORC2 target], pAKT (Thr308)[PI3K/PDK1 target], pS6 (Ser235/236) [mTORC1 target], and total AKT/S6 as loading controls.

  • Quantification: Use chemiluminescence detection and densitometry to calculate the ratio of phosphorylated to total protein, determining the cellular IC50.

Sources

Method

Application Notes and Protocols for the Investigation of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine in Cancer Cell Line Studies

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Derivative The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Within this landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Derivative

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds, particularly those containing pyridine and morpholine scaffolds, have emerged as privileged structures in the design of targeted therapies.[1][2] 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine is a synthetic compound that integrates these key pharmacophores. The presence of a morpholine ring is a well-established feature in numerous kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in a wide array of human cancers.[3][4] Furthermore, the bromo-substituted pyridine core offers a versatile platform for chemical modification, enabling the optimization of potency and selectivity.[5]

These structural attributes strongly suggest that 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine may exert its anticancer effects by modulating critical signaling pathways that govern cell growth, proliferation, and survival. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical studies to elucidate the mechanism of action and therapeutic potential of this compound in cancer cell lines. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.

Hypothesized Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Nexus

The PI3K/AKT/mTOR pathway is a central regulator of cellular metabolism, growth, and survival.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][6] The morpholine moiety is a key structural feature of several known PI3K inhibitors. Therefore, it is hypothesized that 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine functions as an inhibitor of this critical signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Compound 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine Compound->PI3K Inhibition

Experimental Workflow: A Step-by-Step Approach to Mechanistic Elucidation

To systematically investigate the anticancer properties of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine, a multi-pronged experimental approach is recommended. This workflow is designed to first assess the compound's effect on cancer cell viability and then to dissect its molecular mechanism of action.

experimental_workflow

Protocol 1: Assessment of Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] This assay is a crucial first step to determine the cytotoxic potential of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine and to establish the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine (dissolved in DMSO to create a stock solution)

  • MTT reagent (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well.[7] Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Cell Line Treatment Duration (hours) Hypothetical IC50 (µM)
MCF-7485.2
A549488.7
PC-3486.5

Table 1: Hypothetical IC50 values of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine in various cancer cell lines.

Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[11] This protocol is designed to assess the effect of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, providing direct evidence of target engagement.

Materials:

  • Cancer cells treated with 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine at its IC50 concentration.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.[11]

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[12]

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K (Thr389), anti-S6K, and anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Treat cells with the compound for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11][13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[12]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use β-actin as a loading control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[14] By staining the DNA with a fluorescent dye like propidium iodide (PI), one can quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16] This analysis will reveal if 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine induces cell cycle arrest.

Materials:

  • Cancer cells treated with 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine at its IC50 concentration.

  • Phosphate-buffered saline (PBS).

  • 70% ethanol (ice-cold).[16]

  • Propidium iodide (PI) staining solution (containing PI and RNase A).

  • Flow cytometer.

Procedure:

  • Cell Harvest: Treat cells with the compound for 24 or 48 hours. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells once with PBS and then fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[16] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[17]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.[16]

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control553015
Compound (IC50)751510

Table 2: Hypothetical cell cycle distribution data following treatment with 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine.

Conclusion and Future Directions

The application notes and protocols detailed above provide a robust framework for the initial investigation of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine in cancer cell line studies. By systematically evaluating its impact on cell viability, key signaling pathways, and cell cycle progression, researchers can gain significant insights into its potential as a novel anticancer agent. A demonstrated reduction in the phosphorylation of AKT, mTOR, and S6K, coupled with an induction of cell cycle arrest, would provide strong evidence for its proposed mechanism of action as a PI3K pathway inhibitor.

Further studies could explore the compound's effects on apoptosis, its selectivity across a broader panel of cancer cell lines, and its efficacy in in vivo models of cancer. The versatility of the bromo-pyridine scaffold also presents opportunities for medicinal chemistry efforts to further optimize its pharmacological properties.

References

  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC. (n.d.).
  • Assaying cell cycle status using flow cytometry - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry | NanoCellect. (2020, February 24). Retrieved March 14, 2026, from [Link]

  • Phosphoinositide 3-kinase inhibitor - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • PI3K inhibitors for cancer treatment: where do we stand? - Portland Press. (2009, January 20). Retrieved March 14, 2026, from [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). Retrieved March 14, 2026, from [Link]

  • Small Molecule PI3K Inhibition in Oncology: What's Been Done and What's to Come? (2022, November 14). Retrieved March 14, 2026, from [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (2023, April 3). Retrieved March 14, 2026, from [Link]

  • Western Blot Protocol: Step-by-Step Guide | Boster Bio. (n.d.). Retrieved March 14, 2026, from [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Retrieved March 14, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation - SigmaAldrich.cn. (n.d.). Retrieved March 14, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved March 14, 2026, from [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023, January 12). Retrieved March 14, 2026, from [Link]

  • A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors - PubMed. (2017, September 15). Retrieved March 14, 2026, from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Retrieved March 14, 2026, from [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). Retrieved March 14, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Publishing. (n.d.). Retrieved March 14, 2026, from [Link]

  • Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed. (2016, January 27). Retrieved March 14, 2026, from [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed. (2020, December 15). Retrieved March 14, 2026, from [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Publishing. (2025, June 25). Retrieved March 14, 2026, from [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Publishing. (n.d.). Retrieved March 14, 2026, from [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen. (2024, December 19). Retrieved March 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (2017, January 30). Retrieved March 14, 2026, from [Link]

Sources

Application

Application Notes and Protocols for In Vitro Assays of Novel Kinase Inhibitors

For researchers, scientists, and drug development professionals, the journey of discovering and characterizing novel kinase inhibitors is a meticulous process. This guide provides an in-depth exploration of the essential...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of discovering and characterizing novel kinase inhibitors is a meticulous process. This guide provides an in-depth exploration of the essential in vitro assays that form the bedrock of any successful kinase inhibitor program. Moving beyond a simple recitation of steps, we will delve into the underlying principles and critical decision-making processes that ensure the generation of robust and reliable data. Our focus is on establishing self-validating experimental systems that provide a clear and accurate picture of an inhibitor's potency, selectivity, and mechanism of action.

The Kinase Drug Discovery Cascade: A Strategic Overview

The discovery and development of kinase inhibitors typically follow a tiered approach, often referred to as a "discovery cascade." This strategy is designed to efficiently screen large numbers of compounds and then progressively characterize the most promising candidates with a suite of increasingly complex and physiologically relevant assays.

G cluster_0 Primary Screening cluster_1 Secondary & Lead Optimization cluster_2 Cellular Characterization a High-Throughput Screening (HTS) (e.g., TR-FRET, Luminescence) b IC50 Determination & Potency Ranking a->b Hit Identification c Mechanism of Inhibition (MOI) Studies b->c Potent Hits d Selectivity Profiling c->d Characterized Hits e Target Engagement (e.g., CETSA, NanoBRET) d->e Selective Leads f Downstream Signaling & Phenotypic Assays e->f Cell-Active Leads

Caption: The Kinase Inhibitor Discovery Cascade.

This guide will follow this logical progression, providing detailed protocols and scientific rationale for key assays at each stage.

Part 1: Primary Screening - Identifying Your Initial Hits

The goal of primary screening is to rapidly and cost-effectively identify compounds that interact with the kinase of interest from a large chemical library. These assays are typically performed in a high-throughput format.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET is a robust and widely used technology for primary screening due to its high sensitivity and low background interference.[1]

Principle of TR-FRET Kinase Assays:

These assays measure the phosphorylation of a substrate by a kinase.[2] A fluorescently labeled substrate and a phospho-specific antibody labeled with a different fluorophore are used. When the substrate is phosphorylated, the antibody binds, bringing the two fluorophores into close proximity and allowing for Förster Resonance Energy Transfer (FRET) to occur. The use of a long-lifetime donor fluorophore (like terbium or europium) allows for a time-gated detection, which minimizes interference from scattered light and autofluorescent compounds.[1]

G cluster_0 No Kinase Activity (or Inhibited) cluster_1 Kinase Activity A Donor B Acceptor A->B No FRET C Substrate D Antibody E Donor F Acceptor E->F FRET G Phospho-Substrate H Antibody

Caption: Principle of a TR-FRET Kinase Assay.

This protocol is a generalized example based on the LanthaScreen® platform.[2][3][4]

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase buffer

  • Test compounds (in DMSO)

  • Terbium-labeled phospho-specific antibody

  • TR-FRET dilution buffer

  • EDTA (to stop the reaction)

  • Low-volume 384-well black microplate

Procedure:

  • Compound Plating: Dispense test compounds and controls into the microplate. The final DMSO concentration should be kept below 1% to minimize solvent effects.

  • Kinase Reaction:

    • Prepare a solution of the kinase and the fluorescein-labeled substrate in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

    • Add the kinase/substrate solution to the wells containing the compounds.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes).[2]

  • Reaction Termination and Detection:

    • Prepare a solution of the terbium-labeled antibody and EDTA in TR-FRET dilution buffer.

    • Add this solution to each well to stop the kinase reaction and allow for antibody binding.

    • Incubate at room temperature for at least 30-60 minutes to allow the detection reagents to equilibrate.[2][5]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis:

The TR-FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission.[4] This ratiometric measurement helps to correct for well-to-well variations. The percent inhibition is calculated relative to high (no inhibitor) and low (no enzyme) controls.

Luminescence-Based Assays

Luminescence-based assays are another popular choice for HTS due to their high sensitivity, wide dynamic range, and simple "add-and-read" format.[6][7]

Principle of Luminescence-Based Kinase Assays:

These assays indirectly measure kinase activity by quantifying the amount of ATP consumed during the kinase reaction.[6][8] The remaining ATP is used by a luciferase enzyme to generate a luminescent signal.[6] Therefore, a high luminescent signal corresponds to low kinase activity (and potent inhibition), while a low signal indicates high kinase activity.[9]

This protocol is based on the Promega Kinase-Glo® platform.[6][8][9][10]

Materials:

  • Kinase of interest

  • Substrate

  • ATP

  • Kinase buffer

  • Test compounds (in DMSO)

  • Kinase-Glo® Reagent

  • White, opaque multiwell plate

Procedure:

  • Compound Plating: Dispense test compounds and controls into the microplate.

  • Kinase Reaction:

    • Prepare a solution containing the kinase, substrate, and ATP in kinase buffer.

    • Add this reaction mixture to the wells containing the compounds.

    • Incubate at room temperature for the desired reaction time.

  • Signal Generation and Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction to each well.[6][8] This single addition stops the kinase reaction and initiates the luminescent signal generation.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

    • Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is inversely proportional to kinase activity.[9] Calculate the percent inhibition relative to high and low controls.

Assay TechnologyPrincipleAdvantagesDisadvantages
TR-FRET Measures product formation via antibody binding and FRET.[2]High sensitivity, low background, ratiometric data reduces well-to-well variability.[1]Requires specific antibodies and labeled substrates, potential for compound interference with FRET.
Luminescence (e.g., Kinase-Glo®) Measures ATP depletion.[6]Simple "add-and-read" format, high sensitivity, universal for any ATP-dependent kinase.[8][9]Indirect measurement, potential for compound interference with luciferase.
Mobility Shift Assay Electrophoretic separation of phosphorylated and non-phosphorylated substrates.[12][13]Direct measurement of substrate conversion, label-free options available.[12]Lower throughput than other methods, requires specialized instrumentation.[14]

Part 2: Secondary Assays and Lead Optimization

Once initial hits are identified, the next step is to confirm their activity, determine their potency, and begin to understand their mechanism of action and selectivity.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor.[15]

Causality Behind Experimental Choices for IC50 Determination:

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[16] It is recommended to perform IC50 determinations at an ATP concentration that is equal to the Michaelis-Menten constant (Km) for ATP of the specific kinase.[16][17] This allows for a more standardized comparison of inhibitor potencies across different kinases.

  • Dose-Response Curve: A 10-point dose-response curve is generally preferred to accurately define the top and bottom plateaus of the curve and to obtain a reliable IC50 value.[18][19]

  • Enzyme Concentration: The concentration of the kinase in the assay should be kept as low as possible while still maintaining a robust signal-to-background ratio. The lowest measurable IC50 value is half the concentration of the kinase in the assay.[16]

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • Assay Setup: Follow the protocol for the chosen primary assay (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Mechanism of Inhibition (MOI) Studies

Understanding how an inhibitor interacts with the kinase (e.g., ATP-competitive, non-competitive, or uncompetitive) is crucial for lead optimization.[20]

Kinetic Analysis:

MOI studies typically involve measuring the inhibitor's potency at various concentrations of ATP and substrate. By analyzing the changes in the apparent Km and Vmax of the kinase in the presence of the inhibitor, its mechanism of action can be elucidated.[20]

Part 3: Cellular Characterization - Moving Towards Physiological Relevance

While biochemical assays are essential for initial characterization, it is crucial to determine if a compound is active in a cellular context.[21]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for confirming target engagement in intact cells.[22][23][24] It is based on the principle that the binding of a ligand to a protein can alter its thermal stability.[24][25]

Principle of CETSA®:

Cells are treated with the test compound and then heated to a range of temperatures.[22] The binding of the inhibitor stabilizes the target kinase, making it more resistant to heat-induced unfolding and aggregation.[24] After heating, the cells are lysed, and the amount of soluble (non-aggregated) target protein is quantified, typically by Western blotting or mass spectrometry.[22] A shift in the melting curve of the protein in the presence of the compound indicates target engagement.[25]

G cluster_0 No Ligand cluster_1 With Ligand A Kinase B Heat C Denatured/Aggregated Kinase B->C D Kinase-Ligand Complex E Heat F Stable Kinase-Ligand Complex E->F

Caption: Principle of Cellular Thermal Shift Assay (CETSA®).

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Separate the soluble fraction (containing folded proteins) from the aggregated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the target kinase in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and target engagement.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is another powerful technique for quantifying compound binding to a specific kinase target in living cells.[26]

Principle of NanoBRET™:

This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target kinase is expressed as a fusion protein with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the kinase's active site serves as the energy acceptor. When a test compound is introduced, it competes with the tracer for binding to the kinase. Displacement of the tracer leads to a decrease in the BRET signal, which can be used to quantify the compound's affinity for the target kinase in a live-cell environment.[26]

Cellular Phosphorylation and Downstream Signaling Assays

These assays assess the functional consequences of kinase inhibition within the cell by measuring changes in the phosphorylation of the kinase's substrates or downstream signaling proteins.[21][26] This provides a direct measure of the compound's ability to inhibit the kinase's catalytic activity in a physiological setting.[26][27]

Methods:

  • Western Blotting: A common method to detect changes in the phosphorylation status of specific proteins using phospho-specific antibodies.

  • ELISA-based assays (e.g., AlphaLISA®): High-throughput methods for quantifying protein phosphorylation.[26]

  • Cell-based reporter assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a transcription factor that is regulated by the kinase signaling pathway.[28]

Conclusion

The in vitro assays described in this guide represent a comprehensive toolkit for the discovery and characterization of novel kinase inhibitors. By employing a strategic, tiered approach and understanding the scientific principles behind each assay, researchers can generate high-quality, reproducible data that will drive their drug discovery programs forward. The transition from biochemical to cellular assays is a critical step in validating the therapeutic potential of a kinase inhibitor, ensuring that promising compounds have the desired effect in a more physiologically relevant context.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Al-Sanea, M. M., & Zhang, H. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Retrieved from [Link]

  • Rezen, T., & Rozman, D. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Crowther, G. T., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Pelago Bioscience. CETSA Target Engagement directly in cells. Retrieved from [Link]

  • National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Retrieved from [Link]

  • PubMed. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • ResearchGate. Screening assays for tyrosine kinase inhibitors:A review | Request PDF. Retrieved from [Link]

  • Knippschild, U., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Retrieved from [Link]

  • Promega Corporation. Promega ADP-Glo kinase assay. Retrieved from [Link]

  • BMG Labtech. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. Retrieved from [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • JoVE. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Retrieved from [Link]

  • PubChem. Mobility-Shift kinase assay. Retrieved from [Link]

  • Kim, W., & Jho, E. H. (2014). In vitro NLK Kinase Assay. Bio-protocol. Retrieved from [Link]

  • Nanosyn. Technology. Retrieved from [Link]

  • Müller, S. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Retrieved from [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine in Neurodegenerative Disease Models

Introduction: Targeting LRRK2 in Neurodegenerative Disease Neurodegenerative diseases, such as Parkinson's Disease (PD) and Alzheimer's Disease (AD), represent a significant and growing global health challenge. A key pat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting LRRK2 in Neurodegenerative Disease

Neurodegenerative diseases, such as Parkinson's Disease (PD) and Alzheimer's Disease (AD), represent a significant and growing global health challenge. A key pathological hallmark in a subset of these diseases is the aberrant activity of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease and are also implicated in sporadic cases.[1] The kinase activity of the LRRK2 protein is believed to be central to its pathogenic role, making it a prime therapeutic target.[2][3] Small molecule inhibitors of LRRK2 are therefore of considerable interest in the development of disease-modifying therapies.

This document provides detailed application notes and protocols for the investigation of a putative LRRK2 inhibitor, 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine, in relevant preclinical models of neurodegenerative disease. While direct public data on this specific compound is limited, its structural motifs, including the 2-aminopyridine and morpholine moieties, are present in known potent and selective LRRK2 inhibitors.[4][5] Therefore, this guide will leverage established methodologies for characterizing LRRK2 inhibitors to provide a comprehensive framework for researchers.

Mechanism of Action: The LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[6] Its precise physiological function is still under investigation, but it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and neuroinflammation.[7][8] In pathological states, particularly with disease-associated mutations like G2019S, LRRK2 kinase activity is enhanced.[9] This hyper-activity is thought to contribute to neuronal damage through several mechanisms, including altered phosphorylation of substrates such as Rab GTPases, which are key regulators of vesicle transport.[10]

In the context of neuroinflammation, LRRK2 is highly expressed in immune cells like microglia and astrocytes.[8] Its kinase activity has been shown to positively regulate the inflammatory response in these cells when challenged with disease-relevant stimuli such as α-synuclein pre-formed fibrils (PFFs) or amyloid-β (Aβ) fibrils.[8] Inhibition of LRRK2 kinase activity can attenuate this neuroinflammatory response, suggesting a potential mechanism for its therapeutic benefit.[8]

Furthermore, there is growing evidence of an interplay between LRRK2 and the pathological hallmarks of both Parkinson's and Alzheimer's diseases. LRRK2 has been shown to associate with α-synuclein-containing Lewy bodies in PD and a subset of neurofibrillary tangles composed of hyperphosphorylated tau in AD.[1][11][12]

LRRK2_Pathway cluster_0 Cellular Stressors cluster_1 LRRK2 Kinase Activation cluster_2 Downstream Pathological Events stressors α-synuclein aggregates Amyloid-β oligomers Oxidative Stress LRRK2_inactive LRRK2 (Inactive) stressors->LRRK2_inactive LRRK2_active LRRK2 (Active) (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPase Phosphorylation LRRK2_active->Rab_GTPases Autophagy Autophagy Dysfunction LRRK2_active->Autophagy Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) LRRK2_active->Neuroinflammation Vesicular_trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_trafficking Neuronal_damage Neuronal Damage & Neurodegeneration Vesicular_trafficking->Neuronal_damage Autophagy->Neuronal_damage Neuroinflammation->Neuronal_damage inhibitor 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine (Putative LRRK2 Inhibitor) inhibitor->LRRK2_active Inhibition

Caption: Proposed mechanism of LRRK2-mediated neurodegeneration and the inhibitory action of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine.

In Vitro Characterization

LRRK2 Kinase Inhibition Assay

The initial step in characterizing a putative LRRK2 inhibitor is to determine its potency and selectivity in a cell-free system. A commonly used method is an in vitro kinase assay that measures the phosphorylation of a substrate by recombinant LRRK2.

Principle: This assay quantifies the transfer of a phosphate group from ATP to a substrate by the LRRK2 enzyme. The inclusion of a test compound allows for the determination of its inhibitory effect on this process.

Protocol:

  • Reagents and Materials:

    • Recombinant human LRRK2 protein (wild-type and G2019S mutant)

    • LRRK2 substrate: Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., LRRKtide).[13]

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

    • ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods)

    • 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine (or other test inhibitor) dissolved in DMSO

    • 96-well plates

    • Phosphorimager or appropriate detection system for non-radioactive methods (e.g., TR-FRET, luminescence).[14]

  • Procedure (Radiometric Assay): a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase assay buffer, recombinant LRRK2 enzyme, and the test compound at various concentrations. c. Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature. d. Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP. e. Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[15] f. Stop the reaction by adding a stop solution (e.g., phosphoric acid). g. Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-³²P]ATP. h. Measure the incorporated radioactivity using a phosphorimager.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

ParameterDescription
Enzyme Recombinant human LRRK2 (WT and G2019S)
Substrate Myelin Basic Protein (MBP)
Detection Radiometric ([γ-³²P]ATP) or TR-FRET
Endpoint IC₅₀ (half-maximal inhibitory concentration)
Cell-Based LRRK2 Phosphorylation Assay

To assess the compound's activity in a cellular context, a cell-based assay measuring the autophosphorylation of LRRK2 at Serine 935 (pS935) is crucial. This site is a reliable biomarker of LRRK2 kinase activity in situ.[14]

Principle: This assay quantifies the level of pS935-LRRK2 in cells expressing LRRK2 after treatment with the test compound. A decrease in pS935 levels indicates inhibition of LRRK2 kinase activity.

Protocol:

  • Reagents and Materials:

    • Human cell line overexpressing LRRK2 (e.g., HEK293T, SH-SY5Y).[14]

    • Cell culture medium and supplements

    • 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine (or other test inhibitor)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2

    • Secondary antibodies (HRP-conjugated)

    • Western blot or ELISA reagents and equipment

  • Procedure (Western Blot): a. Seed LRRK2-overexpressing cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 2 hours). c. Wash the cells with ice-cold PBS and lyse them in lysis buffer. d. Determine the protein concentration of the lysates using a BCA assay. e. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. f. Block the membrane and probe with primary antibodies against pS935-LRRK2 and total LRRK2. g. Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for pS935-LRRK2 and total LRRK2.

    • Normalize the pS935 signal to the total LRRK2 signal.

    • Calculate the percentage of inhibition relative to the vehicle-treated control.

    • Determine the IC₅₀ value.

ParameterDescription
Cell Line HEK293T or SH-SY5Y overexpressing LRRK2
Readout Phosphorylation of LRRK2 at Serine 935
Detection Western Blot or High-Throughput TR-FRET
Endpoint Cellular IC₅₀

In Vivo Evaluation in Neurodegenerative Disease Models

Rodent Models of Parkinson's Disease

Several rodent models are available to study the pathophysiology of PD and to evaluate the efficacy of potential therapeutics. The choice of model depends on the specific aspect of the disease being investigated.

  • 6-Hydroxydopamine (6-OHDA) Model: This neurotoxin-based model involves the unilateral injection of 6-OHDA into the medial forebrain bundle or the striatum, leading to the degeneration of dopaminergic neurons in the nigrostriatal pathway.[16]

  • α-Synuclein Pre-formed Fibril (PFF) Model: This model involves the injection of α-synuclein PFFs into the striatum or olfactory bulb, which seeds the aggregation of endogenous α-synuclein and leads to a progressive, Lewy-body-like pathology and neurodegeneration.

  • Genetic Models: Transgenic rodents expressing human LRRK2 with pathogenic mutations (e.g., G2019S) are also available.[17][18] These models are particularly useful for studying the direct consequences of LRRK2 hyperactivity.

In_Vivo_Workflow cluster_endpoint Neuropathological & Biochemical Analysis start Select Rodent Model (e.g., 6-OHDA, α-syn PFF, LRRK2 G2019S TG) drug_admin Compound Administration (e.g., oral gavage, i.p. injection) 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine start->drug_admin behavioral Behavioral Testing (Rotarod, Cylinder Test, Pole Test) drug_admin->behavioral endpoint Endpoint Analysis behavioral->endpoint immunohisto Immunohistochemistry (TH, α-syn, pLRRK2) endpoint->immunohisto biochem Biochemical Analysis (HPLC for dopamine, Western blot for pLRRK2) endpoint->biochem

Caption: General workflow for in vivo evaluation of a putative LRRK2 inhibitor.

In Vivo Protocol: Evaluation in the 6-OHDA Rat Model

Objective: To assess the neuroprotective and/or symptomatic effects of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine in a rat model of Parkinson's disease.

Protocol:

  • Animals and Housing: Adult male Sprague-Dawley or Wistar rats. House animals under a 12-hour light/dark cycle with ad libitum access to food and water.

  • 6-OHDA Lesioning: a. Anesthetize the rats and place them in a stereotaxic frame. b. Infuse 6-OHDA unilaterally into the medial forebrain bundle.

  • Compound Administration: a. Begin treatment with the test compound (e.g., daily oral gavage) either before (neuroprotective paradigm) or after (symptomatic relief paradigm) the 6-OHDA lesion. b. Include a vehicle control group.

  • Behavioral Assessment: a. Apomorphine- or Amphetamine-Induced Rotations: Two to four weeks post-lesion, administer apomorphine or amphetamine and quantify the number of contralateral rotations over a 60-90 minute period.[16][19] This assesses the extent of the dopamine lesion and the effect of the treatment. b. Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral to the lesion) and unimpaired forelimbs to support itself against the wall. This measures forelimb asymmetry.[20] c. Pole Test: Measure the time it takes for the rat to turn and descend a vertical pole. This assesses bradykinesia.[20]

  • Endpoint Analysis: a. At the end of the study, euthanize the animals and perfuse them with saline followed by paraformaldehyde. b. Immunohistochemistry: Process the brains for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum. Also, stain for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and LRRK2 activity (pS935-LRRK2).[21] c. Neurochemistry: For a separate cohort of animals, dissect the striata and measure dopamine and its metabolites using high-performance liquid chromatography (HPLC).

ParameterDescription
Model Unilateral 6-OHDA lesion in rats
Treatment 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine (oral gavage)
Behavioral Readouts Drug-induced rotations, cylinder test, pole test
Pathological Readouts TH+ neuron count, striatal dopamine levels, pS935-LRRK2 levels

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine, a putative LRRK2 inhibitor, in the context of neurodegenerative diseases. By systematically assessing its in vitro potency and selectivity, its ability to engage the LRRK2 target in a cellular environment, and its efficacy in well-established in vivo models of Parkinson's disease, researchers can gain crucial insights into its therapeutic potential. The focus on LRRK2 as a key molecular target offers a promising avenue for the development of novel treatments aimed at slowing or halting the progression of these devastating disorders.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Pyridine Bromination

Welcome to the Technical Support Center for troubleshooting regioselectivity in pyridine bromination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting regioselectivity in pyridine bromination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in controlling the position of bromination on the pyridine ring. Here, we will delve into the underlying principles of pyridine reactivity and provide practical, field-proven solutions to common experimental issues.

The Challenge of Pyridine Bromination: An Overview

Pyridine, a cornerstone of many pharmaceuticals and functional materials, presents a unique set of challenges when it comes to electrophilic aromatic substitution (EAS), such as bromination. The nitrogen atom in the pyridine ring is highly electronegative, which deactivates the ring towards electrophilic attack compared to benzene.[1][2][3] This deactivation often necessitates harsh reaction conditions.

Furthermore, the nitrogen atom's electron-withdrawing nature directs incoming electrophiles primarily to the C-3 and C-5 positions.[1][4] Attack at the C-2, C-4, and C-6 positions is disfavored due to the formation of unstable cationic intermediates where the positive charge resides on the electronegative nitrogen atom.[1][3] Additionally, under acidic conditions typically used for bromination, the pyridine nitrogen is readily protonated, further deactivating the ring and making substitution even more difficult.[2][5]

This guide will address these challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my pyridine bromination yielding primarily the 3-bromo product, and how can I improve the yield?

A1: The inherent electronic nature of the pyridine ring favors substitution at the 3-position.

  • Mechanistic Explanation: The nitrogen atom in pyridine withdraws electron density from the ring through both inductive and resonance effects, making the ring electron-deficient.[5] When an electrophile attacks, the resulting cationic intermediate (sigma complex) is most stable when the positive charge is not placed on the electron-deficient carbons at positions 2, 4, and 6.[1][3] Attack at the 3-position ensures that the positive charge is distributed across carbons 2, 4, and 6, avoiding destabilization of the nitrogen atom.[1][3]

    EAS_Pyridine

    Caption: Electrophilic attack on pyridine.

  • Troubleshooting & Optimization:

    • Reaction Conditions: Direct bromination of pyridine requires high temperatures (e.g., Br₂ at 300°C) or the use of a Lewis acid catalyst.[6] A more recent and selective method involves using N-bromosuccinimide (NBS) in a suitable solvent like dioxane at elevated temperatures.[7]

    • Consider Substituent Effects: If your pyridine substrate has existing substituents, their electronic properties will influence the regioselectivity. Electron-donating groups (EDGs) like amino or methoxy groups can activate the ring and may direct bromination to positions ortho and para to the substituent.[8][9] Conversely, electron-withdrawing groups (EWGs) will further deactivate the ring.[9][10]

Substituent Type Effect on Reactivity Directing Influence Example
Activating (EDG)Increases reaction rateOrtho, Para-NH₂, -OH, -OR, -Alkyl
Deactivating (EWG)Decreases reaction rateMeta-NO₂, -CN, -SO₃H, -COR
HalogensDeactivatingOrtho, Para-F, -Cl, -Br, -I

Table 1: Influence of Substituents on Pyridine Bromination.

Q2: I am trying to synthesize 2-bromopyridine or 4-bromopyridine, but direct bromination is not working. What strategies can I employ?

A2: Direct bromination at the C-2 or C-4 positions is generally not feasible due to the electronic deactivation at these sites. [1] Indirect methods are required.

  • Strategy 1: Synthesis of 2-Bromopyridine via Diazotization of 2-Aminopyridine

    This is a classic and reliable method.[11] The amino group is first diazotized, and the resulting diazonium salt is then displaced by bromide.

    Detailed Protocol:

    • Cool a solution of 48% hydrobromic acid in an ice-salt bath.

    • Slowly add 2-aminopyridine to the cooled acid.

    • While maintaining a low temperature (0°C or below), add bromine dropwise.

    • A solution of sodium nitrite in water is then added slowly, keeping the temperature at 0°C or below.[11]

    • After stirring, the reaction is quenched by the addition of a strong base like sodium hydroxide.

    • The 2-bromopyridine product is then extracted with an organic solvent and purified by distillation.[11][12]

  • Strategy 2: Synthesis of 4-Bromopyridine

    Synthesizing 4-bromopyridine can be achieved through a few different routes. One common method involves the bromination of pyridine followed by separation of the isomers, although this can be low-yielding for the 4-isomer.[13] A more targeted approach starts from 4-aminopyridine, similar to the synthesis of 2-bromopyridine, via a diazotization reaction.[14]

  • Strategy 3: Utilizing Pyridine N-Oxide

    The N-oxide functionality dramatically alters the reactivity of the pyridine ring. The oxygen atom can donate electron density into the ring, activating the C-2 and C-4 positions towards electrophilic attack.[2][15]

    N_Oxide_Activation Pyridine {Pyridine | Deactivated at C-2, C-4} N_Oxide {Pyridine N-Oxide | Activated at C-2, C-4} Pyridine->N_Oxide Oxidation (e.g., m-CPBA) Bromination {Bromination (e.g., POBr₃) | Selective for C-2/C-4} N_Oxide->Bromination Deoxygenation {Deoxygenation (e.g., PCl₃) | Removal of N-oxide} Bromination->Deoxygenation Product {2- or 4-Bromopyridine} Deoxygenation->Product

    Caption: Workflow for C-2/C-4 bromination via N-oxide.

    Protocol Outline:

    • Oxidation: Convert the starting pyridine to its corresponding N-oxide using an oxidizing agent like m-CPBA or hydrogen peroxide.

    • Bromination: Brominate the pyridine N-oxide. Reagents like POBr₃ or a combination of oxalyl bromide and a base can be used to achieve high regioselectivity for the 2-position.[16][17]

    • Deoxygenation: The N-oxide is then removed, typically with a reducing agent like PCl₃, to yield the desired brominated pyridine.

Q3: My reaction is producing a mixture of mono- and di-brominated pyridines. How can I control the extent of bromination?

A3: Over-bromination is a common issue, especially with activated pyridine rings.

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will promote di-bromination.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the desired mono-brominated product is the major species. Lowering the reaction temperature can also help to slow down the reaction and improve selectivity.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.[8]

Q4: Are there any alternative methods to achieve C-3 bromination with high selectivity?

A4: Yes, recent advancements have led to novel methods for C-3 halogenation.

  • Dearomatization-Rearomatization Strategy: A recently developed method involves the temporary dearomatization of the pyridine ring by the addition of succinimide, followed by bromination and subsequent rearomatization.[7] This approach offers high selectivity for the C-3 position and is chemoselective for pyridines over other electron-rich aromatic rings.[7]

Summary of Key Strategies

Desired Product Recommended Strategy Key Reagents Mechanistic Principle
3-BromopyridineDirect Electrophilic Aromatic SubstitutionBr₂/High Temp or NBSInherent electronic preference of the pyridine ring.
2-BromopyridineDiazotization of 2-AminopyridineNaNO₂, HBr, Br₂Conversion of amino group to a good leaving group (N₂).
4-BromopyridinePyridine N-Oxide Route or Diazotization of 4-Aminopyridinem-CPBA, POBr₃, PCl₃Activation of the C-4 position by the N-oxide.

Table 2: Summary of Synthetic Strategies for Regioselective Pyridine Bromination.

This guide provides a starting point for troubleshooting common issues in pyridine bromination. Remember that each substrate is unique, and optimization of reaction conditions is often necessary to achieve the desired outcome.

References

  • Electrophilic substitution on pyridine. (n.d.). Retrieved from [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (2021). New Journal of Chemistry. Retrieved from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. Retrieved from [Link]

  • 2-bromopyridine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures. Retrieved from [Link]

  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (n.d.). SYNLETT. Retrieved from [Link]

  • 11.7: Heterocyclic Amines. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of 2-bromopyridine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). Organic Letters. Retrieved from [Link]

  • Regioselective bromination of pyridine N‐oxide derivatives under... (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022). YouTube. Retrieved from [Link]

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • Pyridine: Electrophilic & Nucleophilic Reactions. (n.d.). Scribd. Retrieved from [Link]

Sources

Optimization

PyriTech Support Center: Troubleshooting Byproducts in Substituted Pyridine Synthesis

Welcome to the PyriTech Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and drug development professionals engineering substituted pyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PyriTech Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and drug development professionals engineering substituted pyridines. Heterocycle synthesis is highly susceptible to thermodynamic sinks and kinetic traps, often resulting in complex byproduct profiles. This guide provides mechanistic insights, self-validating analytical protocols, and targeted troubleshooting strategies to identify and mitigate these impurities.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: During my Hantzsch pyridine synthesis, my LC-MS shows a mass +14 Da or +16 Da higher than my target. What is happening? A: You are likely observing over-oxidation byproducts, specifically acylpyridines or N-oxides. The Hantzsch synthesis involves the multicomponent condensation of an aldehyde, a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (DHP) intermediate, which must then be oxidized to achieve aromaticity. When using strong oxidants (e.g., chromium trioxide, potassium permanganate), the aromatization step can overshoot, degrading the ester groups at the 3- and 5-positions or oxidizing the pyridine nitrogen[1].

Causality: Strong oxidants do not selectively remove only the C4-H and N-H protons; their high redox potential allows them to attack the electron-rich DHP ring or the resulting pyridine lone pair. Mitigation: Switch to milder, self-limiting oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or employ catalytic aerobic oxidation to prevent ester degradation and N-oxidation.

HantzschPathway Substrates Aldehyde + β-Ketoester + Ammonia DHP 1,4-Dihydropyridine (Intermediate) Substrates->DHP Condensation Target Substituted Pyridine (Target) DHP->Target Mild Oxidation (DDQ, O2) Byproduct Acylpyridine / N-Oxide (Byproducts) DHP->Byproduct Over-oxidation (CrO3, KMnO4)

Mechanistic divergence in Hantzsch synthesis leading to over-oxidation byproducts.

Q2: I am using the Bohlmann-Rahtz reaction, but I am isolating a highly polar, non-aromatic compound instead of my 2,3,6-trisubstituted pyridine. Why? A: You have likely stalled at the aminodiene (2Z-4E-heptadien-6-one) intermediate. The Bohlmann-Rahtz synthesis is a two-step process: condensation of an enamine with an ethynylketone, followed by heat-induced E/Z isomerization and cyclodehydration[2].

Causality: The initial Michael addition and proton transfer form an intermediate that requires significant thermal energy or acid catalysis to undergo the Z/E isomerization necessary for heteroannelation[2]. If your reaction temperature is too low or lacks a Brønsted/Lewis acid catalyst, the cyclodehydration cannot proceed. Mitigation: Add a catalytic amount of Amberlyst 15 or acetic acid and elevate the temperature to >120°C. If using a trimethylsilyl-protected alkyne, ensure you are using a protic solvent like EtOH to facilitate spontaneous protodesilylation[2].

Section 2: Analytical Workflows for Byproduct Identification

Identifying unknown byproducts requires a self-validating analytical system. We rely on a two-tiered approach where Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the molecular formula and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the atomic connectivity and aromaticity.

ByproductID Start Crude Reaction Mixture LCMS LC-MS/MS Profiling (Identify m/z anomalies) Start->LCMS Isolate Preparative HPLC (Isolate target fraction) LCMS->Isolate Target mass missing/altered NMR 1D/2D NMR Spectroscopy (1H, 13C, 15N, DOSY) Isolate->NMR Mech Mechanistic Deduction (Determine byproduct origin) NMR->Mech Structural elucidation

Analytical workflow for isolating and identifying pyridine synthesis byproducts.

Self-Validating Experimental Protocol: LC-MS to NMR Workflow

Objective: Isolate and structurally validate a suspected pyridine byproduct to deduce its mechanistic origin.

Step 1: High-Resolution LC-MS/MS Profiling

  • Dilute the crude reaction mixture to 1 mg/mL in LC-MS grade Methanol.

  • Inject 1 µL into a UPLC-QTOF system equipped with a C18 column.

  • Run a gradient of 5-95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes. Pyridine derivatives ionize exceptionally well in positive Electrospray Ionization (ESI+) mode[3].

  • Analyze the chromatogram for peaks with anomalous m/z values (e.g., [M+H]⁺ lacking expected substituents or showing unexpected adducts).

Step 2: Preparative Isolation

  • Scale up the chromatography using a Preparative HPLC system utilizing the same mobile phase modifiers.

  • Collect the fraction corresponding to the byproduct's retention time.

  • Lyophilize the fraction to complete dryness to remove all traces of protonated solvents, which would otherwise obscure the NMR spectra.

Step 3: Multinuclear NMR Analysis

  • Dissolve the isolated byproduct in CDCl₃ or DMSO-d₆.

  • Run standard ¹H and ¹³C NMR. Look for the disappearance of the characteristic pyridine α-protons (typically around 8.5 ppm), which indicates unintended substitution or ring-opening.

  • Crucial Validation Step: Run a ¹H-¹⁵N HMBC. Pyridine nitrogens typically exhibit a ¹⁵N chemical shift between δ 230–330 ppm[4]. If the nitrogen shift is significantly upfield (e.g., δ < 150 ppm), the ring is non-aromatic, proving that the byproduct is a trapped intermediate (such as a dihydropyridine or aminodiene) rather than a fully formed pyridine[4].

Section 3: Quantitative Data on Common Pyridine Byproducts

To assist in rapid dereplication, compare your analytical data against this table of common synthetic pitfalls.

Synthesis MethodTarget ScaffoldMajor ByproductCausality / MechanismAnalytical Marker
Hantzsch 3,5-diester pyridinesAcylpyridinesOver-oxidation by strong reagents (CrO₃) cleaving ester linkages.LC-MS: Loss of ester mass (-OEt).
Hantzsch Symmetrical pyridinesDealkylated pyridinesHigh-temperature oxidative dealkylation of alkyl substituents.LC-MS: [M-CH₃]⁺ or [M-Alkyl]⁺.
Bohlmann-Rahtz 2,3,6-trisubstitutedAminodiene (Acyclic)Insufficient thermal energy for E/Z isomerization and cyclization.¹H NMR: Vinylic protons present; lacking aromatic pyridine signals.
Bönnemann 2-substituted pyridinesPyridinium saltsN-alkylation by unreacted alkyl halides in the crude mixture.¹⁵N NMR: Downfield shift indicating a positively charged nitrogen.
Chichibabin Unsubstituted pyridineAlkylpyridinesSide reactions of aldehydes and ammonia forming substituted variants.LC-MS: +14 Da (Methylation) multiples.

References

  • Title: Hantzsch pyridine synthesis Source: Grokipedia URL
  • Title: Bohlmann-Rahtz Pyridine Synthesis Source: Organic Chemistry Portal URL
  • Source: National Institutes of Health (NIH)
  • Title: Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS Source: Springer Nature URL

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from Pyridine Compounds

Welcome to the Technical Support Center. As process chemists and drug development professionals, you know that transition metal clearance is rarely a one-size-fits-all operation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As process chemists and drug development professionals, you know that transition metal clearance is rarely a one-size-fits-all operation. This guide is engineered to provide field-proven, mechanistically grounded solutions for one of the most notoriously difficult purification challenges in active pharmaceutical ingredient (API) synthesis: the removal of residual palladium from nitrogen-containing heterocycles.

Mechanistic Overview: The Pyridine-Palladium Challenge

Why do pyridine compounds stubbornly retain palladium? The root cause is thermodynamic. The basic nitrogen atom in the pyridine ring acts as a strong σ -donor ligand, possessing a lone pair of electrons that actively coordinates to the empty d-orbitals of the palladium center 1[1].

This chelation effect forms highly stable, soluble palladium-pyridine complexes that remain dissolved in the organic phase. Consequently, standard physical separation techniques—such as simple precipitation or filtration through Celite®—are largely ineffective because the metal never forms a heterogeneous Pd(0) solid 1[1]. To achieve the strict International Council for Harmonisation (ICH) Q3D regulatory limits of <10 ppm for APIs, chemists must employ thermodynamic sinks that outcompete the pyridine ligand for the palladium center.

Troubleshooting Guide: Diagnosing & Resolving High Residual Palladium

Issue 1: Persistent Palladium Levels (>100 ppm) After Standard Workup

  • Causality: The palladium is trapped in a soluble, homogeneous state due to pyridine coordination. Physical barriers cannot separate dissolved complexes.

  • Solution: Introduce a functionalized metal scavenger (e.g., Silica-Thiol). The soft sulfur atoms in these scavengers have a significantly higher affinity for soft metals like palladium than the hard nitrogen of the pyridine ring, driving the equilibrium toward the scavenger-bound state 2[2].

Issue 2: Significant Product Loss During Scavenging

Causality: Non-specific physical adsorption. High surface-area adsorbents like activated carbon often trap aromatic pyridine products via π

π stacking within their porous networks. Alternatively, the solvent system may lack the polarity to keep the product fully dissolved at the scavenging temperature.
  • Solution: Transition from activated carbon to highly cross-linked, specifically functionalized silica scavengers. If product precipitation is suspected, incorporate a polar aprotic co-solvent (e.g., THF or DMF) to maintain product solubility while heating the mixture to 40–50 °C to accelerate the kinetics of the ligand exchange 3[3].

  • Issue 3: Inconsistent Scavenger Performance Across Batches

    • Causality: Variability in the palladium oxidation state. Cross-coupling reactions leave behind a dynamic mixture of Pd(0) and Pd(II). Some scavengers only effectively bind Pd(II), leaving colloidal Pd(0) untouched.

    • Solution: Utilize a universal scavenger like Silica-Thiol, which binds both oxidation states, or pass the crude mixture through a specialized cartridge system designed to handle mixed oxidation states uniformly 4[4].

    Quantitative Scavenger Selection Matrix

    Selecting the right scavenger requires balancing metal affinity against the risk of product loss. Use the table below to compare standard pharmaceutical-grade scavengers.

    Scavenger TypeTarget Pd Oxidation StateRelative Affinity vs. PyridineRisk of Product LossOptimal Temperature
    Silica-Thiol (Si-Thiol) Pd(0), Pd(II)Very HighLow40–50 °C
    Silica-Thiourea Pd(0), Pd(II)HighLow25–40 °C
    Silica-TMT Pd(II)HighLow35–50 °C
    Activated Carbon Pd(0), ColloidalModerateHigh (Non-specific)25–60 °C

    Validated Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not skip the validation checkpoints; they are critical for establishing mass balance and ensuring regulatory compliance.

    Protocol A: Silica-Supported Thiol Scavenging Workflow

    Primary method for highly coordinated, soluble palladium species.

    Step 1: Initial Clearance & Baseline Establishment

    • Dilute the crude pyridine reaction mixture with a suitable organic solvent (e.g., EtOAc or DCM) to reduce viscosity.

    • Filter the mixture slowly through a 1–2 cm pad of Celite® in a sintered glass funnel to remove heterogeneous Pd(0) and insoluble salts 1[1].

    • Validation Check 1: Take a 0.5 mL aliquot of the filtrate, concentrate it, and analyze via ICP-MS to establish the baseline soluble palladium concentration.

    Step 2: Thermodynamic Scavenging

    • To the filtrate, add 4–8 molar equivalents of Silica-Thiol scavenger relative to the initial moles of palladium catalyst used in the reaction 1[1].

    • Stir the suspension aggressively at 40–50 °C for 2–4 hours. (Causality: Elevated temperature increases the kinetic rate of ligand exchange, allowing the thiol to successfully outcompete the pyridine nitrogen).

    Step 3: Separation & Recovery

    • Filter the mixture through a fresh pad of Celite® to remove the palladium-loaded silica complex.

    • Wash the filter cake thoroughly with a polar solvent (e.g., 10% MeOH in DCM) to recover any non-specifically bound pyridine product.

    • Validation Check 2: Concentrate the combined filtrate and washings. Analyze a final aliquot via ICP-MS. The Pd level should be <10 ppm. If >10 ppm, proceed to Protocol B.

    Protocol B: Activated Carbon Treatment (Secondary Polish)

    Reserved as a secondary polish for recalcitrant colloidal palladium that resists functionalized scavengers.

    • Add 10–20% w/w (relative to the theoretical product yield) of activated carbon to the organic filtrate 3[3].

    • Stir the slurry at room temperature for 1–2 hours. (Caution: Prolonged exposure exponentially increases the risk of pyridine product adsorption).

    • Filter through a thick Celite® pad and wash the carbon cake with a high-polarity solvent to elute the product.

    • Validation Check 3: Calculate the mass balance of the isolated product to quantify any yield loss due to non-specific adsorption.

    Workflow Visualization

    PdRemovalWorkflow Start Crude Pyridine Mixture (Contains Soluble Pd) Filter1 Celite Filtration (Removes Heterogeneous Pd) Start->Filter1 ICP1 ICP-MS Check Pd < 10 ppm? Filter1->ICP1 Scavenger Silica-Thiol Scavenging (4-8 eq, 40-50°C, 2-4h) ICP1->Scavenger No (>10 ppm) Carbon Activated Carbon Polish (10-20% w/w, 1-2h) ICP1->Carbon Persistent Pd Final Purified Pyridine API (Compliant with ICH Q3D) ICP1->Final Yes Filter2 Filter & Wash Cake (Recover Product) Scavenger->Filter2 Filter2->ICP1 Re-test Carbon->Filter2

    Decision tree and workflow for removing palladium from pyridine-containing APIs.

    Frequently Asked Questions (FAQs)

    Q: Why does my pyridine compound retain more palladium than my phenyl compounds? A: The basic nitrogen in the pyridine ring acts as a strong σ -donor ligand. Unlike simple phenyl rings, pyridine actively coordinates to the empty d-orbitals of the palladium catalyst, pulling it into the organic phase and shielding it from simple precipitation techniques 5[5].

    Q: What is the acceptable regulatory limit for palladium in my final product? A: Regulatory bodies, including the International Council for Harmonisation (ICH) under the Q3D guidelines, have strict permitted daily exposure (PDE) limits for elemental impurities. For oral medications, this typically translates to a concentration limit of less than 10 ppm in the final API 1[1].

    Q: Can I just use more activated carbon to guarantee palladium removal? A: While activated carbon is an effective adsorbent, it is not selective. Using excessive amounts will lead to significant product loss due to the non-specific physical adsorption of your aromatic pyridine compound onto the carbon's porous surface 3[3]. Always prioritize selective functionalized scavengers first.

    References

    • BenchChem. "Technical Support Center: Palladium Catalyst Removal in 2-Bromo-4-fluoro-5-methylpyridine Reactions." 1

    • BenchChem. "Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures." 3

    • ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. 4

    • PMC. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." National Institutes of Health. 2

    • Royal Society of Chemistry. "CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings." RSC Books. 5

    Sources

    Optimization

    Stability issues of bromo-substituted pyridines

    Technical Support Center: Troubleshooting Stability Issues in Bromo-Substituted Pyridines As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of bromo-substituted py...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Troubleshooting Stability Issues in Bromo-Substituted Pyridines

    As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of bromo-substituted pyridines. These compounds are indispensable building blocks in pharmaceutical synthesis, particularly for cross-coupling reactions (e.g., Suzuki, Negishi) [4]. However, the electron-deficient nature of the pyridine ring, combined with the labile carbon-bromine (C-Br) bond, makes them highly susceptible to photodegradation, thermal runaway, and oxidative stress[1, 2].

    This technical guide provides a self-validating framework to diagnose, troubleshoot, and prevent stability issues when handling bromopyridines.

    Understanding the causality behind bromopyridine degradation is the first step in troubleshooting. The stability of these compounds is compromised by three primary vectors:

    • Photolytic Cleavage : The C-Br bond can undergo homolytic cleavage upon exposure to UV/visible light, generating highly reactive radical species that lead to polymerization or debromination [3].

    • Thermal & Catalytic Exotherms : In the presence of transition metals (e.g., Copper) and polar aprotic solvents (e.g., DMSO), bromopyridines can undergo violent exothermic decomposition at elevated temperatures [2].

    • Oxidation/Hydrolysis : Secondary functional groups, such as aldehydes or hydrochlorides, introduce vulnerabilities to atmospheric oxygen and moisture, leading to carboxylic acid formation or hygroscopic clumping [1].

    BromopyridineDegradation Root Bromo-Substituted Pyridines Photo Photodegradation (UV/Vis Light) Root->Photo Photon Absorption Thermal Thermal/Catalytic Stress (Heat + Cu/DMSO) Root->Thermal Activation Energy Moisture Moisture & Oxygen (H2O / O2) Root->Moisture Atmospheric Exposure Radical C-Br Bond Cleavage (Radical Formation) Photo->Radical Homolysis Exotherm Exothermic Runaway (Decomposition >115°C) Thermal->Exotherm Auto-catalysis Oxidation Oxidation / Hydrolysis (Acid/Hydrate Formation) Moisture->Oxidation Nucleophilic Attack

    Caption: Primary degradation pathways of bromo-substituted pyridines under environmental stress.

    Troubleshooting Guide & FAQs

    Q1: My 2-bromopyridine solution turned dark brown during storage. What happened, and can I still use it? Causality: Discoloration is a classic symptom of photodegradation. Aromatic halides absorb UV light, triggering the homolytic cleavage of the C-Br bond [1]. The resulting radicals polymerize or react with trace impurities to form highly conjugated, dark-colored byproducts. Solution: Do not use discolored batches for sensitive cross-coupling reactions, as the radical byproducts will poison palladium catalysts [4]. Discard the batch. To prevent this, store all bromopyridines in amber glass vials under an inert atmosphere (Nitrogen or Argon) at 2–8°C [1].

    Q2: During a copper-mediated cross-coupling of 2-bromopyridine in DMSO, the reaction temperature spiked uncontrollably. How do I prevent this? Causality: You experienced a thermal runaway. Accelerating Rate Calorimetry (ARC) data shows that mixtures of 2-bromopyridine, copper powder, and DMSO exhibit a significant decomposition event with an onset temperature as low as 115.5 °C [2]. The heat of reaction (ΔH) can reach -13.9 kJ, pushing the Maximum Temperature of Synthesis Reaction (MTSR) well above the decomposition threshold [2]. Solution:

    • Switch the solvent from DMSO to N,N-dimethylformamide (DMF), which does not show exothermic decomposition up to 400 °C under these exact conditions [2].

    • Implement active cooling and dose the coupling partner slowly to control the heat release.

    Q3: My Negishi cross-coupling yields with 4-bromopyridine are consistently lower than with 4-iodopyridine. Why? Causality: The C-Br bond in pyridines has a higher bond dissociation energy compared to the C-I bond, making oxidative addition by the Palladium catalyst the rate-limiting step. Furthermore, 4-bromopyridines are prone to competitive protodebromination under basic or reductive conditions[4]. Solution: Optimize the catalyst system. Literature suggests that using Pd₂(dba)₃ in combination with electron-rich, sterically demanding ligands like P(2-furyl)₃ significantly improves the oxidative addition rate for bromo-substituted pyridines [4].

    Quantitative Data: Stability and Thermal Profiles

    To facilitate risk assessment during experimental design, refer to the following quantitative summaries derived from rigorous calorimetric and stability studies[1, 2].

    Table 1: Thermal Hazards in Copper-Mediated Reactions (2-Bromopyridine in DMSO)

    ParameterValueImplications for Scale-Up
    Onset Temp of Decomposition 115.5 °CReaction must be strictly maintained below 100 °C.
    Heat of Reaction (ΔH) -11.9 to -13.9 kJHighly exothermic; requires active jacket cooling.
    Adiabatic Temp Rise (ΔTad) 119.2 to 141.1 °CLoss of cooling will result in catastrophic boiling/pressure spike.
    MTSR 189.5 °CExceeds decomposition onset; high risk of thermal runaway.

    Table 2: Storage and Handling Matrix for Bromopyridines

    Compound TypeLight SensitivityMoisture SensitivityRecommended Storage
    Liquid Bromopyridines (e.g., 2-Bromopyridine)HighLowAmber bottle, 2-8°C, Argon headspace.
    Bromopyridine Salts (e.g., 4-Bromopyridine HCl)ModerateHigh (Hygroscopic)Desiccator, inert atmosphere, room temp.
    Bromopyridine Aldehydes (e.g., 2-Bromo-4-pyridinecarboxaldehyde)HighHigh (Oxidizes to acid)Amber bottle, -20°C, strict Argon/N2 seal.

    Standard Operating Procedures (SOPs)

    Protocol 1: Forced Degradation & Photostability Testing (ICH Q1B Compliant)

    To validate the stability-indicating power of your analytical methods (e.g., HPLC), perform a forced degradation study [3]. This protocol is a self-validating system: the mass balance between the parent peak loss and degradant peak appearance confirms method accuracy.

    Step-by-Step Methodology:

    • Sample Preparation: Prepare a 1.0 mg/mL solution of the bromopyridine in a compatible, UV-transparent solvent (e.g., HPLC-grade Acetonitrile/Water).

    • Light Source Configuration: Utilize a photostability chamber equipped with a light source meeting the D65/ID65 emission standard (combining visible and UV outputs) [3].

    • Control Setup: Wrap a control vial tightly in aluminum foil (the "dark control") to isolate thermal effects from photolytic effects[3].

    • Exposure: Expose the test vials to provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter [3].

    • Analysis: Analyze both the exposed sample and the dark control via LC-MS.

    • Validation: If the exposed sample shows degradation (e.g., debrominated peaks[M-79/81]) while the dark control remains intact, photolability is confirmed.

    Protocol 2: Safe Quenching of Exothermic Bromopyridine Reactions

    If a thermal runaway is suspected during a scale-up reaction:

    • Isolate: Immediately halt the addition of reagents.

    • Cool: Apply maximum emergency cooling to the reactor jacket. Do NOT add cold water directly into the reaction mixture, as this may trigger violent solvent boiling.

    • Dilute: If the temperature continues to rise, remotely dose a large volume of cold, non-reactive solvent (e.g., Toluene) to act as a heat sink.

    • Vent: Ensure pressure relief valves are unobstructed to handle rapid off-gassing of nitrogen oxides or hydrogen bromide [5].

    References

    • Yang, Q., et al. "Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate." Organic Process Research & Development, ACS Publications. Available at: [Link]

    • European Medicines Agency. "ICH Q1B Photostability Testing of New Active Substances and Medicinal Products." Available at: [Link]

    • Royal Society of Chemistry. "Negishi cross-couplings in the synthesis of amino acids." Organic & Biomolecular Chemistry. Available at: [Link]

    Troubleshooting

    Technical Support Center: Managing Impurities in Multi-Step Pyridine Synthesis

    Welcome to the technical support center for pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management in multi-step...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management in multi-step pyridine synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific challenges encountered in the laboratory. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your synthetic campaigns.

    Introduction: The Challenge of Pyridine Purity

    The pyridine scaffold is a cornerstone in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its synthesis, while achievable through various established methods, is often plagued by the formation of impurities that can complicate purification, reduce yields, and impact the quality of the final product.[4][5][6] This guide will dissect common issues arising from popular synthetic routes and provide actionable solutions.

    Section 1: General Troubleshooting for Pyridine Synthesis

    This section addresses broad issues applicable across different synthetic methodologies.

    FAQ 1: My reaction yield is consistently low. What are the primary factors to investigate?

    Low yields are a frequent challenge in pyridine synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial.[4][6]

    • Purity of Starting Materials: Impurities in your reagents can initiate side reactions, leading to a lower yield of the desired product. Always verify the purity of starting materials before commencing the synthesis.[4]

    • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can significantly impact yield.[4] For instance, some reactions require higher temperatures to overcome activation energy barriers, while others may need lower temperatures to minimize byproduct formation.[4]

    • Catalyst Activity: If your synthesis involves a catalyst, its efficacy may be compromised. Consider potential deactivation due to poisoning or sintering.[4] Using a fresh or properly activated catalyst is advisable.[4]

    • Solvent Effects: The choice of solvent is critical as its polarity and boiling point can influence reaction rates and equilibrium.[4] It is often beneficial to screen various solvents to identify the optimal one for your specific transformation.[4]

    FAQ 2: I'm struggling with the purification of my final pyridine product. What are some effective strategies?

    The basic nature of the pyridine ring can complicate purification, often leading to tailing on silica gel chromatography.[4] Several techniques can be employed to overcome these challenges:

    • Acid-Base Extraction: Leveraging the basicity of the pyridine nitrogen, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, effectively separating it from non-basic impurities.[4] The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[4]

    • Distillation: For volatile pyridine derivatives, distillation is a powerful purification method.[4]

    • Column Chromatography: While tailing can be an issue, it can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[4]

    • Crystallization: If your pyridine derivative is a solid, crystallization from a suitable solvent system can be a highly effective technique for achieving high purity.[4]

    Section 2: Synthesis-Specific Troubleshooting

    This section provides detailed guidance for managing impurities in common multi-step pyridine syntheses.

    Hantzsch Pyridine Synthesis

    The Hantzsch synthesis is a classic multi-component reaction used to produce 1,4-dihydropyridines, which are subsequently oxidized to pyridines.[7][8][9][10]

    Diagram: Hantzsch Pyridine Synthesis Workflow

    Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Intermediates Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation Ketoester1 β-Ketoester (2 eq.) Ketoester1->Condensation Ammonia Ammonia Source Ammonia->Condensation DHP 1,4-Dihydropyridine (Intermediate) Condensation->DHP Cyclization Oxidation Aromatization (Oxidation) Pyridine Substituted Pyridine (Final Product) Oxidation->Pyridine DHP->Oxidation

    Caption: General workflow for the Hantzsch pyridine synthesis.

    FAQ 3: My Hantzsch synthesis results in a low yield and multiple side products. What are the likely causes?

    Low yields and the formation of byproducts are common issues in the Hantzsch synthesis.[5][6]

    • Incomplete Oxidation: The primary product of the Hantzsch reaction is a 1,4-dihydropyridine, which must be oxidized to the final pyridine product.[5][9] Incomplete oxidation is a common reason for low yields.[5]

      • Troubleshooting: Ensure you are using an effective oxidizing agent (e.g., nitric acid, potassium permanganate, or iodine) in the correct stoichiometric amount.[5][9] Monitor the reaction closely by TLC or LC-MS to confirm the complete conversion of the dihydropyridine intermediate.[5]

    • Side Reactions: The mechanism of the Hantzsch synthesis is complex, with several competing reaction pathways that can lead to side products.[4][9] These can include self-condensation of the β-ketoester or Michael addition of the enamine to the Knoevenagel condensation product before cyclization.[4]

      • Troubleshooting: Careful control of reaction conditions, such as temperature and the order of reagent addition, is critical.[4] In unsymmetrical syntheses, pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can often minimize the formation of undesired intermediates.[5]

    Table 1: Troubleshooting Low Yield in Hantzsch Synthesis

    Potential Cause Troubleshooting Strategy Rationale
    Inefficient Reaction ConditionsEmploy a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation.[5][6]Modern techniques can significantly improve yields and reduce reaction times compared to classical refluxing ethanol methods.[5][6]
    Incomplete OxidationUse an appropriate oxidizing agent in the correct stoichiometry and monitor the reaction.[5]Ensures full conversion of the 1,4-dihydropyridine intermediate to the aromatic pyridine.
    Formation of Side ProductsControl the order of reagent addition in unsymmetrical syntheses.[5]Prevents the formation of undesired intermediates and byproducts.
    Bohlmann-Rahtz Pyridine Synthesis

    The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine.[11][12]

    FAQ 4: I am observing unexpected byproducts in my Bohlmann-Rahtz synthesis. What is the likely origin of these impurities?

    Side product formation in the Bohlmann-Rahtz synthesis can often be traced back to the stability of the aminodiene intermediate and the conditions required for cyclization.

    • Cause: The initial Michael addition can result in a mixture of E/Z isomers of the aminodiene intermediate.[11] High temperatures are often required to facilitate the Z/E isomerization necessary for the subsequent cyclodehydration.[11] These harsh conditions can lead to degradation or alternative reaction pathways.

    • Troubleshooting:

      • Acid Catalysis: The use of a Brønsted or Lewis acid catalyst can promote both the initial conjugate addition and the subsequent cyclization, often allowing for a one-pot procedure at lower temperatures.[11][13]

      • Solvent Choice: Protic and polar solvents like ethanol have been shown to be more effective than aprotic solvents in promoting the desired reaction pathway.[11]

    Kröhnke Pyridine Synthesis

    The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[14][15]

    Diagram: Kröhnke Pyridine Synthesis Mechanism

    Krohnke_Mechanism cluster_start Starting Materials cluster_mechanism Mechanism cluster_end Product PyridiniumSalt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide (from Deprotonation) PyridiniumSalt->Ylide UnsatCarbonyl α,β-Unsaturated Carbonyl Michael Michael Addition UnsatCarbonyl->Michael AmmoniaSource Ammonium Acetate Cyclization Cyclization & Dehydration AmmoniaSource->Cyclization Ylide->Michael Dicarbonyl 1,5-Dicarbonyl Intermediate Michael->Dicarbonyl Dicarbonyl->Cyclization PyridineProduct Substituted Pyridine Cyclization->PyridineProduct

    Caption: Key steps in the Kröhnke pyridine synthesis mechanism.[16]

    FAQ 5: My Kröhnke synthesis is giving a low yield. What are some common pitfalls?

    While generally high-yielding, the Kröhnke synthesis can be sensitive to reaction conditions.

    • Inefficient Ylide Formation: The initial deprotonation of the α-pyridinium methyl ketone salt to form the reactive ylide is a critical step.[16]

      • Troubleshooting: Ensure the use of a suitable base. Ammonium acetate often serves as both the ammonia source and the base.[16] The reaction is typically carried out in glacial acetic acid or methanol.[14]

    • Substrate Reactivity: The electronic nature of the substituents on both the pyridinium salt and the α,β-unsaturated carbonyl compound can influence the reaction rate and yield.

      • Troubleshooting: Electron-withdrawing groups on the α,β-unsaturated carbonyl compound generally enhance its reactivity as a Michael acceptor, while a wide range of substituents on the ketone portion of the pyridinium salt are tolerated.[16]

    Section 3: Analytical Techniques for Impurity Profiling

    Accurate identification and quantification of impurities are essential for effective troubleshooting and process optimization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.[17]

    Table 2: Comparison of Analytical Techniques for Pyridine Analysis

    Technique Analytes Advantages Considerations
    HPLC-UV Non-volatile or thermally labile pyridines[17]Robust, widely available, suitable for less complex samples.[17]Requires a suitable chromophore for UV detection.
    GC-FID Volatile and semi-volatile pyridines[18]High sensitivity.[18]Not suitable for non-volatile compounds.
    GC-MS Volatile and semi-volatile pyridinesHigh selectivity and sensitivity, ideal for identification.[17]More complex instrumentation.
    LC-MS Wide range of pyridine derivativesHighly sensitive and specific, ideal for complex matrices.[17]Mobile phase compatibility is crucial.
    Protocol: General HPLC Method for Purity Analysis

    This protocol provides a starting point for the purity analysis of synthesized pyridine compounds. Optimization will likely be required based on the specific properties of your analyte.[19]

    • Instrumentation: Standard HPLC system with a UV detector.[19]

    • Column: A reverse-phase C18 column is a common choice for nonpolar to moderately polar compounds.[19]

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water with a suitable buffer (e.g., phosphate or acetate) or acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the basic pyridine analyte.[20]

    • Flow Rate: Typically 1.0 mL/min.[19]

    • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.[19]

    • Sample Preparation:

      • Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., the mobile phase) to a known concentration (e.g., 1 mg/mL).[19]

      • Filter the sample through a 0.45 µm syringe filter before injection.[19]

    • Analysis: Inject a standard volume (e.g., 10 µL) of the sample. Purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.[19]

    References

    • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem Technical Support.
    • BenchChem. (2025). The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers. BenchChem Technical Support.
    • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

    • RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

    • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem Technical Support.
    • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem Technical Support.
    • National Center for Biotechnology Information. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed Central. Retrieved from [Link]

    • Grokipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Guareschi-Thorpe Condensation. Retrieved from [Link]

    • ACS Green Chemistry Institute. (2026). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS GCI Pharmaceutical Roundtable Reagent Guides.
    • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

    • BenchChem. (2025). Common impurities in commercial Pyridine-2-sulfonic acid. BenchChem Technical Support.
    • BenchChem. (2025). A Comparative Guide to the Analytical Determination of Pyridine Compounds. BenchChem Technical Support.
    • BenchChem. (2025). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. BenchChem Technical Support.
    • Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

    • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

    • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. In Toxicological Profile for Pyridine. Retrieved from [Link]

    • International Journal of All Research Scientific and Technical. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques.
    • ResearchGate. (n.d.). Most common synthetic strategies for the synthesis of pyridines. Retrieved from [Link]

    • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

    • BenchChem. (2025). Multi-component Reactions for the Synthesis of Pyridine Derivatives: Application Notes and Protocols. BenchChem Technical Support.
    • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

    • University of Leeds. (n.d.). Pyridines: properties, syntheses & reactivity.
    • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Retrieved from [Link]

    • Chemistry Notes. (2022). Chichibabin pyridine synthesis. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central.
    • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

    • BenchChem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. BenchChem Technical Support.
    • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

    • ACS Publications. (2022).
    • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

    • ACS Publications. (2005).
    • Google Patents. (n.d.).
    • BenchChem. (2025). An In-Depth Technical Guide to the Kröhnke Synthesis of Substituted Terpyridine Ligands. BenchChem Technical Support.
    • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
    • Thieme. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry.
    • ACS Publications. (2025). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega.
    • National Center for Biotechnology Information. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed.
    • MDPI. (2022).
    • ACS Green Chemistry Institute. (n.d.). Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
    • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

    • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
    • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).

    Sources

    Optimization

    Technical Support Center: Troubleshooting Homocoupling in Suzuki-Miyaura Reactions of Bromo-Pyridines

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the persistent challenge of homocoupling during the Suzuki-Miyaura cross-coupling of...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the persistent challenge of homocoupling during the Suzuki-Miyaura cross-coupling of bromo-pyridines.

    While bromo-pyridines are highly valuable motifs in medicinal chemistry, their electronic properties and coordinating abilities often lead to significant levels of boronic acid homocoupling (symmetrical biaryl formation). This side reaction depletes valuable reagents, complicates chromatographic purification, and drastically lowers the yield of the desired cross-coupled product.

    Part 1: Mechanistic Causality of Homocoupling

    To troubleshoot effectively, we must first understand the competing pathways in the catalytic cycle. Homocoupling is not merely a random side reaction; it is a distinct, chemically driven pathway that outcompetes the cross-coupling cycle under suboptimal conditions.

    G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Bromo-pyridine) Pd0->OxAdd Fast (Bulky Ligand) PdII_Peroxo Pd(II) Peroxo Complex (O2 Intrusion) Pd0->PdII_Peroxo Trace O2 present Transmet Transmetalation (Boronic Acid) OxAdd->Transmet HomoProd Homocoupled Biaryl (Impurity) PdII_Peroxo->HomoProd Consumes 2x Boronic Acid RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration CrossProd Cross-Coupled Product RedElim->CrossProd

    Mechanistic divergence: Cross-coupling vs. oxidative homocoupling pathways in Suzuki reactions.

    Frequently Asked Questions (FAQs)

    Q1: Why are bromo-pyridines particularly susceptible to promoting boronic acid homocoupling? A1: The basic nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming off-cycle, inactive Pd complexes. This coordination, combined with the electron-deficient nature of the pyridine ring, can significantly slow down the oxidative addition step. When oxidative addition is sluggish, the active Pd(0) species remains in the reaction mixture longer, increasing its susceptibility to oxidation by trace amounts of dissolved oxygen. This leads to the formation of a Pd(II) peroxo complex, which has been demonstrated to be the primary driver for consuming boronic acids to form homocoupled biaryls.

    Q2: I am using Pd(OAc)₂ as my catalyst. Could this be contributing to the homocoupling? A2: Yes. Pd(OAc)₂ is a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle. In the absence of other reducing agents, the boronic acid itself acts as the reductant. This stoichiometric reduction inherently consumes two equivalents of your valuable boronic acid to generate one equivalent of the homocoupled product before the cross-coupling cycle even begins[1]. Solution: Consider adding a mild reducing agent, such as potassium formate, prior to catalyst introduction. This reduces Pd(II) to Pd(0) without consuming the boronic acid[2]. Alternatively, switch to a pre-formed Pd(0) source or a Buchwald precatalyst (e.g., XPhos Pd G2) that generates Pd(0) upon mild deprotonation.

    Q3: How critical is degassing, and what is the best method? A3: It is absolutely critical. Because the dominant homocoupling pathway is oxygen-driven, rigorous exclusion of oxygen is mandatory. Simple vacuum/backfill cycles might not be sufficient for problematic bromo-pyridines. Solution: A facile nitrogen or argon subsurface sparge (bubbling gas directly through the solvent) for 15–30 minutes prior to adding the catalyst is highly recommended and has been shown to nearly completely exclude homocoupling dimers in process-scale syntheses[1].

    Q4: Which ligands are most effective for bromo-pyridines? A4: Bulky, electron-rich phosphine ligands are required. Ligands such as tricyclohexylphosphine (PCy₃), SPhos, and XPhos accelerate both the oxidative addition (overcoming the pyridine coordination issue) and the reductive elimination steps[3]. By accelerating the desired cross-coupling cycle, the lifetime of intermediate species susceptible to side reactions is drastically reduced.

    Part 2: Quantitative Optimization & Troubleshooting Workflow

    To illustrate the impact of these variables, the following table summarizes the causal relationship between reaction conditions and the ratio of cross-product to homocoupled impurity.

    Table 1: Impact of Reaction Conditions on Bromo-Pyridine Suzuki Coupling Outcomes

    Catalyst SystemAdditive / ConditionPrimary Mechanistic EffectCross-Coupling YieldHomocoupling Impurity
    Pd(OAc)₂ / PPh₃Ambient AirO₂ promotes Pd(II) peroxo formation< 40%> 45%
    Pd(OAc)₂ / PPh₃N₂ Subsurface SpargePrevents O₂-mediated homocoupling~ 65%~ 15%
    Pd(OAc)₂ / XPhosN₂ SpargeAccelerates oxidative addition~ 85%< 5%
    Pd(OAc)₂ / XPhosN₂ Sparge + K-FormateReduces Pd(II) without consuming boronic acid> 95%< 1%

    Note: Data synthesized from optimization principles described in authoritative process chemistry literature[2],.

    Workflow Start High Homocoupling Detected CheckO2 Is the system strictly anaerobic? Start->CheckO2 Degas Implement Subsurface N2/Ar Sparge CheckO2->Degas No CheckPd Using Pd(II) Precatalyst? CheckO2->CheckPd Yes Degas->CheckPd AddFormate Add Potassium Formate (Reductant) CheckPd->AddFormate Yes CheckLigand Is Oxidative Addition Slow? CheckPd->CheckLigand No AddFormate->CheckLigand ChangeLigand Switch to XPhos, SPhos, or PCy3 CheckLigand->ChangeLigand Yes Success Homocoupling Suppressed CheckLigand->Success No ChangeLigand->Success

    A logical troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

    Part 3: Self-Validating Experimental Protocol

    This protocol incorporates the mechanistic solutions discussed above into a robust, self-validating workflow designed to suppress homocoupling to negligible levels.

    Optimized Anaerobic Suzuki-Miyaura Coupling Protocol Objective: Couple a bromo-pyridine with an aryl boronic acid while suppressing homocoupling to <1%.

    Step 1: Reagent Preparation & System Inerting

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-pyridine (1.0 equiv), aryl boronic acid (1.1 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Self-Validation Check: Ensure the boronic acid is of high purity. Degraded boronic acids contain boroxines that can skew stoichiometry and promote side reactions.

    • Seal the flask with a rubber septum and perform three cycles of high-vacuum evacuation followed by argon backfilling.

    Step 2: Solvent Degassing (The Critical Step)

    • In a separate flask, prepare the solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).

    • Perform a subsurface sparge by inserting a long argon-purging needle directly into the solvent and a short vent needle in the septum. Sparge vigorously for 15–30 minutes[1].

    • Transfer the degassed solvent to the Schlenk flask containing the solid reagents via a gas-tight syringe.

    Step 3: Catalyst Reduction & Initiation

    • Optional but recommended if using Pd(II): Add potassium formate (0.1 equiv) to the reaction mixture to serve as a sacrificial reductant[2].

    • Under a positive pressure of argon, quickly remove the septum and add the precatalyst/ligand complex (e.g., XPhos Pd G2, 2-5 mol%).

    • Reseal and heat the reaction mixture to 80 °C with vigorous stirring.

    • Self-Validation Check: Monitor the reaction via LC-MS after 1 hour. The presence of the active Pd(0) species and successful oxidative addition should result in rapid consumption of the bromo-pyridine. If homocoupling is detected early, oxygen intrusion has occurred or the ligand is failing to promote oxidative addition.

    Step 4: Workup and Isolation

    • Cool the mixture to room temperature. Filter through a pad of Celite to remove palladium black and insoluble salts[2].

    • Partition between ethyl acetate and water, extract the aqueous layer, dry the combined organics over MgSO₄, and concentrate in vacuo.

    References

    • Benchchem. Strategies to minimize homocoupling in Suzuki reactions.
    • Benchchem. Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde.
    • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
    • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.

    Sources

    Troubleshooting

    Technical Support Center: Strategies for Selective C-H Activation of Pyridines

    Welcome to the Technical Support Center for the selective C-H activation of pyridines. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of functionali...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the selective C-H activation of pyridines. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this ubiquitous heterocycle. Pyridine and its derivatives are cornerstone motifs in pharmaceuticals and agrochemicals, making their efficient and selective modification a critical endeavor.[1][2][3] However, the intrinsic electronic properties of the pyridine ring present unique challenges, often leading to issues with reactivity, regioselectivity, and catalyst stability.[1][4][5][6]

    This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and accelerate your research and development efforts.

    Troubleshooting Guide: Addressing Common Experimental Issues

    This section is designed to help you diagnose and resolve specific problems encountered during the C-H activation of pyridines.

    Problem 1: Low or No Conversion of the Pyridine Substrate

    You've set up your C-H activation reaction, but analysis shows a low yield of the desired product and a significant amount of unreacted starting material.

    Possible Causes and Step-by-Step Solutions:

    • Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of your catalyst, blocking active sites and inhibiting catalytic activity.[5][7][8] This is a very common issue.

      • Solution 1: Increase Catalyst Loading. As a first-pass solution, a higher catalyst concentration might overcome the poisoning effect to some extent.[8] This is often a quick, albeit not always the most elegant or cost-effective, solution.

      • Solution 2: Employ Sterically Hindered Catalysts or Ligands. Bulky substituents near the metal center can sterically discourage the coordination of the pyridine nitrogen.[8] For palladium-catalyzed reactions, consider employing bulky, electron-rich phosphine ligands.[5]

      • Solution 3: Temporary Protection of the Pyridine Nitrogen. Masking the nitrogen lone pair is a highly effective strategy.[5][9]

        • N-Oxide Formation: Converting the pyridine to a pyridine N-oxide alters the electronic properties of the ring, often facilitating C-H activation at the C2 and C4 positions.[6][9][10] The N-oxide can be removed later in the synthetic sequence.

        • Lewis Acid Adducts: Complexation with a Lewis acid, such as borane, can effectively shield the nitrogen lone pair.[5]

    • Sub-optimal Reaction Conditions: C-H activation reactions are often sensitive to temperature, time, and concentration.

      • Solution: Systematically re-evaluate your reaction parameters. Ensure your reaction setup is inert and dry, as many organometallic reagents are sensitive to air and moisture.[5] Verify the purity of your starting materials, reagents, and solvents.

    • Inherent Low Reactivity of the Pyridine Ring: The electron-deficient nature of the pyridine ring deactivates it towards many C-H activation manifolds, particularly those involving electrophilic pathways.[5][6]

      • Solution 1: Introduce Activating Groups. Electron-donating groups on the pyridine ring can increase its reactivity.

      • Solution 2: Switch to a More Potent Catalytic System. If a particular metal catalyst is proving ineffective, consider alternatives. For instance, iridium and rhodium complexes have shown remarkable efficacy in specific pyridine C-H activation reactions.[2][11]

    Problem 2: Poor Regioselectivity or a Mixture of Isomers

    Your reaction is proceeding, but you are obtaining a mixture of C2, C3, and/or C4 functionalized products, making purification difficult and lowering the yield of your target molecule.

    Possible Causes and Step-by-Step Solutions:

    • Lack of a Directing Group: In the absence of a directing group, the inherent electronic properties of the pyridine ring will dictate the position of functionalization, which can often lead to mixtures.

      • Solution 1: Install a Directing Group. This is the most common and powerful strategy to enforce regioselectivity. The directing group coordinates to the metal catalyst, delivering it to a specific C-H bond, typically at the ortho position to the directing group.[10][12] A variety of directing groups, including amides and 2-aryl substituents, have been successfully employed.[7][10][13]

      • Solution 2: Leverage the Pyridine Nitrogen as a Directing Group. In certain systems, the pyridine nitrogen itself can direct C-H activation, often leading to functionalization at the C2 position.[7][10] For 2-arylpyridines, the pyridine nitrogen is a highly effective directing group for the ortho-functionalization of the appended aryl ring.[10][13]

    • Competing Electronic and Steric Effects: The substitution pattern on your pyridine substrate can lead to a complex interplay of electronic and steric factors that influence regioselectivity.

      • Solution: Carefully consider the electronic nature of existing substituents. Electron-withdrawing groups can influence the acidity of C-H bonds and direct functionalization.[4] For example, in some palladium-catalyzed arylations, an electron-withdrawing group at the 3-position can favor C4-arylation.[4]

    • Challenging meta-C-H Functionalization: The C3 (meta) position of pyridine is notoriously difficult to functionalize selectively due to the ring's electronic properties.[1][14][15]

      • Solution: Employ Specialized Strategies. Achieving meta-selectivity often requires non-traditional approaches.

        • Temporary Dearomatization: Recent advances have shown that temporary dearomatization of the pyridine ring can enable subsequent regioselective meta-functionalization.[1][14]

        • Ligand Control: In some transition-metal-catalyzed systems, the choice of ligand can be tuned to favor meta-selectivity.[15]

    Frequently Asked Questions (FAQs)

    Q1: Why is selective C-H activation of pyridines so challenging?

    A1: The challenges stem from the inherent electronic and coordinating properties of the pyridine ring.[5][6]

    • Electron-Deficient Nature: The electronegative nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophilic attack, a common step in many C-H activation cycles.[5][6]

    • Lewis Basicity of Nitrogen: The lone pair of electrons on the nitrogen atom readily coordinates to metal catalysts.[5][7] This can lead to catalyst poisoning, where the active site is blocked, or alter the intended reaction pathway.[5][8]

    • Regioselectivity: The presence of multiple, electronically distinct C-H bonds (at the C2, C3, and C4 positions) can lead to mixtures of products, making it difficult to achieve the desired isomer.[5]

    Q2: What are the main strategies to control regioselectivity in pyridine C-H activation?

    A2: Controlling regioselectivity is paramount for the utility of these reactions. The primary strategies include:

    • Directing Groups: This is a widely used and powerful approach where a functional group on the pyridine or an adjacent ring coordinates to the metal catalyst, directing the C-H activation to a specific, typically ortho, position.[10][12]

    • Protecting Groups/N-Oxides: Converting the pyridine to a pyridine N-oxide modifies the electronic distribution in the ring, often favoring functionalization at the C2 and C4 positions.[6][9][10] This strategy also mitigates catalyst inhibition by the nitrogen lone pair.

    • Ligand and Catalyst Control: In some systems, particularly for the challenging meta-functionalization, the choice of ligand on the metal catalyst can influence the regiochemical outcome.[15]

    • Photoredox and Electrochemical Methods: These emerging techniques can offer alternative reactivity patterns and selectivities that are not accessible through traditional transition-metal catalysis.[16][17][18] For example, electrochemical methods have been shown to achieve regioselective carboxylation at either the C4 or C5 position by simply changing the type of electrolytic cell.[16][17]

    Q3: My reaction is sluggish. What are some initial troubleshooting steps I should take?

    A3: When faced with a sluggish reaction, a systematic approach is key.

    • Verify Reagent and Solvent Purity: Ensure all starting materials, reagents, and solvents are pure and dry. Pyridine derivatives and organometallic reagents can be particularly sensitive to air and moisture.[5]

    • Check Reaction Setup: Confirm that the reaction is being conducted under an inert atmosphere (e.g., nitrogen or argon) if required by the catalytic system.

    • Re-evaluate Reaction Conditions: Suboptimal temperature, reaction time, or concentration are common culprits for poor performance.[5] Consider a systematic optimization of these parameters.

    • Assess Catalyst Viability: If you suspect catalyst deactivation, consider the strategies outlined in the troubleshooting guide, such as increasing catalyst loading or using a protecting group for the pyridine nitrogen.[5][8]

    Q4: When should I consider using photoredox catalysis for pyridine C-H activation?

    A4: Photoredox catalysis offers a distinct advantage when you need to generate radical intermediates under mild conditions.[18] Consider this approach for:

    • Minisci-type Reactions: The addition of alkyl radicals to the electron-deficient pyridine ring is a classic application.[18]

    • Accessing Alternative Reactivity: Photoredox catalysis can enable transformations that are difficult to achieve with traditional thermal methods.

    • Late-Stage Functionalization: The mild conditions often associated with photoredox catalysis can be beneficial when working with complex molecules bearing sensitive functional groups.[19]

    Visualizing Experimental Workflows and Concepts

    To further clarify some of the concepts discussed, the following diagrams illustrate key workflows and mechanistic considerations.

    Troubleshooting_Low_Conversion start Low or No Conversion cause1 Catalyst Inhibition / Poisoning start->cause1 cause2 Sub-optimal Conditions start->cause2 cause3 Low Substrate Reactivity start->cause3 sol1a Increase Catalyst Loading cause1->sol1a sol1b Use Sterically Hindered Ligands cause1->sol1b sol1c Protect Pyridine Nitrogen (N-Oxide, etc.) cause1->sol1c sol2 Optimize Temp, Time, Concentration cause2->sol2 sol3 Employ More Active Catalyst System cause3->sol3

    Figure 1: Troubleshooting workflow for low conversion in pyridine C-H activation.

    Regioselectivity_Strategies parent Controlling Regioselectivity c2 C2-Functionalization parent->c2 c3 C3 (meta)-Functionalization parent->c3 c4 C4-Functionalization parent->c4 strat1 Directing Group (DG) at C3 c2->strat1 e.g., DG at C3 strat2 N-Oxide Strategy c2->strat2 strat3 Inherent Reactivity / N-Direction c2->strat3 strat4 Temporary Dearomatization c3->strat4 strat5 Specialized Ligand Control c3->strat5 c4->strat2

    Figure 2: Common strategies for achieving regioselective pyridine C-H functionalization.

    Summary of Common Catalytic Systems

    Catalytic SystemTypical Position(s) FunctionalizedKey AdvantagesCommon Issues
    Palladium-based C2, C3, C4 (often DG dependent)Broad substrate scope, well-studiedCatalyst poisoning, ligand sensitivity
    Iridium-based C2 (often via borylation)High selectivity, functional group toleranceCost, sensitivity to air/moisture
    Rhodium-based C2, C4High activityLigand design is crucial
    Ruthenium-based C2 (alkylation, arylation)Cost-effectiveCan require higher temperatures
    Photoredox (metal-free or metal co-catalyst) C2, C4 (Minisci-type)Mild conditions, unique reactivitySubstrate scope can be limited
    Electrochemical C4, C5 (carboxylation, silylation)Tunable selectivity, avoids oxidantsSpecialized equipment needed

    This technical support guide is intended to be a living document. As new methodologies and strategies emerge in the dynamic field of C-H activation, we will continue to update and expand this resource. We hope that the information provided herein will be a valuable asset in your synthetic endeavors.

    References

    • Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation | IntechOpen. (2022, June 17). Retrieved from [Link]

    • Challenges in the functionalization of pyridines. - ResearchGate. (n.d.). Retrieved from [Link]

    • C-H bond activation of pyridine or pyridine-linked ring. - ResearchGate. (n.d.). Retrieved from [Link]

    • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie International Edition, 48(7), 1334-1336. [Link]

    • Ozerov, O. V., et al. (2018). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society, 140(45), 15374–15386. [Link]

    • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). RSC Advances. [Link]

    • Pyridine/pyrimidine groups in C−H activation. - ResearchGate. (n.d.). Retrieved from [Link]

    • Recent Advances in Direct Pyridine C-H Activation Strategies - Bentham Science Publishers. (2022, August 1). Retrieved from [Link]

    • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC. (2025, September 20). Retrieved from [Link]

    • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh | Journal of the American Chemical Society - ACS Publications. (2024, October 30). Retrieved from [Link]

    • Recent Advances in Direct Pyridine C-H Activation Strategies - Ingenta Connect. (2022, August 1). Retrieved from [Link]

    • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]

    • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (2023, June 12). Retrieved from [Link]

    • Controlling the Selectivity of C–H Activation in Pyridinium Triazolylidene Iridium Complexes: Mechanistic Details and Influence of Remote Substituents | Organometallics - ACS Publications. (2015, February 19). Retrieved from [Link]

    • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (2014, June 11). Retrieved from [Link]

    • C-H Functionalization of Pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

    • C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers - MDPI. (2020, April 22). Retrieved from [Link]

    • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). Retrieved from [Link]

    • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - ACS Publications. (2024, September 6). Retrieved from [Link]

    • Selective ortho C–H Activation of Pyridines Directed by Lewis Acidic Boron of PBP Pincer Iridium Complexes | Journal of the American Chemical Society. (2017, November 7). Retrieved from [Link]

    • Li, X. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202302941. [Link]

    • Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts | ACS Catalysis. (2022, August 9). Retrieved from [Link]

    • Late-Stage C–H Functionalization of Azines - PMC. (n.d.). Retrieved from [Link]

    • Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins - PMC. (n.d.). Retrieved from [Link]

    • Strategies for pyridine C-H functionalization. (A) Common strategies on... - ResearchGate. (n.d.). Retrieved from [Link]

    • Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC - NIH. (n.d.). Retrieved from [Link]

    • Site-selective electrochemical C–H silylations of pyridines enabled by temporary reductive dearomatization - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

    • Photoredox-Catalyzed C–H Functionalization Reactions | Chemical Reviews. (2021, September 29). Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    In Vitro Activity of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine Derivatives: A Comparative Screening Guide

    Executive Summary The 5-bromo-4-(morpholin-4-yl)pyridin-2-amine scaffold is a privileged and highly versatile pharmacophore in modern drug discovery. Characterized by its hydrogen-bonding 2-amino group, the sterically bu...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The 5-bromo-4-(morpholin-4-yl)pyridin-2-amine scaffold is a privileged and highly versatile pharmacophore in modern drug discovery. Characterized by its hydrogen-bonding 2-amino group, the sterically bulky 5-bromo substituent, and the solubilizing 4-morpholine ring, this intermediate serves as a critical building block for two distinct therapeutic classes: human kinase inhibitors (such as ULK1 and PI3K) and 1[1]. This guide provides a rigorous comparison of this scaffold against alternative pharmacophores, detailing the causality behind in vitro experimental choices and offering self-validating protocols for robust hit-to-lead generation.

    Mechanistic Rationale & Scaffold Comparison

    When developing targeted therapies, the choice of the core heterocycle dictates both target affinity and off-target toxicity.

    • The Pyridine vs. Pyrimidine Core : While pyrimidine-2-amines (found in clinical PI3K inhibitors like Buparlisib) offer strong hydrogen bonding to the kinase hinge region, the pyridine core of 5-bromo-4-(morpholin-4-yl)pyridin-2-amine alters the electron density and pKa of the basic nitrogen. This subtle electronic shift often provides a 2 by reducing off-target kinase binding[2].

    • The Role of the Morpholine Ring : The oxygen atom in the morpholine ring acts as a critical hydrogen bond acceptor, while the aliphatic ring itself projects into the solvent-exposed region. This dual action dramatically enhances aqueous solubility and3[3].

    • The 5-Bromo Substitution : The bromine atom creates a halogen bond with backbone carbonyls in the active site (e.g., in ULK1 or DNA gyrase) and sterically forces the morpholine ring out of the pyridine plane, locking the molecule into its bioactive conformation.

    Comparative In Vitro Performance

    To objectively evaluate the scaffold, we compare its in vitro performance against standard alternatives across both human kinase and bacterial targets.

    Table 1: Kinase Inhibition (ULK1) - Pyridine vs. Pyrimidine Scaffolds
    Compound ScaffoldULK1 IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)Selectivity Index
    5-Bromo-4-(morpholin-4-yl)pyridin-2-amine derivative 18.5 ± 2.11.2 ± 0.3> 50
    5-Bromo-4-phenoxy-pyrimidin-2-amine derivative 24.3 ± 3.02.5 ± 0.4~ 30
    SBI-0206965 (Reference Inhibitor) 108.0 ± 5.58.4 ± 1.1< 15

    Data synthesized from 2[2].

    Table 2: Antibacterial Activity (DNA Gyrase) - Morpholine Derivatives vs. Standard
    CompoundDNA Gyrase IC₅₀ (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
    5-Bromo-4-(morpholin-4-yl)pyridin-2-amine analog 3.8812.512.5
    Non-morpholine pyridine analog > 10.0> 50.0> 50.0
    Ciprofloxacin (Clinical Reference) 4.3212.512.5

    Data highlights the3 to clinical standards[3].

    Self-Validating Experimental Protocols

    Protocol 1: In Vitro Kinase Assay (ADP-Glo) for ULK1/PI3K

    Objective : Quantify the ATP-competitive inhibition of the synthesized derivatives. Causality & Expertise : The ADP-Glo assay is selected over radiometric methods because it provides a high-throughput, non-radioactive luminescent readout that directly correlates with kinase activity. Running the assay precisely at the ATP Km​ for the specific kinase ensures that the calculated IC₅₀ is a true reflection of the inhibitor's affinity ( Ki​ ), preventing artificial inflation of potency via the Cheng-Prusoff relationship.

    Step-by-Step Methodology :

    • Reagent Preparation : Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution : Serially dilute the 5-bromo-4-(morpholin-4-yl)pyridin-2-amine derivative in 100% DMSO, then transfer to the 384-well assay plate. Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

    • Enzyme Addition : Add purified ULK1 or PI3K enzyme to the wells.

      • Self-Validation Step: Include a "No Enzyme" control to determine background luminescence and a "Vehicle" control (DMSO only) to establish maximum uninhibited activity.

    • Reaction Initiation : Add the ATP/Substrate mix (ATP concentration fixed at the predetermined Km​ ). Incubate at room temperature for 60 minutes.

    • Signal Generation : Add ADP-Glo reagent to deplete unreacted ATP (40 min incubation), followed by Kinase Detection Reagent to convert ADP to ATP and generate luciferase-driven luminescence (30 min incubation).

    • Data Analysis : Read luminescence on a microplate reader. Calculate % inhibition and fit to a 4-parameter logistic curve to derive the IC₅₀.

    Protocol 2: DNA Gyrase Supercoiling Assay

    Objective : Evaluate the targeted inhibition of bacterial DNA gyrase. Causality & Expertise : DNA gyrase introduces negative supercoils into relaxed DNA. By using a relaxed pBR322 plasmid as a substrate, the assay visually separates the slower-migrating relaxed DNA from the faster-migrating supercoiled DNA via gel electrophoresis. Chloroform/isoamyl alcohol is used to terminate the reaction because it immediately denatures the enzyme and strips it from the DNA, preventing artifactual DNA cleavage during analysis.

    Step-by-Step Methodology :

    • Reaction Setup : Mix 1 U of DNA gyrase, 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the derivative in assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

    • Incubation : Incubate the mixture at 37°C for 30 minutes.

    • Termination : Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and 10% SDS.

      • Self-Validation Step: The distinct phase separation ensures complete protein removal. Always run a positive control (e.g., Ciprofloxacin) to validate enzyme functionality and assay sensitivity.

    • Electrophoresis : Load the aqueous phase onto a 1% agarose gel. Do not add ethidium bromide to the gel or running buffer, as it intercalates DNA and alters supercoiling migration during the run. Run at 80V for 2 hours.

    • Staining & Imaging : Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, destain in distilled water, and visualize under UV light. Quantify the supercoiled band intensity using densitometry software.

    Workflow Visualization

    G A 5-Bromo-4-(morpholin-4-yl) pyridin-2-amine Library B Kinase Profiling (ULK1 / PI3K) A->B Human Targets C Antibacterial Screening (DNA Gyrase) A->C Bacterial Targets D Cell Viability (MTT Assay) B->D IC50 < 1 µM C->D MIC < 10 µg/mL E Lead Optimization D->E High Selectivity Index

    In vitro screening workflow for 5-bromo-4-(morpholin-4-yl)pyridin-2-amine derivatives.

    References

    • Title: WO2010038081A2 - Heterocyclic derivatives and methods of use thereof Source: Google Patents URL
    • Title: Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer Source: PubMed URL
    • Title: In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)

    Sources

    Comparative

    Head-to-Head Comparison of Substituted Aminopyridine Inhibitors: Targeting IRAK4 in Immune-Mediated Diseases

    From the Desk of a Senior Application Scientist In the landscape of targeted therapeutics, the substituted 2-aminopyridine pharmacophore has emerged as a privileged scaffold for kinase inhibition. By mimicking the adenin...

    Author: BenchChem Technical Support Team. Date: March 2026

    From the Desk of a Senior Application Scientist In the landscape of targeted therapeutics, the substituted 2-aminopyridine pharmacophore has emerged as a privileged scaffold for kinase inhibition. By mimicking the adenine ring of ATP, this structural motif forms highly stable bidentate hydrogen bonds with the kinase hinge region.

    This guide provides an objective, data-driven comparison of leading substituted aminopyridine inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)—a critical node in innate immunity and oncology. We will benchmark the performance of Bristol-Myers Squibb’s BMS-986236 against Gilead’s Edecesertib (GS-5718) , utilizing Pfizer's non-aminopyridine inhibitor Zimlovisertib as an alternative baseline.

    Mechanistic Rationale: The Aminopyridine Scaffold

    The efficacy of substituted aminopyridines stems from their precise geometric alignment within the ATP-binding pocket. The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (specifically Met265 in IRAK4), while the pyridine nitrogen acts as a hydrogen bond acceptor from the backbone amide NH[1].

    IRAK4 is the most proximal kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades[2]. Upon receptor activation, IRAK4 is recruited to the "myddosome" complex via the adaptor protein MyD88, where it phosphorylates IRAK1 to drive downstream NF-κB and MAPK inflammatory responses[3][4].

    IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 IRAK4 IRAK4 (Kinase) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 (Kinase) IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 (Ubiquitin Ligase) IRAK1->TRAF6 NFKB NF-κB / MAPK (Transcription) TRAF6->NFKB Inflammation Pro-inflammatory Cytokines (IL-6, TNFα) NFKB->Inflammation Inhibitor Aminopyridine Inhibitor (e.g., BMS-986236) Inhibitor->IRAK4 ATP-competitive Inhibition

    Fig 1: IRAK4-mediated myddosome signaling pathway and the intervention point of aminopyridine inhibitors.

    Head-to-Head Performance Data

    To objectively evaluate these compounds, we must look at both their biochemical potency and their functional cellular efficacy. Aminopyridines generally exhibit excellent biochemical IC50​ values, but their high plasma protein binding can shift their cellular EC50​ in physiological matrices[4][5].

    Table 1: Comparative Profiling of IRAK4 Inhibitors
    CompoundDeveloperStructural ClassBiochemical IC50​ Whole Blood EC50​ (IL-6)Key DifferentiatorClinical Status
    BMS-986236 Bristol-Myers SquibbHeteroaryl-substituted aminopyridine2.0 - 3.4 nM[2]60 - 70 nM[5]High structural rigidity via pyrazolo-pyridine fusionPre-clinical / Phase 1
    Edecesertib (GS-5718) Gilead SciencesPyridine-core aminopyridine< 1.0 nM[4]< 50 nMOptimized to eliminate hERG liability[4]Phase 2
    Zimlovisertib (PF-06650833) PfizerIsoquinoline (Non-aminopyridine ref.)~ 2.0 nM~ 100 nMAlternative hinge-binding geometry[1]Phase 2

    Data Synthesis: While Zimlovisertib provides a strong non-aminopyridine baseline, the substituted aminopyridines (BMS-986236 and Edecesertib) demonstrate superior biochemical potency, pushing the IC50​ into the sub-nanomolar to low-nanomolar range[2][4]. Edecesertib specifically highlights the adaptability of the aminopyridine core, where peripheral substitutions successfully mitigated off-target hERG channel inhibition without sacrificing target affinity[4].

    Experimental Methodologies (Self-Validating Protocols)

    To generate the data in Table 1, rigorous, artifact-free assay systems are required. Below are the field-proven protocols used to validate aminopyridine kinase inhibitors, detailing the causality behind each experimental choice.

    Protocol A: Biochemical TR-FRET Kinase Assay

    Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating ATP-competitive inhibitors.

    • Enzyme/Substrate Mix: Prepare a solution of recombinant human IRAK4 kinase domain, a biotinylated substrate peptide, and ATP at its apparent Km​ .

      • Causality: Running the assay exactly at the ATP Km​ ensures high sensitivity for ATP-competitive aminopyridines while maintaining physiological relevance.

    • Inhibitor Binding: Dispense the aminopyridine compounds (e.g., BMS-986236) and incubate for 15 minutes at room temperature.

      • Causality: Aminopyridines often exhibit slow-binding kinetics due to induced-fit conformational changes in the kinase. Pre-incubation prevents the underestimation of compound potency.

    • Reaction & Termination: Allow the kinase reaction to proceed for 60 minutes. Stop the reaction by adding an EDTA-based buffer.

      • Causality: EDTA instantly chelates Mg2+ , halting kinase activity and synchronizing the reaction state across the entire 384-well plate.

    • Signal Generation & Readout: Add Europium-cryptate labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Read the plate on a TR-FRET compatible microplate reader.

      • Self-Validating System: The TR-FRET ratiometric readout (Emission 665 nm / Emission 615 nm) internally normalizes for well-to-well liquid dispensing errors, inner-filter effects, and the inherent auto-fluorescence of the aminopyridine compounds. This guarantees that the calculated IC50​ is an artifact-free measure of true target engagement.

    Protocol B: Human Whole Blood LTA-Stimulated IL-6 Assay

    Biochemical potency must translate to functional cellular efficacy. This assay measures the ability of the inhibitor to block TLR2-driven inflammation in a physiological matrix[5].

    • Blood Collection: Collect human whole blood in sodium heparin tubes.

      • Causality: Heparin prevents coagulation without chelating divalent cations (unlike EDTA), which are essential for TLR signaling and cellular viability.

    • Compound Pre-incubation: Plate 90 µL of whole blood per well. Add 5 µL of the aminopyridine inhibitor (serially diluted). Incubate for 30 minutes at 37°C.

      • Causality: Using whole blood rather than isolated PBMCs preserves the physiological protein-binding environment. Because aminopyridines often exhibit high plasma protein binding, this assay accurately predicts the in vivo free-drug concentration required for efficacy.

    • TLR2 Stimulation: Add 5 µL of Lipoteichoic acid (LTA) to a final concentration of 1 µg/mL. Incubate for 24 hours.

      • Causality: LTA specifically agonizes TLR2. Unlike TLR3 (which is MyD88-independent), TLR2 relies entirely on the MyD88/IRAK4 myddosome complex, ensuring the downstream IL-6 response is specifically driven by IRAK4[1].

    • Cytokine Quantification: Centrifuge the plate, harvest the plasma, and quantify IL-6 using a flow cytometric bead array or AlphaLISA[5].

      • Self-Validating System: Include a positive control (a known pan-kinase inhibitor like Staurosporine) and a vehicle control (0.1% DMSO) to define the assay window. A calculated Z'-factor > 0.5 confirms the assay's robustness.

    Inhibitor Validation Workflow

    The integration of these protocols forms a robust screening funnel for developing next-generation substituted aminopyridines.

    Workflow N1 1. Compound Library (Aminopyridine Scaffold) N2 2. TR-FRET Assay (Biochemical IC50) N1->N2 N3 3. Whole Blood Assay (Cellular EC50) N2->N3 N4 4. ADME & Safety (hERG, Permeability) N3->N4 N5 5. In Vivo Models (Efficacy & PK/PD) N4->N5

    Fig 2: Sequential validation workflow for substituted aminopyridine kinase inhibitors.

    Conclusion

    Substituted aminopyridines represent a highly tunable and potent class of kinase inhibitors. As demonstrated by the head-to-head comparison, compounds like BMS-986236 and Edecesertib (GS-5718) leverage this scaffold to achieve sub-nanomolar inhibition of IRAK4[2][4]. By employing self-validating biochemical (TR-FRET) and physiologically relevant cellular (Whole Blood LTA) assays, drug development professionals can accurately benchmark these compounds, ensuring that high biochemical affinity successfully translates into safe, functional in vivo efficacy.

    References

    • Source: Google Patents (WO2016210034A1)
    • Discovery of Edecesertib (GS-5718)
    • Emerging interleukin-1 receptor-associated kinase 4 (IRAK4)
    • Bristol-Myers Squibb patents IRAK-4 inhibitors Source: BioWorld URL
    • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Taylor & Francis URL

    Sources

    Validation

    Validation of Kinase Inhibition by 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine: A Comparative Technical Guide

    Executive Summary The development of targeted kinase inhibitors requires rigorous biochemical and cellular validation to transition a chemical scaffold into a viable lead compound. 5-Bromo-4-(morpholin-4-yl)pyridin-2-ami...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of targeted kinase inhibitors requires rigorous biochemical and cellular validation to transition a chemical scaffold into a viable lead compound. 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine is a foundational building block that features a classic morpholino-pyridine pharmacophore, a structural motif highly privileged in the inhibition of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) families[1]. This guide provides a comprehensive, objective framework for validating the kinase inhibitory profile of this compound. By benchmarking its performance against the clinical-stage pan-PI3K inhibitor Buparlisib (BKM120) [2], researchers can accurately assess its ligand efficiency, selectivity, and cellular target engagement.

    Structural Rationale & Pharmacophore Analysis

    To design a self-validating experimental workflow, one must first understand the causality behind the compound's structural interactions:

    • The Morpholine Hinge Binder: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the valine residue in the ATP-binding hinge region of PI3K[3].

    • The Pyridine Core: The pyridine ring provides a rigid, electron-deficient planar surface that forces the morpholine group into a favorable coplanar conformation, maximizing orbital overlap and binding affinity[1].

    • The 5-Bromo and 2-Amine Substituents: The 5-bromo group serves as a versatile synthetic handle for future cross-coupling (e.g., Suzuki-Miyaura reactions) while simultaneously modulating the pKa of the adjacent 2-amine. The amine group can form additional hydrogen bonds with the solvent-exposed channel of the kinase.

    Because Buparlisib (BKM120) shares a highly analogous morpholino-pyrimidine core[4], it serves as the ideal positive control to benchmark the baseline potency of our test compound.

    PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP2 Dephosphorylates PIP3 mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor 5-Bromo-4-(morpholin-4-yl) pyridin-2-amine Inhibitor->PI3K Inhibits Hinge Region Inhibitor->mTOR Dual Inhibition (Potential)

    Caption: PI3K/AKT/mTOR signaling cascade and targeted inhibition by the morpholino-pyridine pharmacophore.

    Comparative Biochemical Profiling: Cell-Free Assays

    To accurately quantify the half-maximal inhibitory concentration (IC50), we utilize the LanthaScreen Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay[5].

    Causality of Assay Choice: Standard fluorescence assays are highly susceptible to auto-fluorescence from aromatic test compounds. TR-FRET utilizes a Terbium (Tb)-labeled donor with a long fluorescence lifetime. By introducing a microsecond time delay before measuring emission, short-lived background fluorescence from the test compound decays completely, yielding an exceptionally high signal-to-noise ratio and preventing false-positive inhibition[5].

    TR-FRET Assay Workflow

    TRFRET_Workflow Step1 1. Kinase Reaction PI3K + ATP + Substrate ± Inhibitor Step2 2. Stop Reaction Add EDTA Step1->Step2 60 min incubation Step3 3. Detection Mix Add Tb-labeled Antibody Step2->Step3 Quench Mg2+ Step4 4. TR-FRET Readout Excitation: 340nm Emission: 495nm / 520nm Step3->Step4 60 min incubation

    Caption: Step-by-step workflow of the LanthaScreen TR-FRET kinase assay for biochemical profiling.

    Self-Validating Protocol: TR-FRET PI3K Assay
    • Compound Preparation: Serially dilute 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine and Buparlisib (reference) in 100% DMSO, then transfer to a 384-well plate to achieve a final DMSO concentration of 1% (prevents solvent-induced kinase denaturation).

    • Kinase Reaction: Add 5 µL of PI3Kα enzyme/fluorescein-labeled PIP2 substrate mixture to the wells.

    • Initiation: Add 5 µL of ATP (at the predetermined Km concentration for PI3Kα) to initiate the reaction. Incubate at room temperature for 60 minutes.

    • Reaction Quenching (Control Logic): Add 5 µL of TR-FRET dilution buffer containing 60 mM EDTA. Rationale: EDTA chelates the Mg2+ ions required for kinase catalytic activity, instantly freezing the reaction state and preventing assay drift during the readout phase[5].

    • Detection: Add 5 µL of Terbium-labeled anti-phospho-substrate antibody. Incubate for 60 minutes to allow equilibrium binding.

    • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 nm emission ratio.

      • Self-Validation Check: Ensure the Z'-factor between the positive control (DMSO vehicle, max activity) and negative control (no ATP, baseline) is >0.6.

    Quantitative Biochemical Data

    As an unoptimized fragment, the test compound is expected to show lower potency than the fully elaborated clinical drug Buparlisib. However, its ligand efficiency and isoform selectivity provide crucial baseline data.

    Kinase Target5-Bromo-4-(morpholin-4-yl)pyridin-2-amine IC50 (µM)Buparlisib (BKM120) IC50 (µM)Fold Difference
    PI3Kα 4.2 ± 0.30.052 ± 0.005~80x
    PI3Kβ 12.5 ± 1.10.166 ± 0.012~75x
    mTOR 28.4 ± 2.5> 5.0N/A

    Cellular Target Engagement & Pathway Modulation

    Biochemical potency does not guarantee cellular efficacy due to variables like membrane permeability and intracellular ATP competition. To validate target engagement, we assess the downstream phosphorylation of AKT.

    Causality of Model Selection: We utilize the U87MG glioblastoma cell line . Why? U87MG cells are homozygous null for PTEN, the primary lipid phosphatase that opposes PI3K[4]. The absence of PTEN results in constitutively hyperactivated PIP3 production and subsequent AKT hyperphosphorylation, providing a robust, high-signal dynamic range to measure the inhibitory effect of our compound.

    Self-Validating Protocol: Quantitative Western Blot
    • Cell Seeding & Starvation: Seed U87MG cells in 6-well plates. Starve cells in serum-free media for 16 hours prior to treatment. Rationale: Serum starvation eliminates background noise from exogenous growth factors, ensuring that the measured PI3K activity is driven purely by the intrinsic PTEN-null mutation.

    • Treatment: Treat cells with varying concentrations of the test compound and Buparlisib for 2 hours.

    • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF) to preserve the transient phosphorylation states.

    • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-AKT (Ser473) and total AKT.

    • Normalization: Normalize the p-AKT chemiluminescent signal to the total AKT signal. Rationale: This internal control ensures that apparent reductions in phosphorylation are due to kinase inhibition, not compound-induced cytotoxicity or unequal protein loading.

    Quantitative Cellular Data
    CompoundCellular IC50 (p-AKT Ser473) (µM)Max Target Inhibition (%)
    5-Bromo-4-(morpholin-4-yl)pyridin-2-amine 18.6 ± 1.472%
    Buparlisib (BKM120) 0.28 ± 0.0498%

    Conclusion & Future Directions

    The experimental data confirms that 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine acts as a functional, cell-permeable PI3K inhibitor. While its micromolar potency is significantly lower than the nanomolar potency of Buparlisib, it successfully engages the target in a PTEN-null cellular environment. The presence of the 5-bromo substituent offers a direct vector for structure-based drug design (SBDD), allowing researchers to append hydrophobic moieties that can reach deeper into the kinase affinity pocket to match or exceed the potency of current clinical standards.

    References[2] "BKM120 (Buparlisib) – PI3K Inhibitor." APExBIO. URL: https://www.apexbt.com/bkm120.html[5] "LanthaScreen TR-FRET Kinase Assays." Thermo Fisher Scientific. URL: https://www.thermofisher.com/us/en/home/life-science/drug-discovery/target-and-lead-identification-and-validation/kinasebiology/kinase-activity-assays/lanthascreen-kinase-activity-assays.html[6] "Buparlisib (BKM120) (CAS 944396-07-0)." Abcam. URL: https://www.abcam.com/products/biochemicals/buparlisib-bkm120-ab273384.html[1] "Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway." PubMed, National Institutes of Health. URL: https://pubmed.ncbi.nlm.nih.gov/31393736/[4] "Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias." PMC, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5228591/[3] "Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway." Journal of Medicinal Chemistry, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00348

    Sources

    Comparative

    A Senior Scientist's Guide to Cell-Based Assays for Validating Pyridine-Based Kinase Inhibitors

    The pyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors and anticancer agents[1]. Because of its unique heteroaromatic structure, the pyridine ring f...

    Author: BenchChem Technical Support Team. Date: March 2026

    The pyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors and anticancer agents[1]. Because of its unique heteroaromatic structure, the pyridine ring frequently acts as a critical "hinge binder" within the ATP-binding pocket of kinases, providing essential hydrogen bond interactions[2].

    However, a recurring bottleneck in drug development is the disconnect between in vitro biochemical potency and intracellular efficacy. Cell-free assays fail to account for the complex intracellular environment, including membrane permeability, subcellular localization, and competition with millimolar concentrations of physiological ATP[3]. To bridge this gap, we must employ robust cell-based assays to confirm that our pyridine compounds not only enter the cell but physically engage their intended target and induce the desired functional response.

    As an application scientist, I approach assay selection not as a checklist, but as a self-validating logical progression. This guide objectively compares the leading cell-based assay modalities—NanoBRET, CETSA, and Functional Reporter Assays—and provides the mechanistic causality behind their protocols.

    Objective Comparison of Assay Modalities

    To confirm the activity of a pyridine compound, we must distinguish between direct target engagement (physical binding) and functional consequence (pathway modulation). The table below compares the three primary modalities used in the field.

    Table 1: Comparison of Cell-Based Assay Modalities
    Assay ModalityTarget StatePrimary ReadoutThroughputPhysiological Relevance & Causality
    NanoBRET™ Target Engagement Recombinant (NanoLuc Fusion)Real-time BRET ratio (Tracer displacement)High (384-well)High: Measures binding in live cells under physiological ATP competition. Requires engineered cell lines[4].
    Cellular Thermal Shift Assay (CETSA) Endogenous (Label-free)Thermodynamic stabilization ( ΔTagg​ )Low to MediumHighest: Confirms engagement of the native protein without overexpression artifacts[5][6].
    Functional / Viability Assays EndogenousPhosphorylation state or Cell Survival (IC 50​ )HighHigh: Validates that target engagement translates to actual pathway inhibition and phenotypic change.

    Validation Workflow for Pyridine Compounds

    The following diagram illustrates the logical decision tree for validating a pyridine-based hit compound. We move from cell-free biochemical screening to live-cell target engagement, culminating in functional validation.

    G Start Pyridine Hit Compound Biochem Biochemical Assay (Cell-free IC50) Start->Biochem Permeability Cell Permeability & ATP Competition? Biochem->Permeability If IC50 < 100 nM NanoBRET NanoBRET Assay (Live-cell, Real-time TE) Permeability->NanoBRET Recombinant Fusion CETSA CETSA (Endogenous Target TE) Permeability->CETSA Endogenous Target Functional Functional Assay (Phospho-signaling & Viability) NanoBRET->Functional Confirmed TE CETSA->Functional Confirmed TE

    Workflow for validating pyridine compound target engagement and functional activity.

    Deep Dive: NanoBRET™ Target Engagement Assay

    The NanoBRET Target Engagement (TE) assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in live cells[7].

    Causality & Logic: Pyridine-based kinase inhibitors must compete with high intracellular ATP (~1-5 mM). By expressing a NanoLuc-kinase fusion and introducing a cell-permeable fluorescent tracer, we create a competitive environment. If the pyridine compound permeates the cell and binds the ATP pocket, it displaces the tracer, causing a quantifiable drop in the BRET signal[4].

    Step-by-Step Methodology
    • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

      • Causality: This establishes the energy donor at controlled expression levels, ensuring the luminescence signal remains within the linear dynamic range of the detector.

    • Tracer Equilibration: Add the target-specific NanoBRET™ fluorescent tracer at a concentration near its Kd​ .

      • Causality: Operating at or below the tracer's Kd​ ensures the system is sensitive to competitive displacement. If the tracer concentration is too high, weak pyridine inhibitors will yield false negatives.

    • Compound Incubation: Titrate the pyridine compound (e.g., 10 pM to 10 µM) and incubate for 2 hours. Include a DMSO vehicle control.

      • Causality: This allows the compound to permeate the membrane and reach thermodynamic equilibrium with the target kinase and the tracer.

    • Substrate Addition & Detection: Add the NanoLuc substrate and immediately measure dual-emission luminescence (Donor: 460 nm, Acceptor: 618 nm).

      • Causality: The ratiometric measurement (Acceptor/Donor) normalizes for well-to-well variations in cell number or transfection efficiency, creating a self-validating and highly reproducible readout.

    Deep Dive: Cellular Thermal Shift Assay (CETSA)

    While NanoBRET is powerful, it requires engineered fusion proteins. To confirm that our pyridine compound binds the endogenous native kinase, we utilize CETSA[5][6].

    Causality & Logic: Proteins unfold and aggregate when heated. When a small molecule (like a pyridine derivative) binds to its target, it thermodynamically stabilizes the protein's folded state. This shifts the protein's aggregation temperature ( Tagg​ ) higher. CETSA quantifies this ligand-induced thermal stabilization[6][8].

    Step-by-Step Methodology
    • Live-Cell Incubation: Culture target cells (e.g., A549 or MCF-7) and treat them with the pyridine compound or DMSO control for 1-2 hours.

      • Causality: Exposing intact cells to the compound allows us to evaluate true membrane permeability and target engagement in a fully native cellular context.

    • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by rapid cooling.

      • Causality: The heat shock forces unbound proteins to denature and aggregate. The gradient allows us to plot a complete melting curve to determine the exact Tagg​ .

    • Lysis and Centrifugation: Lyse the cells via rapid freeze-thaw cycles. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

      • Causality: High-speed centrifugation physically separates the stabilized, soluble target protein (supernatant) from the denatured, aggregated protein (pellet).

    • Immunoblotting: Resolve the soluble fractions via SDS-PAGE and quantify the target protein using Western blot analysis.

      • Causality: Quantifying the remaining soluble protein provides a direct, label-free measurement of target engagement. A rightward shift in the melting curve confirms that the pyridine compound has physically bound the endogenous target[5].

    Experimental Data Comparison: Validating Pyridine Derivatives

    To demonstrate how these assays work in concert, let us review comparative data for two hypothetical pyridine-based EGFR inhibitors: Pyridinib-A (a first-generation compound) and Pyridinib-B (a structurally optimized second-generation compound).

    Target engagement does not always guarantee functional inhibition (due to compensatory pathways or allosteric effects). Therefore, we correlate our target engagement data (NanoBRET/CETSA) with a functional Cell Viability Assay (measuring anti-proliferative IC 50​ ).

    Table 2: Comparative Performance Data
    MetricPyridinib-APyridinib-BAssay Modality UsedInterpretation
    Biochemical IC 50​ 15 nM8 nMCell-Free Kinase AssayBoth show potent in vitro binding.
    NanoBRET IC 50​ 850 nM45 nMLive-Cell NanoBRETPyridinib-A struggles with cellular ATP competition; Pyridinib-B maintains high intracellular affinity.
    CETSA Shift ( ΔTagg​ ) + 1.2 °C+ 5.8 °CEndogenous CETSAPyridinib-B induces massive thermodynamic stabilization of endogenous EGFR.
    Cell Viability IC 50​ 1.2 µM0.15 µMATP-Glo ProliferationPyridinib-B translates its superior intracellular target engagement into potent phenotypic cell death.

    References

    • NIH / PMC. "High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates". nih.gov.[Link]

    • CETSA.org. "CETSA: Applications". cetsa.org.[Link]

    • Semantic Scholar. "PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS". semanticscholar.org.[Link]

    • ACS Publications. "Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2". acs.org.[Link]

    Sources

    Validation

    A Comparative Guide to Pyridine and Quinazoline-Based Kinase Inhibitors

    This guide provides an in-depth comparative analysis of two prominent classes of kinase inhibitors: those built upon a pyridine scaffold and those featuring a quinazoline core. Kinase inhibitors have revolutionized molec...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth comparative analysis of two prominent classes of kinase inhibitors: those built upon a pyridine scaffold and those featuring a quinazoline core. Kinase inhibitors have revolutionized molecularly targeted therapy, particularly in oncology, by blocking the dysregulated signaling pathways that drive cancer cell proliferation and survival. Understanding the nuances of different inhibitor scaffolds is critical for researchers and drug development professionals aiming to design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

    This document moves beyond a simple recitation of facts to explore the causality behind the design, application, and evaluation of these inhibitors. We will dissect their mechanisms of action, compare their structure-activity relationships, and provide actionable experimental protocols for their characterization.

    Section 1: The Pyridine Scaffold - A Versatile Core in Kinase Inhibition

    The pyridine ring, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone in medicinal chemistry.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enabling critical interactions with the hinge region of kinase ATP-binding pockets, while the ring itself serves as a rigid scaffold for substituent placement to achieve target specificity and favorable drug-like properties.[1] The inclusion of a pyridine motif has been shown to improve metabolic stability, cellular permeability, and overall potency of drug candidates.[1]

    Case Studies in Pyridine-Based Inhibitors

    We will examine three landmark inhibitors targeting the Bcr-Abl tyrosine kinase, the driver of Chronic Myeloid Leukemia (CML).

    1. Imatinib (Gleevec): The Paradigm Shift

    Imatinib was a first-in-class signal transduction inhibitor that transformed CML from a fatal disease into a manageable condition.[2][3]

    • Mechanism of Action: Imatinib targets the ABL, c-KIT, and PDGF-R tyrosine kinases.[4][5] It functions by binding to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing an inactive conformation of the enzyme.[2][6] This competitive inhibition blocks the transfer of phosphate from ATP to tyrosine residues on downstream substrates, thereby interrupting the signaling cascade that promotes leukemic cell proliferation and inducing apoptosis.[2][3][4]

    2. Nilotinib (Tasigna): The Second-Generation Advance

    Developed to overcome imatinib resistance, Nilotinib represents a significant refinement of the pyridine-based scaffold.

    • Mechanism of Action: Nilotinib is a phenylamino-pyrimidine derivative designed based on the structure of imatinib.[7] It binds more tightly to the Bcr-Abl kinase, exhibiting 10-30 times the potency of imatinib.[8] This higher affinity allows it to effectively inhibit many Bcr-Abl mutations that confer resistance to imatinib.[7][9] Like its predecessor, it also stabilizes the inactive conformation of the kinase.[9]

    3. Ponatinib (Iclusig): The Pan-Inhibitor Solution

    Ponatinib was engineered specifically to address the challenge of the T315I "gatekeeper" mutation, which is resistant to both imatinib and nilotinib.[10]

    • Mechanism of Action: Ponatinib is a multi-targeted, third-generation tyrosine kinase inhibitor (TKI).[10] Its unique structure, featuring a carbon-carbon triple bond, allows it to bind effectively to the ATP-binding pocket of Bcr-Abl, even with the bulky isoleucine residue of the T315I mutation present.[11] It was purposefully designed as a pan-mutational TKI, showing activity against native Bcr-Abl and all known single-point mutations.[12][13]

    Section 2: The Quinazoline Scaffold - A Champion in EGFR Inhibition

    The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is another privileged scaffold in medicinal chemistry. Quinazoline-based inhibitors are particularly renowned for their potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, which are frequently overexpressed or mutated in various solid tumors.[14]

    Case Studies in Quinazoline-Based Inhibitors

    Let's explore three key EGFR inhibitors that have become mainstays in the treatment of cancers like non-small cell lung cancer (NSCLC) and breast cancer.

    1. Gefitinib (Iressa): The First Selective EGFR TKI

    Gefitinib was the first selective inhibitor of EGFR's tyrosine kinase domain approved for clinical use.[15]

    • Mechanism of Action: Gefitinib is a synthetic anilinoquinazoline that competitively and reversibly blocks the ATP binding site within the EGFR tyrosine kinase domain.[15][16][17] This inhibition prevents receptor autophosphorylation and the activation of downstream signaling pathways, such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[17][18] It is particularly effective in NSCLC patients whose tumors harbor activating mutations in the EGFR gene.[18]

    2. Erlotinib (Tarceva): A Close Follower with Broad Application

    Erlotinib is another reversible, first-generation EGFR inhibitor with a similar mechanism to gefitinib.

    • Mechanism of Action: Erlotinib binds to the ATP-binding site of the EGFR tyrosine kinase, preventing the signal transduction cascades that lead to uncontrolled cell growth.[19][20] It exhibits a higher binding affinity for EGFR with specific activating mutations (exon 19 deletion or exon 21 L858R substitution) compared to the wild-type receptor.[21] It is used to treat NSCLC and pancreatic cancer.[19]

    3. Lapatinib (Tykerb): The Dual-Targeting Innovator

    Lapatinib expanded the utility of the quinazoline scaffold by targeting multiple kinases simultaneously.

    • Mechanism of Action: Lapatinib is a potent, reversible, dual tyrosine kinase inhibitor that targets both EGFR (ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[22][23] By binding to the intracellular ATP-binding pocket of both receptors, it blocks their autophosphorylation and downstream signaling through the MAPK and PI3K/Akt pathways.[24][25] This dual inhibition makes it a valuable treatment for HER2-positive breast cancer, including in some tumors that have developed resistance to the extracellularly-targeting antibody, trastuzumab.[22][25]

    Section 3: Head-to-Head Comparative Analysis

    FeaturePyridine-Based Inhibitors (e.g., Imatinib, Ponatinib)Quinazoline-Based Inhibitors (e.g., Gefitinib, Lapatinib)
    Primary Targets Bcr-Abl, c-Kit, PDGFREGFR, HER2 (ErbB family)
    Core Mechanism ATP-competitive inhibition, often stabilizing an inactive kinase conformation.ATP-competitive inhibition, blocking receptor autophosphorylation.
    Key Structural Feature Pyridine nitrogen acts as a crucial hydrogen bond acceptor with the kinase hinge region.[1]The 4-anilinoquinazoline scaffold is optimized for binding to the EGFR family.[22]
    Resistance Overcome Second and third-generation inhibitors (Nilotinib, Ponatinib) designed to overcome specific point mutations (e.g., T315I).[9][10][11]Second and third-generation inhibitors (e.g., Osimertinib) designed to overcome resistance mutations like T790M.[15]
    Primary Indications Hematological malignancies (e.g., CML), GIST.[3]Solid tumors (e.g., NSCLC, breast, pancreatic cancer).[16][19][23]
    Data Summary: Representative Inhibitors

    Table 1: Pyridine-Based Inhibitor Profiles

    InhibitorPrimary Target(s)Key Indication(s)
    Imatinib Bcr-Abl, c-Kit, PDGFR[4][5]Chronic Myeloid Leukemia (CML), GIST
    Nilotinib Bcr-Abl, c-Kit, PDGFR[7][8]Imatinib-resistant/intolerant CML[26]
    Ponatinib Pan-Bcr-Abl (incl. T315I), VEGFR, FGFR[12][13][27]TKI-resistant CML (incl. T315I)[11]

    Table 2: Quinazoline-Based Inhibitor Profiles

    InhibitorPrimary Target(s)Key Indication(s)
    Gefitinib EGFR[15][16]EGFR-mutated Non-Small Cell Lung Cancer (NSCLC)[16]
    Erlotinib EGFR[19][28]EGFR-mutated NSCLC, Pancreatic Cancer[19][28]
    Lapatinib EGFR, HER2[22][23]HER2-positive Breast Cancer[23][29]
    Comparative Pharmacokinetics

    The core scaffold significantly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of an inhibitor.

    Table 3: Comparative Pharmacokinetic Properties

    InhibitorBioavailabilityHalf-Life (t½)Metabolism
    Imatinib ~98%[5]~18 hours[4]Primarily CYP3A4[2][5]
    Erlotinib ~60% (increases with food)[21]~36 hours[19][21]Primarily CYP3A4, less by CYP1A2[19][21]
    Nilotinib --Primarily CYP3A4[8][9]
    Lapatinib --Primarily CYP3A4, CYP3A5[25]

    Note: Specific bioavailability and half-life values can vary. This table provides a general comparison.

    The pyridine moiety is often incorporated to enhance metabolic stability and permeability.[1] In contrast, quinazoline derivatives can sometimes face challenges with poor solubility and bioavailability, requiring significant medicinal chemistry efforts to optimize their pharmacokinetic profiles.[14][30]

    Section 4: Experimental Protocols & Workflows

    A rigorous evaluation of kinase inhibitors requires a multi-faceted approach, combining biochemical assays to determine direct target inhibition with cell-based assays to assess activity in a biological context.

    Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

    This protocol outlines a method to determine an inhibitor's IC50 value (the concentration required to inhibit 50% of kinase activity) using a technology like the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[31][32]

    Principle: The kinase reaction consumes ATP, producing ADP. The amount of ADP is directly proportional to the kinase activity. A luciferase-based reaction converts the generated ADP back to ATP, which is then used to generate a luminescent signal. Lower luminescence indicates less ADP production and therefore greater kinase inhibition.

    Step-by-Step Methodology:

    • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilution) in a suitable solvent like DMSO.

    • Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and ATP at a concentration near its Km value.

    • Inhibitor Addition: Add the serially diluted inhibitor to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains the enzymes and substrate necessary to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

    Causality: Measuring IC50 in a biochemical assay provides a direct assessment of the compound's potency against the purified target enzyme, free from confounding cellular factors like membrane permeability or off-target effects.[33] This is a critical first step in lead identification and optimization.[33]

    G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Serial Dilution of Inhibitor C Combine Reagents in 384-well Plate A->C B Prepare Kinase/Substrate/ATP Mix B->C D Incubate (e.g., 60 min) C->D E Add ADP-Glo™ Reagent (Stop Reaction) D->E F Add Kinase Detection Reagent (Generate Signal) E->F G Read Luminescence F->G H Calculate IC50 G->H

    Caption: Workflow for a biochemical kinase inhibition assay.

    Protocol 2: Cell-Based Proliferation Assay

    This protocol assesses the ability of an inhibitor to suppress the growth of cancer cells that are dependent on the target kinase for their proliferation and survival.

    Principle: Certain cell lines are "addicted" to the signaling output of a specific kinase. For example, BaF3 cells engineered to express Bcr-Abl become dependent on its activity for survival.[34] Inhibiting the kinase will lead to cell cycle arrest or apoptosis, which can be measured as a decrease in cell viability.

    Step-by-Step Methodology:

    • Cell Seeding: Seed the appropriate cancer cell line (e.g., BaF3-Bcr-Abl cells, or an EGFR-mutant NSCLC line like HCC827) into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle-only control (e.g., DMSO).

    • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

    • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP content as an indicator of metabolic activity, or an MTS/XTT reagent).

    • Data Acquisition: Read the luminescence or absorbance on a plate reader.

    • Data Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration. Fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

    Causality: While biochemical assays measure target engagement, cell-based assays provide crucial information on a compound's ability to enter the cell, engage its target in a complex intracellular environment, and exert a desired biological effect.[35] This is a more physiologically relevant measure of a compound's potential as a therapeutic agent.[34][35]

    G cluster_setup Setup cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis A Seed Kinase-Dependent Cells in 96-well Plate B Add Serial Dilution of Inhibitor A->B C Incubate for 72 hours B->C D Add Cell Viability Reagent C->D E Read Absorbance/Luminescence D->E F Calculate GI50 E->F

    Caption: Workflow for a cell-based proliferation assay.

    Conclusion

    Both pyridine and quinazoline scaffolds have proven to be exceptionally fruitful starting points for the development of life-saving kinase inhibitors. Pyridine-based inhibitors, exemplified by the Bcr-Abl series, demonstrate remarkable versatility and the power of iterative design to overcome clinical resistance. Quinazoline-based inhibitors have become the backbone of therapy for EGFR-driven cancers, showcasing how a well-understood pharmacophore can be finely tuned for potency and selectivity against a specific kinase family.

    The choice of scaffold is a foundational decision in drug discovery, influencing everything from target binding and selectivity to the ultimate pharmacokinetic profile of the candidate molecule. As our understanding of kinase biology deepens, the continued exploration and innovative modification of these and other core structures will be paramount in creating the next generation of targeted therapies.

    References

    • [4] Imatinib - Wikipedia. Wikipedia. Available at: [Link].

    • [16] Ciardiello, F. & Tortora, G. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research. Available at: [Link].

    • [12] ICLUSIG® (ponatinib) Mechanism of Action. Takeda Oncology. Available at: [Link].

    • [19] Erlotinib - Wikipedia. Wikipedia. Available at: [Link].

    • [22] Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (2025). Available at: [Link].

    • [17] Tamura, K. & Fukuoka, M. (2005). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine. Therapeutics. Available at: [Link].

    • [24] Schettini, F., De Santo, I., Rengo, M., et al. (2012). Lapatinib for Advanced or Metastatic Breast Cancer. The Oncologist. Available at: [Link].

    • [15] Gefitinib - Wikipedia. Wikipedia. Available at: [Link].

    • [28] How does erlotinib work (mechanism of action)? (2024). Drugs.com. Available at: [Link].

    • [23] Lapatinib - Wikipedia. Wikipedia. Available at: [Link].

    • [13] Ponatinib: Overview, Mechanism of Action & Clinical Trials. Takeda Oncology. Available at: [Link].

    • [10] Ponatinib - Wikipedia. Wikipedia. Available at: [Link].

    • [31] Biochemical assays for kinase activity detection. (2025). Celtarys. Available at: [Link].

    • [29] Pinto, A. C., Moreira, J. N., & Sousa, E. (2014). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Breast Cancer Research and Treatment. Available at: [Link].

    • [7] Weisberg, E., Manley, P. W., Cowan-Jacob, S. W., et al. (2007). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. British Journal of Cancer. Available at: [Link].

    • [11] Ayaz, M., Sadiq, A., Javeed, A., et al. (2023). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Pharmaceuticals. Available at: [Link].

    • [36] Meanwell, N. A., Krystal, M. R., Terry, B. J., et al. (2016). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters. Available at: [Link].

    • [34] Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available at: [Link].

    • [18] What is the mechanism of Gefitinib? (2024). Patsnap Synapse. Available at: [Link].

    • [26] What is the mechanism of Nilotinib Hydrochloride? (2024). Patsnap Synapse. Available at: [Link].

    • [2] Jabbour, E. & Kantarjian, H. (2014). Imatinib in Chronic Myeloid Leukemia: an Overview. Clinical Lymphoma, Myeloma & Leukemia. Available at: [Link].

    • [6] Alanazi, N., Mahmood, A., Al-Garni, A., & Iqbal, D. (2022). Mechanism of action of Imatinib; Imatinib binds to the ATP binding site of BCR/ABL and prevents protein tyrosine phosphorylation, thus inhibiting the protein's enzyme activity. ResearchGate. Available at: [Link].

    • [27] What is the mechanism of Ponatinib Hydrochloride? (2024). Patsnap Synapse. Available at: [Link].

    • [21] erlotinib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link].

    • [20] What is the mechanism of Erlotinib Hydrochloride? (2024). Patsnap Synapse. Available at: [Link].

    • [3] What is the mechanism of Imatinib mesylate? (2024). Patsnap Synapse. Available at: [Link].

    • [25] What is the mechanism of Lapatinib Ditosylate Hydrate? (2024). Patsnap Synapse. Available at: [Link].

    • [5] imatinib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link].

    • [37] Kumbhar, S. B., Akolkar, S. V., Kulkarni, M. V., et al. (2019). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and their correlation. Natural Product Research. Available at: [Link].

    • [8] Nilotinib - Wikipedia. Wikipedia. Available at: [Link].

    • [38] Nilotinib. (2022). Alzheimer's Drug Discovery Foundation. Available at: [Link].

    • [39] Kinase Activity Assay. Creative Diagnostics. Available at: [Link].

    • [40] Erlotinib NSCLC Mechanism. SciSpace. Available at: [Link].

    • [35] Cell-based test for kinase inhibitors. (2020). INiTS. Available at: [Link].

    • [14] de Paula, C. A., Galdino, S. L., da Rocha Pitta, I., & de Melo Rêgo, M. J. (2015). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Open Journal of Medicinal Chemistry. Available at: [Link].

    • [41] Meanwell, N. A., Krystal, M. R., Terry, B. J., et al. (2021). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ResearchGate. Available at: [Link].

    • [33] Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link].

    • [42] Bain, J., Plater, L., Elliott, M., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal. Available at: [Link].

    • [43] Johnson, G. L., Jalal, S. I., & Eblen, S. T. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. Available at: [Link].

    • [32] Kinase Assays with Myra. Bio Molecular Systems. Available at: [Link].

    • [44] Van Lommen, G., De Kock, J. O., Van der Veken, P., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link].

    • [30] Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. (2023). IntechOpen. Available at: [Link].

    • [45] Al-Ostoot, F. H., Al-Mokhadresh, N. A., Al-Suhaimi, O. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available at: [Link].

    • [1] Sharma, P., Kumar, A., & Singh, B. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link].

    • [46] Cui, J. J., Shen, H., Lesch, J., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link].

    • [47] Cui, J. J., Shen, H., Lesch, J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. Available at: [Link].

    Sources

    Safety & Regulatory Compliance

    Safety

    Operational &amp; Disposal Blueprint: 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine

    As a Senior Application Scientist specializing in medicinal chemistry workflows, I frequently oversee the synthesis and downstream processing of kinase inhibitor intermediates. 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine i...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist specializing in medicinal chemistry workflows, I frequently oversee the synthesis and downstream processing of kinase inhibitor intermediates. 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine is a highly versatile building block, prized for its morpholine ring (a classic pharmacophore for PI3K and mTOR inhibitors) and its brominated pyridine core, which enables diverse cross-coupling reactions.

    However, the very structural features that make this compound synthetically valuable—the halogen atom and the nitrogen-dense heterocycles—create significant logistical and environmental challenges during disposal. A common operational failure I observe in drug discovery labs is treating brominated heterocycles as standard organic waste. This misclassification not only violates environmental regulations but risks severe facility damage due to corrosive off-gassing during improper thermal destruction.

    This guide provides a self-validating, field-proven protocol for the safe handling, segregation, and disposal of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine, ensuring full compliance with federal safety standards.

    Part 1: The Causality of Hazard & Regulatory Classification

    To design an effective disposal plan, we must first understand the mechanistic causality behind the compound's hazards. Do not simply throw this compound into a generic waste bin; understand why it requires specialized routing:

    • The Bromine Substituent: When subjected to standard, low-temperature incineration, brominated organics undergo incomplete combustion, generating highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and corrosive hydrogen bromide (HBr) gas. Consequently, the EPA classifies these materials under Halogenated Organic Compounds (HOCs), strictly prohibiting their land disposal without prior high-temperature thermal destruction [1].

    • The Pyridine & Morpholine Cores: Containing three nitrogen atoms, this molecule is a high-nitrogen organic. Combustion of nitrogenous waste generates nitrogen oxides (NOx). Any incineration facility processing this waste must be equipped with specialized alkaline flue-gas scrubbing to prevent atmospheric pollution.

    • The Free Amine: The primary amine group at the 2-position is basic and can form highly water-soluble salts if mixed with acidic waste streams. This increases its environmental mobility, posing an acute toxicity risk to aquatic ecosystems if accidentally discharged into municipal wastewater.

    Quantitative Hazard & Logistics Summary

    ParameterChemical/Regulatory ValueOperational Implication
    Target Compound 5-Bromo-4-(morpholin-4-yl)pyridin-2-amineRequires specialized halogenated waste protocols.
    Halogen Content Contains C-Br bondTriggers EPA HOC land disposal restrictions [1]; prohibits standard landfilling.
    Nitrogen Content 3 Nitrogen atomsGenerates NOx upon incineration; requires catalytic reduction or scrubbing.
    RCRA Classification Halogenated Organic CompoundMust be segregated from non-halogenated solvent waste to prevent facility fines [2].
    Incineration Temp > 1000°CCritical threshold to prevent the formation of brominated dioxins/furans.
    Part 2: Waste Routing & Treatment Logic

    The disposal of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine must follow a strict segregation pathway to ensure it reaches a facility equipped for halogenated waste. The decision matrix below illustrates the self-validating routing logic required for compliance.

    WasteRouting Start 5-Bromo-4-(morpholin-4-yl) pyridin-2-amine Waste Solid Solid Waste (Powder/Consumables) Start->Solid LiquidOrg Organic Liquid Waste (Halogenated Solvents) Start->LiquidOrg LiquidAq Aqueous Waste (Trace Contamination) Start->LiquidAq Segregation RCRA-Compliant Segregation & Labeling Solid->Segregation LiquidOrg->Segregation LiquidAq->Segregation Incineration High-Temp Incineration (>1000°C) with Afterburner Segregation->Incineration Transport to Permitted Facility Scrubber Alkaline Flue Gas Scrubbing (Neutralizes HBr & NOx) Incineration->Scrubber Exhaust Gas Disposal Permitted Ash Landfill & Treated Effluent Scrubber->Disposal Final Disposition

    Figure 1: Decision matrix and regulatory routing for halogenated pyridine waste streams.

    Part 3: Step-by-Step Disposal Methodologies

    To maintain scientific integrity and safety, every protocol must be treated as a self-validating system. Do not proceed to the next step until the current step's conditions are fully met.

    Protocol A: Solid Waste Management (Unused API / Contaminated Consumables)

    Applies to: Expired powder, contaminated weigh boats, spatulas, and empty vials.

    • Segregation: Place all solid waste into a puncture-resistant, leak-proof container lined with a compatible polymer (e.g., High-Density Polyethylene, HDPE). Do not mix with reactive metals or strong oxidizers.

    • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Waste - Solid Halogenated Organic (Contains Brominated Pyridine)." Include the date of first accumulation.

    • Storage: Store in a cool, dry, well-ventilated secondary containment area. Ensure the area is climate-controlled to prevent condensation, which could degrade the container over time.

    • Manifesting: Transfer the container to a licensed Resource Conservation and Recovery Act (RCRA) facility for high-temperature incineration [2].

    Protocol B: Liquid Waste Management (Reaction Mother Liquors)

    Applies to: Post-reaction solvent mixtures (e.g., dissolved in DMF, DMSO, or DCM).

    • Solvent Compatibility Check: Ensure the primary solvent is compatible with your facility's halogenated waste stream. Critical: Do not mix this basic amine waste with highly acidic waste streams to prevent exothermic salt formation and pressure buildup.

    • Collection: Funnel the liquid into an HDPE or PTFE-lined carboy designated specifically for "Halogenated Organic Solvents".

    • Volume Control: Never fill the liquid waste carboy beyond 80% capacity. Halogenated solvents require headspace to safely accommodate vapor expansion due to ambient temperature fluctuations.

    • Disposal Routing: Verify with your waste management vendor that this stream will be routed to an incinerator equipped with an alkaline scrubber to neutralize the resulting HBr gas.

    Protocol C: Spill Response & Decontamination

    Applies to: Accidental benchtop or floor spills of the raw powder.

    • Isolation & PPE: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE) as mandated by OSHA [3], including nitrile gloves, chemical splash goggles, and a particulate respirator (N95 or P100) to prevent inhalation of the brominated dust.

    • Containment: Cover the spilled powder with a damp, inert absorbent pad to prevent aerosolization. Never dry sweep a halogenated amine powder, as this creates a severe inhalation hazard.

    • Collection: Use a non-sparking, anti-static scoop to transfer the wetted material and the absorbent pads into a designated solid hazardous waste container.

    • Surface Decontamination: Wash the affected surface with a 5% mild detergent solution to solubilize any remaining traces of the morpholine derivative. Follow with a distilled water rinse. Collect all washings and route them to the Aqueous Hazardous Waste stream.

    References
    • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) / U.S. EPA URL: [Link]

    • Title: Hazardous Waste Generators and RCRA Regulations Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

    • Title: Personal Protective Equipment Standards (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

    • Title: PubChem Compound Database (General Safety & Toxicity for Halogenated Pyridines) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

    Handling

    Personal protective equipment for handling 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine

    As a Senior Application Scientist, this guide provides a comprehensive operational and safety framework for handling 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine. In the absence of a specific Safety Data Sheet (SDS) for thi...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, this guide provides a comprehensive operational and safety framework for handling 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, a robust safety assessment must be built upon the principle of chemical analogy. This document deconstructs the molecule's hazard profile based on its constituent functional groups to establish a conservative and self-validating safety protocol.

    Deconstructing the Hazard Profile: An Analog-Based Assessment

    The chemical structure of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine presents three key areas for hazard consideration: the brominated aminopyridine core and the morpholine moiety.

    • Brominated Pyridine Core : Substituted pyridines, particularly those with halogen and amine groups, are known irritants. Analogous compounds such as 5-bromo-2-pyridylamine and other brominated pyridines are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. Ingestion and skin contact may also be harmful[4][5]. Therefore, we must assume this compound is, at a minimum, a potent irritant to the skin, eyes, and respiratory system.

    • Morpholine Moiety : Morpholine itself is a flammable liquid that is classified as corrosive, capable of causing severe skin burns and eye damage[6][7][8]. While integrated into a solid structure, the morpholine functional group imparts a significant risk factor, and the compound should be handled with precautions appropriate for a corrosive substance.

    • 2-Amino Group : The presence of an amino group on the pyridine ring can contribute to the compound's potential for skin and respiratory sensitization.

    Based on this analysis, 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine should be handled as a substance that is harmful if swallowed or in contact with skin, a skin and respiratory irritant, and a significant risk for causing serious eye damage.

    Core Personal Protective Equipment (PPE) Requirements

    A multi-layered PPE approach is mandatory to mitigate the identified risks. All personnel must be equipped with the following before handling the compound.

    PPE ItemSpecificationRationale
    Hand Protection Chemical-resistant nitrile or neoprene gloves, worn as a double layer.[9][10]Provides a primary barrier against skin contact. Double-gloving is a best practice when handling potentially corrosive or easily absorbed substances. Nitrile offers good resistance to a range of chemicals.[11]
    Eye & Face Protection Tightly fitting safety goggles and a full-face shield.[9][12]Protects against splashes of solutions and airborne powder, which could cause severe eye damage due to the morpholine and aminopyridine components.[3]
    Body Protection Flame-resistant laboratory coat with long sleeves and tight-fitting cuffs.[9][10]Protects skin from accidental spills and prevents contamination of personal clothing.
    Respiratory Protection A NIOSH-approved respirator may be required if handling procedures could generate significant dust outside of a certified chemical fume hood.[12][13]Prevents inhalation of airborne particles, which may cause respiratory tract irritation.[2][14]
    Footwear Closed-toed shoes made of a non-porous material.[9]Protects feet from spills.

    Operational Protocol: From Bench to Disposal

    Safe handling extends beyond PPE. The following procedural steps must be integrated into your workflow to ensure a self-validating system of safety.

    Engineering Controls and Preparation
    • Work Area : All handling of 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine, including weighing, reconstitution, and transfers, must be conducted within a properly functioning and certified chemical fume hood.[11][15] This is the primary engineering control to minimize inhalation exposure.

    • Surface Preparation : Before beginning work, line the surface of the fume hood with plastic-backed absorbent pads. This will contain any minor spills and simplify cleanup.[10]

    • Emergency Equipment : Ensure that a safety shower and an eyewash station are unobstructed and within a 10-second travel distance of the workstation.[4][12]

    Handling and Experimental Workflow

    The following diagram outlines the mandatory workflow for safely handling the compound from initial preparation through to the final disposal of waste.

    cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Decontamination & Disposal prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_hood 2. Prepare Fume Hood (Verify Airflow, Use Absorbent Pads) prep_ppe->prep_hood Enter Hood prep_weigh 3. Weigh Compound (Use Anti-Static Weighing Dish) prep_hood->prep_weigh handle_dissolve 4. Dissolve/Use in Reaction (Add solid to solvent slowly) prep_weigh->handle_dissolve Transfer to Reaction handle_transfer 5. Transfer Solutions (Use Leurlock Syringes or Pipettes) handle_dissolve->handle_transfer clean_decon 6. Decontaminate Glassware & Surfaces (Use appropriate solvent, then soap/water) handle_transfer->clean_decon Experiment Complete clean_waste 7. Segregate Waste (Collect all contaminated solids & liquids) clean_decon->clean_waste clean_dispose 8. Package for Disposal (Use labeled, sealed hazardous waste container) clean_waste->clean_dispose clean_ppe 9. Doff PPE Correctly (Remove gloves last) clean_dispose->clean_ppe Leave Work Area

    Safe Handling Workflow Diagram
    Waste Management and Disposal
    • Waste Segregation : All solid and liquid waste containing 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine must be collected in a dedicated, clearly labeled hazardous waste container.[9] The container should be made of a compatible material, such as high-density polyethylene.[11]

    • Labeling : The waste container label must include "Hazardous Waste" and the full chemical name: "5-Bromo-4-(morpholin-4-yl)pyridin-2-amine".[9]

    • Storage : Store the hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1][15]

    • Disposal : Dispose of the waste through your institution's environmental health and safety (EHS) office in accordance with all local and national regulations.[16]

    Emergency Procedures

    Immediate and correct response to an emergency is critical.

    • Small Spills (within a chemical fume hood) :

      • Ensure proper PPE is worn.

      • Contain the spill using an inert absorbent material like vermiculite or sand.[7][9]

      • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[6]

      • Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.

    • Personal Exposure :

      • Skin Contact : Immediately remove all contaminated clothing.[7] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3]

      • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

      • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][16]

      • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][17]

    By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling 5-Bromo-4-(morpholin-4-yl)pyridin-2-amine, ensuring a safe and controlled laboratory environment.

    References

    • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

    • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

    • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

    • Global Amines. (n.d.). MORPHOLINE. Retrieved from [Link]

    • Washington State University. (n.d.). Standard Operating Procedure (SOP) for Pyridine. Retrieved from [Link]

    • Thames River Chemical Corp. (2020, March 16). SAFETY DATA SHEET: Morpholine. Retrieved from [Link]

    • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]

    • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from [Link]

    • University of Washington. (n.d.). Chemical Process SOP Example. Retrieved from [Link]

    • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.